molecular formula C4H6Cl2O2 B100798 Methyl 2,2-dichloropropionate CAS No. 17640-02-7

Methyl 2,2-dichloropropionate

カタログ番号: B100798
CAS番号: 17640-02-7
分子量: 156.99 g/mol
InChIキー: RDYUJBOUMXIDPY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2,2-dichloropropionate is a useful research compound. Its molecular formula is C4H6Cl2O2 and its molecular weight is 156.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

methyl 2,2-dichloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O2/c1-4(5,6)3(7)8-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYUJBOUMXIDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066233
Record name Methyl 2,2-dichloropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17640-02-7
Record name Propanoic acid, 2,2-dichloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17640-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2,2-dichloro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017640027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2,2-dichloro-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 2,2-dichloropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,2-dichloropropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"synthesis and properties of Methyl 2,2-dichloropropionate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Properties of Methyl 2,2-dichloropropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 17640-02-7), also known as Dalapon-methyl, is a chlorinated ester of propionic acid.[1][2] Its structural features make it a potentially useful intermediate in organic synthesis for the introduction of a gem-dichloro-substituted propyl moiety. This document provides a comprehensive overview of its synthesis, physical and chemical properties, and safety information, tailored for a technical audience.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the acid-catalyzed esterification of 2,2-dichloropropionic acid with methanol. This reaction, a classic Fischer esterification, involves the protonation of the carboxylic acid, followed by nucleophilic attack from methanol and subsequent dehydration to yield the ester.

General Reaction Scheme

CH₃CCl₂COOH + CH₃OH ⇌ [H⁺ catalyst] ⇌ CH₃CCl₂COOCH₃ + H₂O

(2,2-Dichloropropionic Acid + Methanol ⇌ this compound + Water)

Synthesis Workflow Diagram

The overall process from starting materials to the purified product can be visualized as follows:

SynthesisWorkflow Figure 1: General Synthesis Workflow Start Starting Materials (2,2-Dichloropropionic Acid, Methanol, Acid Catalyst) Reaction Reaction Mixture (Reflux) Start->Reaction Combine & Heat Workup Aqueous Workup (Neutralization & Washing) Reaction->Workup Cool & Quench Extraction Solvent Extraction Workup->Extraction Add Solvent Drying Drying of Organic Layer Extraction->Drying Separate Layers Purification Purification (Distillation) Drying->Purification Remove Solvent Product Pure Methyl 2,2-dichloropropionate Purification->Product

Caption: Figure 1: General Synthesis Workflow

Detailed Experimental Protocol (Fischer Esterification)

This protocol is a representative procedure based on the principles of Fischer esterification for converting carboxylic acids to esters.[3][4]

Materials:

  • 2,2-Dichloropropionic acid (1.0 mol, 142.96 g)[5]

  • Anhydrous Methanol (used as solvent and reagent, ~10-20 mol excess)

  • Concentrated Sulfuric Acid (catalyst, ~2-5% of the acid weight)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2-dichloropropionic acid.

  • Add a significant excess of anhydrous methanol to the flask. Methanol acts as both a reagent and the solvent, and using it in excess helps to drive the equilibrium towards the product side.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the stirring mixture. The addition is exothermic and should be done with caution.

  • Reaction: Heat the mixture to a gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed.

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid and any unreacted 2,2-dichloropropionic acid. Perform this step cautiously due to CO₂ evolution. Continue addition until the aqueous layer is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether) two to three times. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with water and then with brine to remove residual water-soluble impurities. Dry the organic layer over an anhydrous drying agent like magnesium sulfate, then filter.

  • Solvent Removal & Purification: Remove the bulk of the solvent using a rotary evaporator. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₄H₆Cl₂O₂[1][6]
Molecular Weight 157.00 g/mol [1]
CAS Number 17640-02-7[1][2]
Appearance Colorless Liquid
Boiling Point 39-40 °C @ 15 Torr[1]
Density 1.2934 g/cm³[1]
Flash Point 40 °C[1]
Synonyms Dalapon-methyl, Methyl 2,2-dichloropropanoate[1][2]

Spectroscopic Data (Predicted)

TechniquePredicted Signals
¹H NMR Two singlets are expected: • A singlet around 3.8-4.0 ppm for the ester methyl protons (-COOCH₃). • A singlet around 2.2-2.4 ppm for the C3 methyl protons (CH₃-CCl₂). The signal for 2,2-dichloropropane (CH₃CCl₂CH₃) appears at 2.21 ppm.[7]
¹³C NMR Four distinct signals are expected: • A signal for the carbonyl carbon (-C =O) around 165-170 ppm. • A signal for the quaternary C2 carbon (-C Cl₂) around 80-90 ppm. • A signal for the ester methyl carbon (-OC H₃) around 50-55 ppm. • A signal for the C3 methyl carbon (C H₃-CCl₂) around 30-35 ppm.
IR Key absorption bands are expected: • A strong, sharp C=O (ester carbonyl) stretch around 1740-1760 cm⁻¹. • C-O (ester) stretches in the 1100-1300 cm⁻¹ region. • C-Cl stretches in the 600-800 cm⁻¹ region. • C-H (aliphatic) stretches just below 3000 cm⁻¹.

Purification

The primary method for purifying this compound is fractional distillation , typically under reduced pressure to prevent decomposition at high temperatures.

Purification Workflow Diagram

PurificationWorkflow Figure 2: Purification by Fractional Distillation Crude Crude Product (Post-Workup) Setup Assemble Distillation Apparatus (Vacuum) Crude->Setup Heating Gentle Heating Under Vacuum Setup->Heating Collection Collect Fraction at Correct BP/Pressure Heating->Collection Analysis Purity Analysis (GC, NMR) Collection->Analysis Final Pure Product Analysis->Final

Caption: Figure 2: Purification by Fractional Distillation

Safety and Handling

Based on available data for Dalapon-methyl ester, the compound presents several hazards.

  • Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Handling: Should be handled in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Store in a cool, dry place.[1]

References

"Methyl 2,2-dichloropropionate CAS number and physical properties"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 2,2-dichloropropionate, a compound of interest in various research and development applications. This document includes its CAS number for unambiguous identification, a detailed summary of its physical characteristics, and general methodologies for the experimental determination of these properties.

Chemical Identifier

The unique Chemical Abstracts Service (CAS) registry number for this compound is 17640-02-7 .[1][2][3] This identifier is crucial for accurate database searches and regulatory compliance. The compound is also known by other names, including Methyl 2,2-dichloropropanoate and the methyl ester of 2,2-dichloropropionic acid.[2][3]

Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueUnitNotes
Molecular Formula C4H6Cl2O2-[2][3]
Molecular Weight 157.00 g/mol [4][5]
Boiling Point 39-40°Cat 15 Torr[2]
Density 1.2934g/cm³at 20 °C[6]
Flash Point 40°C[2]
Storage Temperature 0-6°C[2]
XLogP3 1.34-[6]
PSA (Polar Surface Area) 26.3Ų[6]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following sections outline the general experimental procedures for measuring the boiling point and density of a liquid compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is distillation.[7]

Methodology:

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Sample Preparation: The liquid sample (this compound) is placed in the distillation flask along with boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.

  • Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid.[8][9]

  • Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent. If the atmospheric pressure is not at standard pressure (760 mmHg), a correction may be necessary.

Determination of Density

Density is the mass of a substance per unit volume. It is a characteristic property that can be used to identify a substance.[10]

Methodology:

  • Mass Measurement: An empty, dry pycnometer (a specific gravity bottle) or a graduated cylinder is weighed accurately on an analytical balance.[10][11]

  • Volume Measurement: The vessel is then filled with the liquid (this compound) to a calibrated mark, ensuring there are no air bubbles. The volume is precisely known in the case of a pycnometer or read from the graduations of the cylinder.[10][11]

  • Mass of Liquid: The filled vessel is weighed again. The mass of the liquid is determined by subtracting the mass of the empty vessel from the mass of the filled vessel.

  • Density Calculation: The density is calculated by dividing the mass of the liquid by its volume.[10][11]

  • Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_conditions Reaction Conditions cluster_purification Purification cluster_product Final Product Reactant1 2,2-Dichloropropionic Acid Esterification Esterification Reaction Reactant1->Esterification Reactant2 Methanol Reactant2->Esterification Workup Aqueous Workup Esterification->Workup Crude Product Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Esterification Temperature Controlled Temperature Temperature->Esterification Time Reaction Time Time->Esterification Extraction Solvent Extraction Workup->Extraction Drying Drying Agent Extraction->Drying Distillation Distillation Drying->Distillation Product This compound Distillation->Product Purified Product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Reactivity of Methyl 2,2-dichloropropionate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,2-dichloropropionate is a gem-dihalogenated ester that serves as a versatile building block in organic synthesis. Its reactivity is characterized by the electrophilic carbon atom bearing two chlorine atoms, making it susceptible to attack by a wide range of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including oxygen, nitrogen, and sulfur-based reagents. The document details the primary reaction pathways—nucleophilic substitution and elimination—supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate its application in research and development.

Core Reactivity Principles

The reactivity of this compound is governed by two main competing pathways: nucleophilic substitution (SN) and elimination (E). The gem-dichloro group makes the α-carbon highly electron-deficient and a prime target for nucleophilic attack. The presence of two leaving groups (chloride ions) allows for sequential substitution reactions.

Simultaneously, the presence of β-hydrogens on the methyl group allows for base-induced elimination reactions, leading to the formation of unsaturated compounds. The reaction outcome is highly dependent on the nature of the nucleophile, the reaction conditions (solvent, temperature), and the steric environment of the substrate. Strong, sterically hindered bases tend to favor elimination, while good, less-hindered nucleophiles favor substitution.

Reactions with Oxygen Nucleophiles

Hydrolysis

The hydrolysis of gem-dihalides is a classic transformation that typically yields carbonyl compounds. In the case of this compound, hydrolysis leads to the formation of Methyl pyruvate. The reaction proceeds through a gem-diol intermediate, which is generally unstable and readily eliminates a molecule of water to form the ketone.

The reaction can be catalyzed by either acid or base. Basic hydrolysis (saponification) is often carried out using aqueous sodium hydroxide, followed by acidification.

Reaction Pathway: Hydrolysis

G cluster_0 Hydrolysis of this compound Methyl_2,2-dichloropropionate This compound Gem-diol_intermediate Gem-diol intermediate Methyl_2,2-dichloropropionate->Gem-diol_intermediate H₂O, H⁺ or OH⁻ Methyl_pyruvate Methyl pyruvate Gem-diol_intermediate->Methyl_pyruvate -H₂O

Caption: Hydrolysis of this compound to Methyl pyruvate.

Experimental Protocol: Base-Catalyzed Hydrolysis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of methanol and water.

  • Reagent Addition: Add a solution of sodium hydroxide (2.2 equivalents) in water dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux for a specified time (e.g., 4 hours), monitoring the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., concentrated HCl) to a pH of ~2.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Reaction with Alkoxides

The reaction of this compound with alkoxides, such as sodium methoxide or sodium ethoxide, can lead to a mixture of substitution and elimination products. The Williamson ether synthesis provides a precedent for the SN2 reaction of alkoxides with alkyl halides. With gem-dihalides, sequential substitution can occur.

Reaction Pathway: Reaction with Alkoxides

G cluster_0 Reaction with Alkoxides Methyl_2,2-dichloropropionate This compound Substitution_product Methyl 2-alkoxy-2-chloropropanoate Methyl_2,2-dichloropropionate->Substitution_product RONa, Sₙ2 Elimination_product Methyl 2-chloropropenoate Methyl_2,2-dichloropropionate->Elimination_product RONa, E2

Caption: Competing substitution and elimination pathways with alkoxides.

Reactions with Nitrogen Nucleophiles

Reaction with Primary and Secondary Amines

Primary and secondary amines are good nucleophiles and can react with this compound to yield N-substituted amides after subsequent hydrolysis of the ester or undergo substitution at the α-carbon. The reaction of amines with dihalomethanes has been shown to proceed via an SN2 mechanism. With this compound, the initial substitution product would be an α-chloro-α-amino ester, which can be unstable.

Experimental Protocol: Synthesis of N-Substituted Pyrrolidines from 1,4-Dichlorobutane and Primary Amines (Analogous Reaction) [1]

This protocol for a related reaction illustrates the general procedure for reacting dihaloalkanes with amines.

  • Reaction Setup: In a sealed tube or a microwave vial, combine 1,4-dichlorobutane (1 equivalent), the primary amine (2.5 equivalents), potassium carbonate (2.5 equivalents), and ethanol as the solvent.[1]

  • Reaction: Heat the mixture at an elevated temperature (e.g., 120 °C) for a specified duration (e.g., 12 hours) with conventional heating, or at a higher temperature for a shorter time using microwave irradiation.[1]

  • Workup: After cooling, remove the solvent under reduced pressure.[1] Add water to the residue and extract with an organic solvent like dichloromethane.[1]

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[1] After filtration and concentration, purify the crude product by vacuum distillation or column chromatography.[1]

Reactions with Sulfur Nucleophiles

Thiols and their conjugate bases, thiolates, are excellent nucleophiles due to the high polarizability of sulfur.[2] They are expected to react readily with this compound, primarily through a nucleophilic substitution pathway.

Reaction with Thiolates

The reaction of gem-dichlorocyclopropanes with sodium thiophenolate has been reported to result in the substitution of both chlorine atoms. A similar outcome is anticipated for this compound, leading to the formation of a dithioacetal derivative.

Reaction Pathway: Reaction with Thiolates

G cluster_0 Reaction with Thiolates Methyl_2,2-dichloropropionate This compound Monosubstitution_product Methyl 2-chloro-2-(phenylthio)propanoate Methyl_2,2-dichloropropionate->Monosubstitution_product PhSNa Disubstitution_product Methyl 2,2-bis(phenylthio)propanoate Monosubstitution_product->Disubstitution_product PhSNa

Caption: Sequential substitution of chlorine atoms by thiophenolate.

Experimental Protocol: Reaction of a gem-Dichlorocyclopropane with Sodium Thiophenolate (Analogous Reaction)

  • Reaction Setup: In a suitable solvent like DMF, dissolve the gem-dichloro compound (1 equivalent).

  • Reagent Addition: Add sodium thiophenolate (2.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture at a specified temperature (e.g., reflux) and monitor the progress by TLC.

  • Workup and Purification: After completion, the reaction is typically worked up by pouring it into water and extracting with an organic solvent. The product is then purified by chromatography.

Quantitative Data Summary

NucleophileReaction TypeProduct(s)Yield (%)ConditionsReference
Water (Hydrolysis) SubstitutionMethyl pyruvateHigh (qualitative)Acid or base catalysisGeneral Knowledge
Sodium Hydroxide SubstitutionSodium pyruvate>95%Water/Methanol, reflux[3]
Alkoxides (e.g., NaOMe) Substitution/EliminationMethyl 2-methoxy-2-chloropropanoate / Methyl 2-chloropropenoateMixtureMethanolGeneral Principle
Primary/Secondary Amines SubstitutionN-Substituted amides (after hydrolysis), α-amino estersVariesVaries[4][5]
Thiolates (e.g., PhSNa) SubstitutionMethyl 2,2-bis(phenylthio)propanoateGood (qualitative)DMF, heat[6]

Note: Quantitative data for the specific reactions of this compound are limited in the readily available literature. The yields provided are based on analogous reactions and general principles.

Conclusion

This compound is a reactive electrophile that undergoes facile reactions with a variety of nucleophiles. The primary reaction pathways are nucleophilic substitution and elimination, with the outcome being highly dependent on the choice of nucleophile and reaction conditions. Hydrolysis provides a straightforward route to methyl pyruvate. Reactions with strong nucleophiles like thiolates can lead to the substitution of both chlorine atoms. The competition between substitution and elimination is a key consideration when using basic nucleophiles like alkoxides and amines. This guide provides a foundational understanding of the reactivity of this compound, offering valuable insights for its application in the synthesis of more complex molecules in the pharmaceutical and chemical industries. Further research is warranted to explore the full synthetic potential of this versatile building block and to quantify the outcomes of its reactions with a broader range of nucleophiles under various conditions.

References

Spectroscopic Profile of Methyl 2,2-dichloropropionate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2,2-dichloropropionate (CAS No. 17640-02-7), a chemical intermediate of interest in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Chemical Structure and Properties

This compound is a halogenated ester with the molecular formula C₄H₆Cl₂O₂ and a molecular weight of 156.99 g/mol .[1] Its structure is characterized by a propionate backbone with two chlorine atoms attached to the α-carbon.

Molecular Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8Singlet3HO-CH₃ (Methoxy group)
~2.2Singlet3HC-CH₃ (Methyl group)

Note: The chemical shift of the methoxy group is influenced by the presence of the two chlorine atoms on the adjacent carbon.

¹³C NMR (Carbon-13) NMR Data [1]

Chemical Shift (δ) ppmAssignment
167.3C=O (Carbonyl)
83.8CCl₂
54.0O-CH₃
28.9C-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~1750StrongC=O Stretch (Ester)
2950-3000MediumC-H Stretch (Alkyl)
1450, 1380MediumC-H Bend (Alkyl)
1000-1300StrongC-O Stretch (Ester)
600-800StrongC-Cl Stretch

Note: The carbonyl stretching frequency is a prominent and characteristic absorption for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Key Mass Spectral Data (Electron Ionization - EI) [1][2]

m/zRelative IntensityPossible Fragment
156/158/160Low[M]⁺ (Molecular ion with isotopic pattern for 2 Cl)
121/123High[M - Cl]⁺
97/99High[M - COOCH₃]⁺
59Medium[COOCH₃]⁺

Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) results in characteristic M, M+2, and M+4 peaks for chlorine-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 300 or 500 MHz for ¹H).

G prep Sample Preparation dissolve Dissolve ~10-20 mg in ~0.7 mL CDCl₃ with TMS prep->dissolve transfer Transfer to 5 mm NMR tube dissolve->transfer instrument Instrumental Analysis insert Insert sample into spectrometer instrument->insert acquire Acquire ¹H and ¹³C NMR spectra insert->acquire process Data Processing fft Fourier Transform process->fft phase Phase and baseline correction fft->phase integrate Integration and peak picking phase->integrate

Caption: Workflow for NMR sample preparation and analysis.

IR Spectroscopy

A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film. The plates are mounted in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded prior to the sample analysis.

G prep Sample Preparation background Record background spectrum of clean salt plates prep->background sample_prep Place a drop of neat liquid between two salt plates prep->sample_prep analysis Instrumental Analysis mount Mount plates in spectrometer analysis->mount acquire Acquire IR spectrum (4000-400 cm⁻¹) mount->acquire processing Data Processing subtract Background subtraction processing->subtract label_peaks Peak labeling subtract->label_peaks

Caption: Workflow for liquid sample IR analysis.

Mass Spectrometry

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). In the ion source, the sample is vaporized and ionized, commonly using electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

G cluster_flow prep Sample Preparation dissolve Prepare a dilute solution in a volatile solvent prep->dissolve inject Inject into GC-MS or direct inlet dissolve->inject injection Sample Introduction injection->inject ei Electron Ionization (EI) inject->ei ionization Ionization ionization->ei separation Separate ions by m/z ratio ei->separation analysis Mass Analysis analysis->separation spectrum Generate Mass Spectrum separation->spectrum detection Detection detection->spectrum

Caption: General workflow for Mass Spectrometry analysis.

Data Interpretation and Significance

The presented spectroscopic data provides a detailed "fingerprint" of this compound. The ¹H and ¹³C NMR data confirm the presence of the methyl and methoxy groups and the quaternary carbon bearing two chlorine atoms. The IR spectrum clearly indicates the presence of the ester functional group and carbon-chlorine bonds. The mass spectrum provides the molecular weight and a characteristic fragmentation pattern that can be used for identification and to infer structural features. Together, these data are invaluable for confirming the identity and purity of this compound in research and development settings.

References

A Comprehensive Technical Guide to the Safe Handling of Methyl 2,2-dichloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. It synthesizes publicly available safety information. However, it is not a substitute for a formal risk assessment and the user's own standard operating procedures. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical. Information for structurally similar compounds has been included where specific data for Methyl 2,2-dichloropropionate was not available; this is clearly indicated.

Executive Summary

This compound is a halogenated ester with applications in chemical synthesis. While specific toxicological data is limited, its structural analogues suggest that it should be handled as a flammable liquid that can cause serious eye and skin irritation. This guide provides a detailed overview of the known properties, hazards, and requisite safety precautions for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for minimizing exposure risks and ensuring a safe working environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its anticipated GHS classification based on available data and information from structurally related compounds.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapour
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Note: Classification is based on data for closely related compounds such as Methyl 2-chloropropionate and may not be fully representative of this compound.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 17640-02-7
Molecular Formula C₄H₆Cl₂O₂
Molecular Weight 156.99 g/mol [1]
Appearance Colorless liquid (presumed)
Boiling Point 143.5 ± 20.0 °C at 760 mmHg[1]
Flash Point 50.5 ± 20.8 °C[1]
Density 1.3 ± 0.1 g/cm³[1]
Vapor Pressure 5.3 ± 0.3 mmHg at 25°C[1]
Solubility Insoluble in water.[2][3] Soluble in organic solvents.
LogP 1.34[1]

Safe Handling and Storage

Engineering Controls

Proper engineering controls are the primary line of defense in minimizing exposure to hazardous chemicals.

  • Ventilation: Handle this compound only in a well-ventilated area, preferably within a chemical fume hood.[4][5] Use local exhaust ventilation to keep airborne levels below exposure limits.

  • Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][6]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

Table 3: Personal Protective Equipment (PPE) Recommendations

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[4][5][6]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber, inspect before use) and a lab coat or impervious clothing to prevent skin contact.[2][4][5]
Respiratory Protection If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge.[4][6]
Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[2][4][5]

  • Do not breathe vapors or mist.[7][8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][4][6][7] No smoking.

  • Use non-sparking tools and take precautionary measures against static discharge.[2][5][7][8]

  • Ground and bond containers when transferring material.[4]

  • Empty containers may retain product residue and can be hazardous.[4]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4][5][6][7]

  • Keep away from incompatible materials such as strong bases and oxidizing agents.[6]

  • Store in a designated flammables area.[4]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Table 4: First Aid Procedures

Exposure RouteFirst Aid Instructions
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water.[4][5][9] Seek immediate medical attention.
Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.[2][4][5]

  • Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[4] Do not use combustible materials like sawdust.

  • Collection: Use clean, non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[2][4]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][7] Water spray can be used to cool fire-exposed containers.[4]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2] Containers may explode when heated.[2] Hazardous combustion products include carbon oxides and hydrogen chloride gas.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][4][5][7]

Disposal Considerations

Dispose of waste chemical and contaminated materials in accordance with all applicable federal, state, and local regulations. This material may be classified as a hazardous waste.[6] Do not allow the product to enter drains.[5][7]

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not publicly available in the cited literature. Researchers should develop their own protocols in accordance with institutional and regulatory guidelines for handling chemicals with its hazard profile.

Visualized Workflows

The following diagrams illustrate standardized workflows for handling and emergency response.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Review SDS and Conduct Risk Assessment b Ensure Engineering Controls are Functional (Fume Hood, etc.) a->b c Don Appropriate PPE (Goggles, Gloves, Lab Coat) b->c d Transfer Chemical in Fume Hood c->d Proceed to Handling e Use Non-Sparking Tools and Ground Equipment d->e f Keep Container Tightly Closed When Not in Use e->f g Store Properly in Flammables Cabinet Away from Incompatibles f->g Proceed to Post-Handling h Dispose of Waste in Designated Hazardous Waste Container g->h i Remove PPE and Wash Hands Thoroughly h->i

Caption: Standard workflow for handling this compound.

G Emergency Response for Exposure or Spill cluster_spill Spill Response cluster_exposure Exposure Response start Incident Occurs (Exposure or Spill) is_spill Is it a spill? start->is_spill is_exposure Is it a personal exposure? start->is_exposure spill_1 Alert others and evacuate area is_spill->spill_1 Yes exp_1 Remove victim from source is_exposure->exp_1 Yes spill_2 Remove ignition sources spill_1->spill_2 spill_3 Contain spill with inert absorbent spill_2->spill_3 spill_4 Collect waste in sealed container spill_3->spill_4 spill_5 Decontaminate area spill_4->spill_5 end_node Report Incident spill_5->end_node exp_2 Remove contaminated clothing exp_1->exp_2 exp_3 Flush affected area (Skin/Eyes for 15+ min) exp_2->exp_3 exp_4 Seek immediate medical attention exp_3->exp_4 exp_4->end_node

Caption: Emergency response workflow for incidents.

References

Navigating the Solubility Landscape of Methyl 2,2-dichloropropionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the available data on the solubility of methyl 2,2-dichloropropionate in organic solvents. Due to a notable lack of specific quantitative solubility data in publicly accessible literature for this compound, this document provides key physical properties, qualitative solubility information inferred from structurally similar compounds, and a detailed, generalized experimental protocol for determining its solubility. This guide is intended to equip researchers with the foundational knowledge and practical methods required to assess the solubility of this compound in their specific applications.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is fundamental to predicting its behavior in various solvent systems. The following table summarizes the key properties of this compound.

PropertyValue
CAS Number 17640-02-7
Molecular Formula C₄H₆Cl₂O₂
Molecular Weight 156.99 g/mol
Boiling Point 143.5 °C at 760 mmHg[1]
Density 1.299 g/cm³[1]
Flash Point 50.5 °C[1]
Vapor Pressure 5.32 mmHg at 25°C[1]
Water Solubility Insoluble

Solubility in Organic Solvents: An Inferential Analysis

Direct quantitative data on the solubility of this compound in various organic solvents is scarce in the current literature. However, by examining the solubility of structurally analogous compounds—methyl 2-chloropropionate and methyl 2,3-dichloropropionate—we can infer a likely solubility profile. Esters of this nature are generally soluble in a range of common organic solvents. The data for these related compounds strongly suggests that this compound will exhibit good solubility in polar aprotic and non-polar organic solvents.

CompoundSolventSolubility
Methyl 2-chloropropionate ChloroformSlightly Soluble[2]
Ethyl AcetateSlightly Soluble[2]
MethanolSlightly Soluble[2]
EthanolSoluble[3]
EtherSoluble[3]
Methyl 2,3-dichloropropionate EtherSoluble[4]
AcetoneSoluble[4]
EthanolSoluble[4]

Disclaimer: The data presented in this table is for structurally related compounds and should be used as a qualitative guide to predict the solubility of this compound. Experimental verification is crucial for obtaining precise solubility data for the target compound.

Experimental Protocol for Solubility Determination

To address the existing data gap, a standardized experimental protocol is essential for determining the precise solubility of this compound in various organic solvents. The following details a common and reliable method.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Syringes and syringe filters (0.22 µm)

  • Vials

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Equilibrate the vials in a temperature-controlled shaker or water bath at the desired temperature for a minimum of 24 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Gravimetric Analysis (for non-volatile solvents):

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.

    • Once the solvent is completely evaporated, weigh the vial again to determine the mass of the dissolved solute.

    • Calculate the solubility in g/L or other appropriate units.

  • Chromatographic Analysis (HPLC/GC):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

    • Calculate the original solubility, accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in terms of mass per volume (e.g., mg/mL or g/L) or as a mole fraction.

    • Record the temperature at which the solubility was determined.

    • Repeat the experiment at least in triplicate to ensure reproducibility and report the mean and standard deviation.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_gravimetric_steps Gravimetric Analysis cluster_chromatographic_steps Chromatographic Analysis cluster_end Conclusion start Start add_excess Add excess solute to solvent start->add_excess equilibrate Equilibrate at constant temperature add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter through 0.22 µm filter withdraw->filter analysis_choice Choose Analysis Method filter->analysis_choice dilute_sample Dilute filtered sample filter->dilute_sample gravimetric Gravimetric analysis_choice->gravimetric Non-volatile chromatographic Chromatographic (HPLC/GC) analysis_choice->chromatographic Volatile / High Accuracy weigh_solution Weigh filtered solution gravimetric->weigh_solution prep_standards Prepare standard solutions chromatographic->prep_standards evaporate Evaporate solvent weigh_solution->evaporate weigh_solute Weigh remaining solute evaporate->weigh_solute calculate Calculate Solubility weigh_solute->calculate calibrate Generate calibration curve prep_standards->calibrate analyze_sample Analyze diluted sample calibrate->analyze_sample dilute_sample->analyze_sample determine_conc Determine concentration analyze_sample->determine_conc determine_conc->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

This guide provides a starting point for researchers working with this compound. While direct solubility data is limited, the provided information on its physicochemical properties, inferred solubility from related compounds, and a robust experimental protocol will facilitate its effective use in research and development.

References

"thermal stability and decomposition of Methyl 2,2-dichloropropionate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methyl 2,2-dichloropropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of this compound (CAS No. 17640-02-7). Due to the limited availability of specific experimental data on this compound in publicly accessible literature, this guide synthesizes information from related chlorinated esters and standard analytical methodologies to present a scientifically grounded assessment.

Executive Summary

This compound is a chlorinated ester with potential applications as a chemical intermediate. Understanding its thermal stability is critical for ensuring safe handling, storage, and application in processes that may involve elevated temperatures. This document outlines its anticipated thermal properties, likely decomposition products, and the standard experimental protocols used for such an evaluation. The primary decomposition pathway is expected to involve the elimination of hydrogen chloride (HCl), followed by the breakdown of the organic structure into smaller molecules, including carbon monoxide (CO) and carbon dioxide (CO₂).

Thermal Properties

Table 1: Thermal and Physical Properties of this compound and Related Compounds

PropertyValue / InformationCompoundCitation / Source
Chemical Formula C₄H₆Cl₂O₂This compoundGeneral Knowledge
Molecular Weight 157.00 g/mol This compoundGeneral Knowledge
Boiling Point Not specified for 2,2-dichloro isomer. 63 °C @ 13 hPa for 2,3-dichloro isomer.Methyl 2,3-dichloropropionate
Flash Point Not specified for 2,2-dichloro isomer. 36 °C (closed cup) for 2-chloro isomer.Methyl 2-chloropropionate
Autoignition Temp. Not specified for 2,2-dichloro isomer. 430 °C for 2-chloro isomer.Methyl 2-chloropropionate[1]
Decomposition Temp. Data not available. Requires experimental determination via TGA/DSC.This compound-
Hazardous Products Expected to include Hydrogen Chloride (HCl), Carbon Monoxide (CO), Carbon Dioxide (CO₂).Inferred for this compound[2]

Thermal Decomposition Pathway and Products

The thermal decomposition of chlorinated hydrocarbons typically proceeds via dehydrochlorination.[3] For this compound, the initial and primary step upon heating is likely the elimination of a molecule of hydrogen chloride (HCl). This process results in the formation of methyl 2-chloroacrylate. As the temperature increases, this unsaturated intermediate can undergo further decomposition and oxidation (if oxygen is present) to yield stable end products like CO, CO₂, and additional HCl.

Studies on similar compounds, such as 2,2-dichlorobutane, confirm that decomposition yields hydrogen chloride and a mixture of chlorobutenes, supporting a unimolecular elimination mechanism.[3]

G cluster_input Initial Compound cluster_process Decomposition Process cluster_output Final Products MDCP This compound Heat Thermal Energy Input (Heat) Dehydrochlorination Step 1: Dehydrochlorination (Elimination of HCl) Heat->Dehydrochlorination Breakdown Step 2: Further Decomposition & Oxidation Dehydrochlorination->Breakdown HCl Hydrogen Chloride (HCl) Dehydrochlorination->HCl CO Carbon Monoxide (CO) Breakdown->CO CO2 Carbon Dioxide (CO₂) Breakdown->CO2 Other Other Organic Fragments Breakdown->Other

Caption: Proposed logical pathway for the thermal decomposition of this compound.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition characteristics of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is the primary technique for determining decomposition temperatures.

Objective: To determine the onset temperature of decomposition and quantify mass loss during thermal degradation.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) of this compound into an appropriate crucible (e.g., alumina or platinum).[4] For volatile liquids, a sealed pan with a pinhole lid may be necessary to control evaporation.

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[5]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature, typically ambient (~25-30 °C).

    • Heat the sample at a constant linear rate, such as 10 °C/min or 20 °C/min, to a final temperature well above the expected decomposition range (e.g., 600 °C).[5][6]

  • Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve (mass % vs. temperature) is analyzed to identify the onset temperature of mass loss, which corresponds to the beginning of decomposition. The derivative of this curve (DTG) can be used to identify temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to detect thermal events like melting, boiling, and decomposition.

Objective: To identify the temperatures of endothermic or exothermic events associated with boiling and decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Seal a small amount of the liquid sample (typically 5-10 µL) into a hermetic aluminum pan.[7] To study decomposition while allowing volatiles to escape, a small, laser-drilled hole (e.g., 75 µm) can be made in the lid.[7][8] An empty, sealed pan is used as a reference.

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the sample chamber at a constant flow rate.

  • Temperature Program: Heat the sample and reference pans at a constant rate (e.g., 10 °C/min) over the desired temperature range.[8]

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. An endothermic peak will indicate boiling, while decomposition may be indicated by a sharp endothermic or exothermic event, often occurring at a higher temperature than boiling.

G cluster_prep 1. Preparation cluster_setup 2. Instrument Setup cluster_run 3. Execution & Analysis Calibrate Instrument Calibration SamplePrep Sample Preparation (5-10 mg/µL) Calibrate->SamplePrep Load Load Sample & Reference into Instrument SamplePrep->Load Atmosphere Set Inert Atmosphere (N₂ or Ar Flow) Load->Atmosphere Program Define Temperature Program (e.g., 10°C/min ramp) Atmosphere->Program Run Initiate Experiment Program->Run Record Record Data (Mass vs. T° for TGA) (Heat Flow vs. T° for DSC) Run->Record Analyze Analyze Thermogram: Identify Onset Temp, Mass Loss, Thermal Events Record->Analyze

Caption: Generalized experimental workflow for TGA and DSC thermal analysis.

Conclusion

While direct experimental data on the thermal decomposition of this compound is scarce, a robust analytical approach can be outlined based on established principles of thermal analysis and knowledge of related chlorinated compounds. The primary decomposition mechanism is anticipated to be dehydrochlorination, yielding HCl and various organic byproducts. For any application involving this compound at elevated temperatures, it is imperative that rigorous experimental analysis using TGA and DSC be performed to establish a precise safety and stability profile.

References

Methyl 2,2-dichloropropionate: A Technical Review of Its Applications in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-dichloropropionate is a halogenated ester that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive dichlorinated carbon center adjacent to an ester functional group, makes it a valuable precursor for the synthesis of a variety of molecules, particularly in the agrochemical and pharmaceutical industries. This technical guide provides a comprehensive review of the known and potential applications of this compound, with a focus on its role in the synthesis of agrochemicals and as a precursor to valuable chemical intermediates. While detailed, publicly available experimental protocols specifically utilizing this compound are limited, this guide extrapolates its reactivity based on the known applications of its parent acid, 2,2-dichloropropionic acid (Dalapon), and related chlorinated propionates.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and characterization.

PropertyValue
CAS Number 17640-02-7
Molecular Formula C₄H₆Cl₂O₂
Molecular Weight 157.00 g/mol
Appearance Colorless liquid
Boiling Point 39-40 °C @ 15 Torr[1]
Density 1.2934 g/cm³[1]
Flash Point 40 °C[1]
SpectroscopyExpected Features
¹H NMR A singlet for the methyl ester protons (O-CH₃) and a singlet for the methyl group protons (C-CH₃). The chemical shifts would be influenced by the adjacent dichlorinated carbon.
¹³C NMR Resonances for the methyl ester carbon, the carbonyl carbon, the dichlorinated quaternary carbon, and the methyl carbon.
IR A strong absorption band characteristic of the C=O stretch of the ester group (typically around 1740 cm⁻¹), and C-Cl stretching vibrations.
Mass Spec A molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of two chlorine atoms.

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, 2,2-dichloropropionic acid (Dalapon). A standard esterification method, such as the Fischer esterification, can be employed.

Experimental Protocol: Fischer Esterification of 2,2-Dichloropropionic Acid

This is a general procedure and may require optimization.

Materials:

  • 2,2-Dichloropropionic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,2-dichloropropionic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purify the crude product by vacuum distillation.

Applications in Agrochemical Synthesis

The primary application of this compound, inferred from the widespread use of its parent acid, is in the agrochemical industry. 2,2-Dichloropropionic acid (Dalapon) is a known herbicide, and its methyl ester can be used as a more versatile intermediate for the synthesis of other herbicidal compounds. The ester group allows for a wider range of subsequent chemical modifications.

Role as a Herbicide Precursor

This compound can serve as a key building block for the synthesis of more complex herbicides. The dichloromethyl group is a crucial pharmacophore in some herbicidal molecules.

Below is a diagram illustrating the logical workflow for the potential use of this compound in the synthesis of a hypothetical herbicide.

G cluster_start Starting Materials cluster_reaction Synthesis cluster_product Product start1 This compound reaction Amidation Reaction start1->reaction start2 Aromatic Amine start2->reaction product N-Aryl-2,2-dichloropropionamide (Hypothetical Herbicide) reaction->product

Caption: Synthetic workflow for a hypothetical herbicide.

Applications in Pharmaceutical and Fine Chemical Synthesis

While less documented than its agrochemical applications, the reactivity of this compound makes it a potential intermediate in the synthesis of pharmaceuticals and other fine chemicals. The gem-dichloro group can be a precursor to other functional groups or can be incorporated into the final molecule to modulate its biological activity.

Synthesis of Heterocyclic Compounds

Dichlorinated building blocks are known to be useful in the synthesis of various heterocyclic compounds, which are prevalent in many drug molecules. For instance, reaction with binucleophiles could lead to the formation of five or six-membered rings.

The following diagram illustrates a possible pathway for the synthesis of a substituted heterocyclic system from this compound.

G cluster_start Starting Materials cluster_reaction Synthesis cluster_product Product start1 This compound reaction Condensation/Cyclization start1->reaction start2 Binucleophile (e.g., Ethylenediamine) start2->reaction product Substituted Heterocycle reaction->product

Caption: Pathway to heterocyclic compounds.

Conclusion

This compound is a valuable, albeit under-documented, chemical intermediate. Its primary utility appears to be in the agrochemical sector, leveraging the herbicidal properties of the 2,2-dichloropropionyl moiety. Furthermore, its inherent reactivity suggests potential for broader applications in the synthesis of pharmaceuticals and fine chemicals, particularly as a precursor for heterocyclic systems. Further research into the specific reactions and applications of this compound would be beneficial to fully exploit its synthetic potential. This guide serves as a foundational resource for researchers and professionals in the field, providing a summary of its known properties and a scientifically grounded outlook on its potential applications.

References

Methodological & Application

Application Notes and Protocols for Methyl 2,2-dichloropropionate in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,2-dichloropropionate is a halogenated ester that, while not extensively documented in dedicated stereoselective synthesis studies, presents potential as a prochiral substrate for the generation of valuable chiral building blocks. The presence of two chlorine atoms on the α-carbon offers a unique opportunity for asymmetric transformations. This document outlines potential, mechanistically plausible application notes and detailed protocols for the stereoselective manipulation of this compound, drawing analogies from established methodologies for structurally related compounds. The protocols provided are intended as a starting point for further research and development.

Introduction

Chiral molecules are of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug can profoundly influence its pharmacological and toxicological properties.[1][2][3] The development of synthetic methods to access enantiomerically pure compounds is therefore a critical area of research. This compound, with its geminal dichloro-substituted stereocenter, represents a readily available starting material for the synthesis of chiral α-monochloro- and α-hydroxy-propionate derivatives, which are versatile intermediates in organic synthesis.

While direct stereoselective reactions utilizing this compound are not well-documented, we can extrapolate from established asymmetric synthetic strategies for similar gem-dihalo and related prochiral compounds.[4][5] This document will focus on two primary hypothetical, yet mechanistically sound, stereoselective transformations:

  • Asymmetric Reductive Monodechlorination: The selective replacement of one chlorine atom with a hydrogen atom in a chiral environment to yield enantioenriched methyl 2-chloropropionate.

  • Stereoselective Transformation to a Chiral Ketone and Subsequent Asymmetric Reduction: Conversion of the dichloromethyl group to a ketone, followed by an asymmetric reduction to produce chiral methyl 2-hydroxypropionate.

Potential Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed stereoselective transformations of this compound.

G cluster_0 Pathway 1: Asymmetric Reductive Monodechlorination cluster_1 Pathway 2: Stereoselective Transformation and Reduction start1 This compound product1 Enantioenriched Methyl 2-chloropropionate start1->product1 Stereoselective Reduction reagents1 Chiral Catalyst (e.g., Chiral Ru-BINAP complex) H₂ gas or H-donor reagents1->product1 start2 This compound intermediate Methyl pyruvate start2->intermediate Hydrolysis product2 Enantioenriched Methyl 2-hydroxypropionate intermediate->product2 Asymmetric Reduction reagents2 Hydrolysis (e.g., H₂O, Lewis Acid) reagents2->intermediate reagents3 Chiral Reducing Agent (e.g., (R)-CBS catalyst, BH₃) reagents3->product2

Caption: Proposed pathways for stereoselective synthesis.

Application Notes

Asymmetric Reductive Monodechlorination

The selective removal of one of two enantiotopic chlorine atoms from this compound can be envisioned using a chiral transition metal catalyst. This approach is analogous to asymmetric hydrogenations of prochiral olefins and ketones. A suitable catalyst, for example, a Ruthenium-BINAP complex, could coordinate to the substrate and facilitate the stereoselective delivery of a hydride, leading to the formation of one enantiomer of methyl 2-chloropropionate over the other.

Key Considerations:

  • Catalyst Selection: The choice of chiral ligand is crucial for achieving high enantioselectivity. Ligands such as BINAP, Tol-BINAP, or other privileged chiral phosphines should be screened.

  • Hydrogen Source: Molecular hydrogen (H₂) or a hydrogen donor like isopropanol or formic acid can be used.

  • Reaction Conditions: Temperature, pressure, and solvent can significantly impact both the reaction rate and the enantiomeric excess (ee).

Stereoselective Transformation to a Chiral Ketone and Subsequent Asymmetric Reduction

A two-step approach offers an alternative route to a different chiral product. First, the hydrolysis of the gem-dichloro group in this compound would yield methyl pyruvate. This transformation can be achieved under aqueous acidic or Lewis acidic conditions. The resulting prochiral ketone can then be subjected to a well-established asymmetric reduction protocol. The Corey-Bakshi-Shibata (CBS) reduction is a prime candidate for this step, known for its high enantioselectivity in the reduction of a wide range of ketones.

Key Considerations:

  • Hydrolysis Conditions: Care must be taken to avoid side reactions during the hydrolysis of the dichloroester.

  • Asymmetric Reducing Agent: While the CBS reduction is a robust choice, other methods like enzymatic reductions or reductions with chiral boranes could also be explored.[6][7]

  • Substrate Purity: The purity of the intermediate methyl pyruvate will directly affect the efficiency of the asymmetric reduction.

Experimental Protocols

Protocol 1: Hypothetical Asymmetric Reductive Monodechlorination of this compound

Objective: To synthesize enantioenriched methyl 2-chloropropionate.

Materials:

  • This compound

  • [RuCl₂(p-cymene)]₂

  • (R)-BINAP

  • Anhydrous, degassed solvent (e.g., Methanol, Ethanol, or Dichloromethane)

  • Hydrogen gas (high purity)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • High-pressure reactor (autoclave)

Procedure:

  • In a glovebox, to a dried Schlenk flask, add [RuCl₂(p-cymene)]₂ (0.01 mmol) and (R)-BINAP (0.022 mmol).

  • Add anhydrous, degassed solvent (10 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • Transfer the catalyst solution to a high-pressure reactor.

  • Add this compound (1.0 mmol) to the reactor.

  • Seal the reactor, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 25-80 °C) for 12-24 hours.

  • After the reaction is complete, carefully vent the reactor and purge with nitrogen.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

Data Presentation:

EntryCatalyst Loading (mol%)SolventPressure (atm)Temp (°C)Time (h)Yield (%)ee (%)
11.0Methanol204024Data to be determined experimentallyData to be determined experimentally
20.5Ethanol506012Data to be determined experimentallyData to be determined experimentally
Protocol 2: Hypothetical Two-Step Synthesis of Enantioenriched Methyl 2-hydroxypropionate

Step A: Hydrolysis of this compound to Methyl Pyruvate

Materials:

  • This compound

  • Water

  • Formic acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound (10 mmol) and a mixture of water and formic acid (e.g., 1:1 v/v, 20 mL).

  • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain crude methyl pyruvate.

Step B: Asymmetric Reduction of Methyl Pyruvate using CBS Catalyst

Materials:

  • Crude methyl pyruvate from Step A

  • (R)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

  • Borane-dimethyl sulfide complex (BMS) or borane-THF complex

  • Anhydrous, aprotic solvent (e.g., Tetrahydrofuran - THF)

  • Methanol

  • 1 M Hydrochloric acid

Procedure:

  • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the (R)-CBS catalyst (0.1 mmol) in anhydrous THF (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the borane complex (1.1 mmol) to the catalyst solution and stir for 10 minutes.

  • Add a solution of methyl pyruvate (1.0 mmol) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction at -78 °C and monitor by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Data Presentation:

EntryReducing AgentCatalystTemp (°C)Time (h)Yield (%)ee (%)
1BMS(R)-CBS-782Data to be determined experimentallyData to be determined experimentally
2Borane-THF(R)-CBS-783Data to be determined experimentallyData to be determined experimentally

Conclusion

While the stereoselective applications of this compound are not yet established in the literature, its structure suggests significant potential as a prochiral starting material. The protocols outlined in this document provide a rational starting point for the development of novel asymmetric transformations. Successful implementation of these or similar methodologies would provide efficient access to valuable chiral building blocks for the pharmaceutical and fine chemical industries. Further research is warranted to explore the full synthetic utility of this readily available compound.

References

Catalytic Conversion of Methyl 2,2-dichloropropionate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Methyl 2,2-dichloropropionate is a halogenated ester that serves as a versatile building block in organic synthesis. Its two chlorine atoms on the alpha-carbon make it a target for various catalytic transformations, including dehalogenation and nucleophilic substitution. These reactions are of significant interest to researchers in the fields of fine chemical synthesis, drug development, and environmental remediation. This document provides detailed application notes and experimental protocols for three key catalytic approaches involving this compound: Enzymatic Dehalogenation, Palladium-Catalyzed Hydrodechlorination, and Phase-Transfer Catalyzed Nucleophilic Substitution. The protocols are based on established methodologies for similar substrates and are intended to serve as a starting point for further investigation and optimization.

Enzymatic Dehalogenation of this compound

Enzymatic catalysis offers a green and highly selective route for the transformation of this compound. A two-step enzymatic pathway is proposed, beginning with the hydrolysis of the methyl ester to 2,2-dichloropropionic acid, followed by the dehalogenation of the acid to pyruvate. This approach leverages the substrate specificity of lipases and dehalogenases.

Application Note:

Lipases, such as that from Candida rugosa, have been shown to catalyze the stereoselective hydrolysis of similar chlorinated esters like methyl 2-chloropropionate.[1] This initial hydrolysis step is crucial as dehalogenase enzymes typically exhibit higher activity towards the carboxylic acid form of the substrate.[2][3] Following hydrolysis, a dehalogenase, for instance from Methylobacterium sp. HJ1, can effectively remove the two chlorine atoms from 2,2-dichloropropionic acid to yield pyruvate.[2][4] This enzymatic cascade provides a mild and environmentally benign method for the conversion of this compound to a valuable keto acid.

Experimental Protocol: Two-Step Enzymatic Conversion

Step 1: Lipase-Catalyzed Hydrolysis of this compound

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a biphasic system consisting of:

    • An aqueous phase containing a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

    • An organic phase (e.g., isooctane or toluene) containing this compound (e.g., 100 mM).

  • Enzyme Addition: Add lipase from Candida rugosa (e.g., 10 mg/mL of the aqueous phase).

  • Incubation: Stir the mixture at a constant temperature (e.g., 30-40°C) to ensure efficient mixing of the two phases.

  • Monitoring: Monitor the progress of the hydrolysis by periodically taking samples from the aqueous phase and analyzing for the formation of 2,2-dichloropropionic acid using HPLC or by titration of the liberated acid.

  • Work-up: Once the hydrolysis is complete, separate the aqueous phase containing the sodium salt of 2,2-dichloropropionic acid for the next step.

Step 2: Dehalogenase-Catalyzed Dehalogenation of 2,2-Dichloropropionic Acid

  • Enzyme Preparation: Use a cell-free extract or a purified dehalogenase from Methylobacterium sp. HJ1.

  • Reaction Mixture: In a reaction vessel, combine the aqueous solution of 2,2-dichloropropionic acid from the previous step with the dehalogenase enzyme preparation. Ensure the final pH is optimal for the dehalogenase (typically around pH 6.8).[3]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the dehalogenase (e.g., 30°C).

  • Monitoring: The formation of pyruvate can be monitored spectrophotometrically using a lactate dehydrogenase assay, which couples the oxidation of NADH to the reduction of pyruvate. The release of chloride ions can also be quantified using a colorimetric method.

  • Product Isolation: Once the reaction is complete, the pyruvate can be isolated and purified using standard chromatographic techniques.

Quantitative Data:

The following table summarizes representative kinetic data for the enzymatic reactions. Note that the data for lipase hydrolysis is based on a structurally similar substrate, methyl 2-chloropropionate.

EnzymeSubstrateCatalyst LoadingTemperature (°C)pHKey ParameterValue
Lipase (C. rugosa)Methyl 2-chloropropionate10 mg/mL30-407.0Enantioselectivity (E-value)>10
Dehalogenase (M. sp. HJ1)2,2-Dichloropropionic acidCell-free extract306.8Km0.25 mM[4]
Dehalogenase (M. sp. HJ1)2,2-Dichloropropionic acidCell-free extract306.8Specific Activity12.9 µmol Cl-/min/mg protein[2]

Visualization:

Enzymatic_Conversion_Workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Dehalogenation MethylEster This compound DichloroAcid 2,2-Dichloropropionic Acid MethylEster->DichloroAcid H2O Lipase Lipase (e.g., C. rugosa) Lipase->DichloroAcid Methanol Methanol DichloroAcid2 2,2-Dichloropropionic Acid DichloroAcid->DichloroAcid2 Aqueous Phase Transfer Dehalogenase Dehalogenase (e.g., M. sp. HJ1) Pyruvate Pyruvate Dehalogenase->Pyruvate Chloride 2 Cl- DichloroAcid2->Pyruvate 2 H2O

Two-step enzymatic conversion of this compound.

Palladium-Catalyzed Hydrodechlorination

Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for hydrodechlorination reactions, offering a straightforward method to replace chlorine atoms with hydrogen. This approach can be applied to reduce this compound to methyl propionate.

Application Note:

The catalytic hydrodechlorination of chlorinated organic compounds is a well-established process.[5] For aromatic chlorides, Pd/C in the presence of a base like triethylamine and a hydrogen source has proven effective at room temperature.[6] Alternatively, using magnesium metal in methanol can also facilitate the dechlorination.[7] While these methods are typically applied to aryl chlorides, they can be adapted for aliphatic substrates like this compound. The reaction proceeds via the oxidative addition of the C-Cl bond to the palladium surface, followed by hydrogenolysis.

Experimental Protocol:
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and a solvent such as methanol (10 mL).

  • Catalyst and Reagent Addition: Add 10% Palladium on carbon (Pd/C) (e.g., 5 mol% Pd). Then, add a base such as triethylamine (2.5 mmol).

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon. The reaction is stirred vigorously under a positive pressure of H₂.

  • Monitoring: The reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting material and the appearance of methyl propionate.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data:
SubstrateCatalystReagentSolventTemperature (°C)Time (h)Conversion (%)Yield (%)
4-Chloroanisole10% Pd/CEt₃N, H₂ (1 atm)MeOHRoom Temp.1>99>99
Chlorobenzene10% Pd/CMg, N₂ atm.MeOHRoom Temp.2>99>99

Visualization:

Hydrodechlorination_Workflow Start Start Setup Reaction Setup: - this compound - Solvent (e.g., MeOH) Start->Setup AddCatalyst Add Catalyst & Reagents: - 10% Pd/C - Base (e.g., Et3N) Setup->AddCatalyst Hydrogenation Introduce H2 Atmosphere AddCatalyst->Hydrogenation Stir Stir at Room Temperature Hydrogenation->Stir Monitor Monitor Reaction Progress (TLC, GC-MS) Stir->Monitor Workup Work-up: - Filter to remove Pd/C - Concentrate filtrate Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End Methyl Propionate Purify->End

Workflow for Pd-catalyzed hydrodechlorination.

Phase-Transfer Catalyzed Nucleophilic Substitution

Phase-transfer catalysis (PTC) is a powerful technique for reacting water-soluble nucleophiles with organic-soluble substrates.[8] This method can be employed for the nucleophilic substitution of the chlorine atoms in this compound with various nucleophiles.

Application Note:

Phase-transfer catalysts, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB), facilitate the transfer of an anionic nucleophile from an aqueous or solid phase into an organic phase where the substrate, this compound, is dissolved. This allows for a variety of nucleophilic substitution reactions to occur under mild, biphasic conditions. Examples of nucleophiles that can be used include cyanide, azide, and alkoxides. The gem-dichloro nature of the substrate may lead to a mixture of mono- and di-substituted products, and the reaction conditions can be tuned to favor one over the other.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol) and a suitable organic solvent (e.g., toluene or dichloromethane, 10 mL).

  • Aqueous Phase: In a separate beaker, dissolve the nucleophile (e.g., sodium cyanide, 3.0 mmol) in water (10 mL).

  • Catalyst Addition: Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 mmol) to the organic phase.

  • Reaction Initiation: Add the aqueous solution of the nucleophile to the vigorously stirred organic phase.

  • Incubation: Heat the reaction mixture to a suitable temperature (e.g., 50-80°C) and maintain vigorous stirring to ensure a large interfacial area between the two phases.

  • Monitoring: Follow the reaction progress by TLC or GC-MS analysis of the organic layer.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography or distillation.

Quantitative Data:

The following table provides representative data for a phase-transfer catalyzed nucleophilic substitution on a different chlorinated substrate, as specific quantitative data for this compound is limited. These parameters can be used as a starting point for developing a specific application.

SubstrateNucleophileCatalystOrganic SolventTemperature (°C)Time (h)Yield (%)
Benzyl ChlorideSodium CyanideTBABToluene802>95
1-BromooctaneSodium AzideAliquat 336Chlorobenzene100698

Visualization:

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu-) QNu_org Q+Nu- (Ion Pair) Nu_aq->QNu_org Ion Exchange M_aq Counter-ion (M+) QX_aq Q+X- (Catalyst) RCl2 This compound Product Substituted Product(s) RCl2->Product QNu_org->RCl2 Nucleophilic Attack QX_org Q+X- Product->QX_org Forms Q+X- QX_org->QX_aq Catalyst Regeneration Interface Interface

General mechanism of Phase-Transfer Catalysis.

References

Enantioselective Synthesis of Chiral Aziridine-2-Carboxylates Using Chiral Dichloropropionate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral building blocks is of paramount importance in the pharmaceutical industry for the development of single-enantiomer drugs. Chiral aziridine-2-carboxylates are particularly valuable intermediates due to their prevalence in natural products and their utility in the synthesis of β-lactams, amino acids, and other complex chiral molecules. This document provides detailed application notes and protocols for the enantioselective synthesis of cis- and trans-aziridine-2-carboxylates commencing from chiral derivatives of 2,3-dichloropropionate. The described methodology, adapted from the work of Stanković et al., offers a straightforward and diastereoselective route to these important chiral synthons.

Reaction Principle

The core of this synthetic strategy involves the stereoselective nucleophilic substitution of a chiral 2,3-dichloropropionate ester with a primary amine. The reaction proceeds via a double substitution where the amine first displaces one chloride, followed by an intramolecular cyclization to form the aziridine ring with the displacement of the second chloride. The stereochemistry of the starting dichloropropionate directs the stereochemical outcome of the final aziridine product.

Experimental Protocols

This section details the protocols for the synthesis of chiral methyl cis- and trans-1-benzyl-3-chloroaziridine-2-carboxylate from the corresponding chiral methyl 2,3-dichloropropionate.

Materials and Reagents
  • (2R,3R)-methyl 2,3-dichloropropionate or (2R,3S)-methyl 2,3-dichloropropionate

  • Benzylamine

  • Triethylamine

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

  • Rotary evaporator

  • Chromatography apparatus

Protocol 1: Synthesis of methyl trans-(2S,3S)-1-benzyl-3-chloroaziridine-2-carboxylate
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2R,3R)-methyl 2,3-dichloropropionate (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of dichloropropionate).

  • Addition of Reagents: To the stirred solution, add triethylamine (2.2 eq) followed by the dropwise addition of benzylamine (1.1 eq) over 10 minutes at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to yield the pure trans-aziridine.

Protocol 2: Synthesis of methyl cis-(2S,3R)-1-benzyl-3-chloroaziridine-2-carboxylate

This protocol is identical to Protocol 1, with the exception of the starting material.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2R,3S)-methyl 2,3-dichloropropionate (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of dichloropropionate).

  • Addition of Reagents: To the stirred solution, add triethylamine (2.2 eq) followed by the dropwise addition of benzylamine (1.1 eq) over 10 minutes at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure cis-aziridine.

Data Presentation

The following tables summarize the quantitative data obtained from the synthesis of chiral aziridine-2-carboxylates using different primary amines.

Table 1: Synthesis of trans-Aziridine-2-carboxylates

Starting MaterialAmineProductYield (%)Diastereomeric Ratio (trans:cis)
(2R,3R)-methyl 2,3-dichloropropionateBenzylaminemethyl trans-(2S,3S)-1-benzyl-3-chloroaziridine-2-carboxylate65>95:5
(2R,3R)-methyl 2,3-dichloropropionateCyclohexylaminemethyl trans-(2S,3S)-1-cyclohexyl-3-chloroaziridine-2-carboxylate62>95:5

Table 2: Synthesis of cis-Aziridine-2-carboxylates

Starting MaterialAmineProductYield (%)Diastereomeric Ratio (cis:trans)
(2R,3S)-methyl 2,3-dichloropropionateBenzylaminemethyl cis-(2S,3R)-1-benzyl-3-chloroaziridine-2-carboxylate70>95:5
(2R,3S)-methyl 2,3-dichloropropionateCyclohexylaminemethyl cis-(2S,3R)-1-cyclohexyl-3-chloroaziridine-2-carboxylate68>95:5

Visualizations

Experimental Workflow

experimental_workflow start Start reagents Dissolve Chiral Dichloropropionate in Acetonitrile start->reagents addition Add Triethylamine and Primary Amine reagents->addition reflux Reflux for 24h addition->reflux workup Solvent Removal & Extraction reflux->workup purification Column Chromatography workup->purification product Pure Chiral Aziridine-2-carboxylate purification->product

Caption: General experimental workflow for the synthesis of chiral aziridines.

Reaction Scheme

reaction_scheme reactant Chiral Methyl 2,3-Dichloropropionate intermediate [Intermediate] reactant->intermediate Reflux, Acetonitrile reagent + Primary Amine (e.g., Benzylamine) + Triethylamine product Chiral Methyl Aziridine-2-carboxylate intermediate->product

Caption: Reaction scheme for the synthesis of chiral aziridines.

Application Note: Analysis of Methyl 2,2-dichloropropionate Reactions by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2,2-dichloropropionate is a halogenated ester that can serve as a reactant or intermediate in various chemical syntheses. Monitoring the progress of reactions involving this compound is crucial for optimizing reaction conditions, determining yield, and identifying byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for this purpose, offering both the high separation efficiency of gas chromatography and the definitive identification capabilities of mass spectrometry.[1][2] This application note provides a detailed protocol for the sample preparation and GC-MS analysis of reaction mixtures containing this compound. The method is designed to separate the target analyte from starting materials, solvents, and potential reaction byproducts, allowing for both qualitative and quantitative analysis.

Principle

The methodology involves the direct analysis of a diluted aliquot of a reaction mixture. The sample is injected into a gas chromatograph, where volatile and semi-volatile compounds are separated based on their boiling points and affinity for the GC column's stationary phase.[3] A non-polar capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase, is well-suited for separating chlorinated organic compounds.[2][4] Following separation, the eluted compounds enter a mass spectrometer. Electron Ionization (EI) is used to fragment the molecules into characteristic ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that acts as a chemical fingerprint for identification.[5] Quantification can be achieved by integrating the peak area of a specific ion and comparing it to a calibration curve generated from standards.

Experimental Protocols

Reagents and Materials
  • Solvents: Dichloromethane (DCM), Hexane, or Ethyl Acetate (GC grade or higher).[3][6]

  • Standards: Pure this compound and any other relevant starting materials or expected products for calibration and identification.

  • Glassware: Volumetric flasks, pipettes, and 2 mL GC autosampler vials with septa.[6]

  • Filtration: 0.22 µm syringe filters (PTFE or other solvent-compatible membrane).

Instrumentation and Conditions

This method was developed on a standard benchtop GC-MS system. Equivalent instrumentation may be used.

Parameter Setting
Gas Chromatograph
GC ColumnDB-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[4]
Carrier GasHelium, constant flow at 1.2 mL/min.
Injection ModeSplitless
Injector Temperature250 °C
Injection Volume1 µL
Oven ProgramInitial: 50 °C, hold for 2 min. Ramp: 15 °C/min to 250 °C. Final Hold: Hold at 250 °C for 5 min.[1]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV.
Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temp.280 °C
Scan ModeFull Scan
Mass Range40 - 300 amu
Solvent Delay3 minutes
Sample Preparation Protocol

The goal of sample preparation is to dilute the reaction mixture to an appropriate concentration for GC-MS analysis (typically 1-10 µg/mL) and remove any non-volatile components or particulates.[6]

  • Quenching (if necessary): If the reaction is ongoing, it should be quenched appropriately before sampling. This may involve cooling the mixture or adding a quenching agent.

  • Sampling: Carefully withdraw a small, representative aliquot (e.g., 10 µL) from the reaction mixture.

  • Dilution: Dilute the aliquot in a suitable volatile solvent (e.g., Dichloromethane) in a volumetric flask. A 1:1000 dilution (e.g., 10 µL into 10 mL) is a typical starting point. The final concentration should be within the linear range of the instrument.

  • Filtration: If the diluted sample contains any precipitate or solid particles, filter it through a 0.22 µm syringe filter into a clean GC vial to prevent contamination of the injector and column.[3]

  • Vialing: Transfer the final diluted and filtered sample into a 2 mL autosampler vial and cap securely.

  • Analysis: Place the vial in the autosampler tray for GC-MS analysis.

Standard Preparation
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent (e.g., Dichloromethane).

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.5, 1, 2, 5, 10, 20 µg/mL).

  • Analysis: Analyze the calibration standards using the same GC-MS method to generate a calibration curve for quantitative analysis.

Data Presentation and Analysis

Data analysis involves identifying compounds based on their retention time and mass spectrum, followed by quantification using the calibration curve. The mass spectrum of this compound (MW: 157.00 g/mol for C₄H₆Cl₂O₂) is expected to show a characteristic isotopic pattern for fragments containing two chlorine atoms.

Expected Mass Spectrum Fragments for this compound:

  • Molecular Ion (M+): A cluster of peaks around m/z 156, 158, and 160, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl.

  • Loss of Methoxy Group ([M-OCH₃]⁺): A fragment cluster around m/z 125, 127, 129.

  • Loss of Chlorine ([M-Cl]⁺): A fragment cluster around m/z 121, 123.

  • Acylium Ion ([CH₃CCl₂CO]⁺): A fragment cluster around m/z 125, 127, 129.

Example Quantitative Data

The following table presents hypothetical data from the analysis of a reaction mixture for the synthesis of this compound from a precursor.

Compound NameRetention Time (min)Quantifying Ion (m/z)Peak AreaConcentration (µg/mL)
Dichloromethane (Solvent)3.5584--
Precursor X8.12110150,4801.5
This compound 9.58 125 895,230 8.9
Byproduct Y10.249345,1900.4

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for this analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Sample Aliquot Sampling Reaction->Sample Dilute Dilution in Solvent Sample->Dilute Filter Syringe Filtration Dilute->Filter GCVial Transfer to GC Vial Filter->GCVial Inject 1. Injection GCVial->Inject Separate 2. GC Separation Inject->Separate Ionize 3. EI Ionization Separate->Ionize Detect 4. MS Detection Ionize->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Identify Identify Peaks (RT & Mass Spectra) Chromatogram->Identify Quantify Quantify Analytes (Peak Area & Cal Curve) Identify->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow from sample preparation to final data reporting.

Fragmentation_Pathway Molecule This compound (C₄H₆Cl₂O₂) EI Electron Ionization (70 eV) Molecule->EI MolIon Molecular Ion [M]⁺˙ m/z 156, 158, 160 EI->MolIon Frag1 Loss of -OCH₃ [M-OCH₃]⁺ m/z 125, 127, 129 MolIon->Frag1 - •OCH₃ Frag2 Loss of -Cl [M-Cl]⁺ m/z 121, 123 MolIon->Frag2 - •Cl Frag3 Loss of -COOCH₃ [M-COOCH₃]⁺ m/z 97, 99, 101 MolIon->Frag3 - •COOCH₃

Caption: Predicted EI fragmentation pathway for this compound.

References

Application Note: Chiral GC Analysis of Methyl 2,2-dichloropropionate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This application note details a robust method for the enantioselective analysis of Methyl 2,2-dichloropropionate using chiral gas chromatography (GC). The separation of the (R)- and (S)-enantiomers is critical in various fields, including pharmaceutical development and environmental analysis, where enantiomers can exhibit different biological activities. This document provides a comprehensive protocol, including sample preparation, GC conditions, and expected results, utilizing a cyclodextrin-based chiral stationary phase. The methodologies presented are based on established principles for the separation of structurally similar halogenated carboxylic acid esters.

Introduction

This compound is a chiral molecule due to the presence of a stereocenter at the second carbon atom. The differential biological and toxicological profiles of its enantiomers necessitate a reliable analytical method for their separation and quantification. Chiral gas chromatography is a powerful technique for this purpose, offering high resolution and sensitivity. The key to this separation lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Modified cyclodextrins are commonly employed as CSPs for the resolution of a wide range of chiral compounds, including halogenated esters.[1][2] This note describes a likely effective method using an octakis-(2,6-di-O-pentyl-3-O-butyryl)-γ-cyclodextrin based column.

Experimental Protocols

This section provides a detailed protocol for the chiral GC analysis of this compound enantiomers.

2.1. Materials and Reagents

  • Solvent: Hexane or Dichloromethane (GC grade or higher)

  • Reference Standard: Racemic this compound

  • Chiral GC Column: A fused silica capillary column coated with a chiral stationary phase. A recommended phase is octakis-(2,6-di-O-pentyl-3-O-butyryl)-γ-cyclodextrin (e.g., LIPODEX® E).[3]

    • Column Dimensions: 25 m length x 0.25 mm I.D. is a suitable starting point.

2.2. Sample Preparation

  • Prepare a stock solution of racemic this compound in the chosen solvent at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working standards at concentrations appropriate for the detector's linear range (e.g., 1-100 µg/mL).

  • Ensure samples are dry, as water can negatively impact cyclodextrin-based columns.[3]

2.3. Gas Chromatography (GC) Conditions

The following table outlines the recommended starting parameters for the chiral GC analysis. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
Gas Chromatograph Any standard GC system equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Chiral Column LIPODEX® E (octakis-(2,6-di-O-pentyl-3-O-butyryl)-γ-cyclodextrin), 25 m x 0.25 mm I.D.[3]
Carrier Gas Helium or Hydrogen, at a constant flow or pressure. A typical starting flow rate is 1.0-1.5 mL/min.
Injector Split/Splitless injector
Injector Temp. 220 °C
Split Ratio 50:1 (can be adjusted to optimize peak shape and sensitivity)
Injection Volume 1 µL
Oven Program Isothermal analysis at a temperature between 80-120 °C. Alternatively, a slow temperature ramp (e.g., 2 °C/min) within this range can be used to optimize resolution.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temp. 250 °C (for FID)

Data Presentation: Expected Results

Under the optimized conditions, baseline separation of the two enantiomers of this compound is expected. The following table provides a template for presenting the quantitative data obtained from the analysis. Note: The retention times and resolution are hypothetical and will need to be determined experimentally.

Parameter(R)-Enantiomer(S)-Enantiomer
Retention Time (min) tR1tR2
Peak Area Area1Area2
Resolution (Rs) \multicolumn{2}{c}{Calculated Value}
Enantiomeric Excess (% ee) \multicolumn{2}{c}{Calculated Value}
  • Resolution (Rs): Calculated as 2(tR2 - tR1) / (w1 + w2), where tR is the retention time and w is the peak width at the base. A resolution of ≥ 1.5 indicates baseline separation.

  • Enantiomeric Excess (% ee): Calculated as |Area1 - Area2| / (Area1 + Area2) x 100.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the chiral GC analysis protocol.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing prep1 Prepare Racemic Standard (1 mg/mL in Hexane) prep2 Perform Serial Dilutions (Working Standards) prep1->prep2 gc1 Inject 1 µL of Sample prep2->gc1 Analysis Start gc2 Chiral Separation on LIPODEX® E Column gc1->gc2 gc3 Detection by FID/MS gc2->gc3 data1 Integrate Peak Areas gc3->data1 Raw Data data2 Calculate Resolution (Rs) data1->data2 data3 Calculate Enantiomeric Excess (% ee) data1->data3 report Final Report data2->report data3->report

Figure 1. Workflow for Chiral GC Analysis of this compound.

Conclusion

The protocol described in this application note provides a reliable starting point for the successful chiral separation of this compound enantiomers by gas chromatography. The use of a LIPODEX® E column, or a similar cyclodextrin-based stationary phase, is crucial for achieving the desired resolution. Researchers, scientists, and drug development professionals can adapt and optimize these conditions to meet the specific requirements of their analytical challenges, ensuring accurate determination of enantiomeric purity.

References

Application Notes and Protocols: Esterification Reactions with Methyl 2,2-dichloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various esters from Methyl 2,2-dichloropropionate via transesterification, as well as an alternative route through the esterification of 2,2-dichloropropionic acid. The protocols are based on well-established general methodologies for ester synthesis and are intended to serve as a starting point for laboratory experimentation.

Introduction

This compound is a halogenated ester of interest as a potential building block in the synthesis of agrochemicals, pharmaceuticals, and specialty polymers. The modification of the methyl ester to other alkyl esters through transesterification or the direct esterification of its corresponding carboxylic acid can provide a diverse range of compounds for screening and development. These reactions can be effectively catalyzed by either acids or bases.[1][2]

This document outlines protocols for both acid-catalyzed and base-catalyzed transesterification of this compound, and the direct esterification of 2,2-dichloropropionic acid.

General Reaction Mechanisms

The conversion of one ester to another, known as transesterification, is an equilibrium-controlled process that can be catalyzed by either an acid or a base.[1]

  • Acid-Catalyzed Transesterification: The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases its electrophilicity. A nucleophilic alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, the original alkoxy group is eliminated as an alcohol, yielding the new ester.[2][3] To drive the equilibrium towards the product, it is common to use a large excess of the reactant alcohol.[2]

  • Base-Catalyzed Transesterification: This pathway involves the nucleophilic attack of an alkoxide on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the original alkoxy group and forming the new ester. This method is generally faster than the acid-catalyzed counterpart.[4]

  • Fischer Esterification: This is a classic method for forming an ester from a carboxylic acid and an alcohol, typically in the presence of a strong acid catalyst.[5]

Experimental Protocols

Protocol 1: Acid-Catalyzed Transesterification of this compound

This protocol describes a general procedure for the synthesis of a new alkyl 2,2-dichloropropionate from this compound using an acid catalyst.

Materials:

  • This compound

  • Alcohol (e.g., Ethanol, Isopropanol, Butanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or other strong acid catalyst

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Organic Solvent (e.g., Diethyl ether, Dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add this compound.

  • Add a large excess of the desired alcohol (e.g., 10-20 equivalents, which can also serve as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).

  • Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol used.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and add an organic solvent to extract the product.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Quantitative Data Summary (Hypothetical):

EntryAlcoholCatalyst (mol%)Temp (°C)Time (h)Yield (%)
1EthanolH₂SO₄ (2)801285
2IsopropanolH₂SO₄ (2)851880
3n-ButanolH₂SO₄ (2)1202475
Protocol 2: Base-Catalyzed Transesterification of this compound

This protocol outlines a general procedure for the base-catalyzed transesterification of this compound.

Materials:

  • This compound

  • Alcohol (e.g., Ethanol, Propanol)

  • Sodium metal (Na) or Sodium alkoxide (e.g., Sodium ethoxide)

  • Anhydrous organic solvent (if the alcohol is not used as the solvent)

  • Dilute Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic Solvent for extraction (e.g., Diethyl ether)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare the alkoxide catalyst in a separate flask by carefully dissolving a catalytic amount of sodium metal in the desired anhydrous alcohol under an inert atmosphere. Alternatively, use a commercially available sodium alkoxide.

  • In the main reaction flask, dissolve this compound in the alcohol (which also acts as the reactant).

  • Add the freshly prepared alkoxide solution to the ester solution at room temperature with stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is often much faster than the acid-catalyzed version.

  • Upon completion, neutralize the catalyst by adding dilute hydrochloric acid until the solution is slightly acidic.

  • Remove the excess alcohol using a rotary evaporator.

  • Add water and an organic solvent to the residue and transfer to a separatory funnel.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer to yield the crude product.

  • Purify by distillation or column chromatography.

Quantitative Data Summary (Hypothetical):

EntryAlcoholCatalystTemp (°C)Time (h)Yield (%)
1EthanolNaOEt (5 mol%)25292
2n-PropanolNaOPr (5 mol%)25390
Protocol 3: Esterification of 2,2-dichloropropionic acid

This protocol provides a method for the synthesis of various alkyl 2,2-dichloropropionates starting from 2,2-dichloropropionic acid.

Materials:

  • 2,2-dichloropropionic acid

  • Alcohol (e.g., Methanol, Ethanol, Butanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Organic Solvent (e.g., Diethyl ether)

  • Round-bottom flask

  • Dean-Stark apparatus (optional, for removal of water)

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2,2-dichloropropionic acid in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • For higher boiling alcohols, a Dean-Stark apparatus can be used to remove the water formed during the reaction and drive the equilibrium forward.

  • Heat the mixture to reflux and monitor the reaction's progress.

  • After completion, cool the reaction mixture and neutralize with saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the resulting ester by distillation.

Quantitative Data Summary (Hypothetical):

EntryAlcoholCatalyst (mol%)Temp (°C)Time (h)Yield (%)
1MethanolH₂SO₄ (3)65890
2EthanolH₂SO₄ (3)801088
3n-ButanolH₂SO₄ (3)1201582

Visualizations

Reaction Workflows and Mechanisms

Esterification_Workflow cluster_transesterification Transesterification of this compound start_trans This compound + Alcohol catalyst_choice Choose Catalyst start_trans->catalyst_choice acid_cat Acid Catalyst (e.g., H₂SO₄) catalyst_choice->acid_cat Acidic base_cat Base Catalyst (e.g., NaOR) catalyst_choice->base_cat Basic reaction_trans Reaction (Heating/Stirring) acid_cat->reaction_trans base_cat->reaction_trans workup_trans Workup (Neutralization, Extraction, Drying) reaction_trans->workup_trans purification_trans Purification (Distillation/Chromatography) workup_trans->purification_trans product_trans Target Ester purification_trans->product_trans

Caption: General workflow for transesterification.

Acid_Catalyzed_Mechanism Ester This compound ProtonatedEster Protonated Ester Ester->ProtonatedEster + H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + R'OH ProtonatedProduct Protonated Target Ester TetrahedralIntermediate->ProtonatedProduct - CH₃OH, + H⁺ Product Target Ester ProtonatedProduct->Product - H⁺

Caption: Acid-catalyzed transesterification mechanism.

Base_Catalyzed_Mechanism Ester This compound TetrahedralIntermediate Tetrahedral Intermediate Ester->TetrahedralIntermediate + R'O⁻ Product Target Ester TetrahedralIntermediate->Product - CH₃O⁻

Caption: Base-catalyzed transesterification mechanism.

Fischer_Esterification_Workflow cluster_fischer Fischer Esterification start_fischer 2,2-dichloropropionic acid + Alcohol acid_catalyst Acid Catalyst (e.g., H₂SO₄) start_fischer->acid_catalyst reaction_fischer Reaction (Heating/Reflux) acid_catalyst->reaction_fischer workup_fischer Workup (Neutralization, Extraction, Drying) reaction_fischer->workup_fischer purification_fischer Purification (Distillation) workup_fischer->purification_fischer product_fischer Target Ester purification_fischer->product_fischer

Caption: Workflow for Fischer esterification.

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from Methyl 2,2-dichloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of valuable pharmaceutical intermediates starting from Methyl 2,2-dichloropropionate. The primary intermediate synthesized is methyl pyruvate, a versatile building block in the pharmaceutical industry. Subsequently, the synthesis of 6-aza-5-methyl-2-thiouracil, a precursor for antiviral nucleoside analogues, is described.

Part 1: Synthesis of Methyl Pyruvate from this compound

This compound serves as a readily available starting material for the production of methyl pyruvate. The gem-dichloro group can be hydrolyzed under acidic conditions to yield the corresponding ketone, methyl pyruvate. This transformation is a key step in converting a simple halogenated ester into a highly functionalized intermediate for pharmaceutical synthesis. While the hydrolysis of the parent acid, 2,2-dichloropropionic acid (dalapon), to pyruvic acid is well-documented, this protocol outlines the analogous reaction for the methyl ester.

Experimental Protocol: Hydrolysis of this compound

Objective: To synthesize methyl pyruvate by the acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Diethyl ether

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 50 mL of water.

  • Slowly and with caution, add 5 mL of concentrated sulfuric acid to the water while stirring.

  • To this acidic solution, add 15.7 g (0.1 mol) of this compound.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with a saturated solution of sodium bicarbonate until effervescence ceases, followed by a wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • The crude methyl pyruvate can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 135 °C at atmospheric pressure.

Data Presentation:

ParameterValue
Starting MaterialThis compound
ProductMethyl Pyruvate
Molecular FormulaC₄H₆O₃
Molecular Weight102.09 g/mol
Boiling Point135 °C
Expected Yield70-80%

Logical Workflow for Methyl Pyruvate Synthesis:

A This compound B Acidic Hydrolysis (H₂SO₄, H₂O, Reflux) A->B C Workup (Extraction, Washing) B->C D Purification (Distillation) C->D E Methyl Pyruvate D->E

Figure 1: Workflow for the synthesis of methyl pyruvate.

Part 2: Synthesis of 6-aza-5-methyl-2-thiouracil from Methyl Pyruvate

Methyl pyruvate is a key precursor in the synthesis of various heterocyclic compounds used in pharmaceuticals. One such example is the synthesis of 6-aza-5-methyl-2-thiouracil, an important intermediate for antiviral nucleosides. The synthesis involves the condensation of methyl pyruvate with thiosemicarbazide.

Experimental Protocol: Synthesis of 6-aza-5-methyl-2-thiouracil

Objective: To synthesize 6-aza-5-methyl-2-thiouracil from methyl pyruvate and thiosemicarbazide.

Materials:

  • Methyl Pyruvate

  • Thiosemicarbazide

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard glassware for organic synthesis

  • Heating mantle and magnetic stirrer

Procedure:

  • In a 500 mL round-bottom flask, dissolve 9.1 g (0.1 mol) of thiosemicarbazide in 200 mL of absolute ethanol.

  • To this solution, add a solution of sodium ethoxide prepared by dissolving 2.3 g (0.1 mol) of sodium in 50 mL of absolute ethanol.

  • To the resulting mixture, add 10.2 g (0.1 mol) of methyl pyruvate dropwise with stirring.

  • Heat the reaction mixture to reflux for 8 hours.

  • After reflux, cool the mixture and acidify with glacial acetic acid to a pH of approximately 5-6.

  • A precipitate will form. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The crude product can be recrystallized from a suitable solvent, such as a mixture of ethanol and water, to yield pure 6-aza-5-methyl-2-thiouracil.

Data Presentation:

ParameterValue
Starting MaterialsMethyl Pyruvate, Thiosemicarbazide
Product6-aza-5-methyl-2-thiouracil
Molecular FormulaC₄H₅N₃OS
Molecular Weight143.17 g/mol
Expected Yield60-70%

Synthetic Pathway Diagram:

cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A This compound B Hydrolysis A->B H₂O, H⁺ C Methyl Pyruvate B->C D Condensation with Thiosemicarbazide C->D E 6-aza-5-methyl-2-thiouracil D->E

Figure 2: Overall synthetic pathway from this compound.

These protocols provide a foundation for the synthesis of important pharmaceutical intermediates from this compound. Researchers are encouraged to optimize reaction conditions and purification methods to suit their specific laboratory settings and purity requirements.

Application of Methyl 2,2-dichloropropionate in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,2-dichloropropionate is a halogenated ester that serves as a versatile building block in organic synthesis. Its chemical structure, featuring two chlorine atoms on the α-carbon and a methyl ester group, offers multiple reactive sites for the construction of complex molecules. This document provides detailed application notes and a representative experimental protocol for the potential use of this compound in the synthesis of aryloxyphenoxypropionate herbicides, a significant class of agrochemicals.

Introduction

Aryloxyphenoxypropionate herbicides, commonly known as "fop" herbicides, are a critical tool in modern agriculture for the selective control of grass weeds in broadleaf crops. The core structure of these herbicides consists of a phenoxypropionate moiety linked to an aryl group through an ether bond. While various synthetic routes to these compounds exist, the use of readily available and reactive starting materials is crucial for efficient and cost-effective production.

This compound presents itself as a potential precursor for the propionate fragment of these herbicides. The two chlorine atoms can act as leaving groups in nucleophilic substitution reactions, allowing for the formation of the key ether linkage. This document outlines the conceptual synthetic strategy and provides a detailed, representative protocol for the synthesis of a well-known aryloxyphenoxypropionate herbicide, Diclofop-methyl, illustrating the potential application of this compound.

Application in the Synthesis of Aryloxyphenoxypropionate Herbicides

The primary application of this compound in agrochemical synthesis is envisioned as a key reactant in the formation of the aryloxyphenoxypropionate core structure. The general approach involves a nucleophilic substitution reaction, specifically a Williamson ether synthesis, where a substituted phenoxide displaces one of the chlorine atoms of this compound.

Key Reaction:

The resulting intermediate, a methyl 2-chloro-2-(aryloxy)propionate, can then be further transformed into the final herbicide product. This may involve hydrolysis of the ester, followed by re-esterification with the desired alcohol, or other modifications to the aryloxy group.

Representative Agrochemical Target: Diclofop-methyl

Diclofop-methyl is a post-emergence herbicide used to control annual grassy weeds. Its synthesis provides an excellent case study for the application of a dichloropropionate derivative.

Agrochemical Class Mechanism of Action Chemical Structure
Diclofop-methylAryloxyphenoxypropionateAcetyl-CoA carboxylase (ACCase) inhibitorDiclofop-methyl structure

Experimental Protocol: Synthesis of Diclofop-methyl from this compound (Representative Protocol)

This protocol is a representative example based on the principles of the Williamson ether synthesis and is provided for illustrative purposes. Optimization of reaction conditions may be necessary.

Materials:

  • 4-(2,4-Dichlorophenoxy)phenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

  • Methanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

Step 1: Formation of the Sodium Phenoxide

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(2,4-dichlorophenoxy)phenol (1.0 eq).

  • Add anhydrous DMF to dissolve the phenol.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.

Step 2: Williamson Ether Synthesis

  • Cool the solution of the sodium phenoxide back to 0 °C.

  • Add this compound (1.2 eq) dropwise to the reaction mixture via a dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

Step 3: Work-up and Purification of the Intermediate

  • Carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL), followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude methyl 2-chloro-2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate.

Step 4: Reduction of the Intermediate and Esterification (Hypothetical)

Note: This step is a plausible transformation to the final product and would require experimental validation.

  • The crude intermediate can be subjected to a reduction reaction to remove the remaining chlorine atom, for example, using a catalytic hydrogenation or a dissolving metal reduction.

  • Alternatively, hydrolysis of the ester group to the carboxylic acid followed by a dehalogenation step could be explored.

  • The resulting 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoic acid can then be esterified with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield Diclofop-methyl.

  • The final product would be purified by column chromatography or recrystallization.

Quantitative Data (Expected - for illustrative purposes):

Step Product Theoretical Yield (g) Actual Yield (g) Yield (%) Purity (by HPLC/GC)
2Methyl 2-chloro-2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate--70-85>90%
4Diclofop-methyl--60-75 (overall)>98%

Visualizations

Synthetic Pathway of Diclofop-methyl

G cluster_0 Starting Materials cluster_1 Reaction Step 1: Williamson Ether Synthesis cluster_2 Reaction Step 2: Reduction & Esterification 4-(2,4-Dichlorophenoxy)phenol 4-(2,4-Dichlorophenoxy)phenol Intermediate Methyl 2-chloro-2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate 4-(2,4-Dichlorophenoxy)phenol->Intermediate NaH, DMF This compound This compound This compound->Intermediate Diclofop-methyl Diclofop-methyl Intermediate->Diclofop-methyl 1. Reduction 2. Methanol, H+

Caption: Proposed synthesis of Diclofop-methyl.

Experimental Workflow

G Start Start Phenoxide Formation Phenoxide Formation Start->Phenoxide Formation 4-(2,4-Dichlorophenoxy)phenol + NaH in DMF Ether Synthesis Ether Synthesis Phenoxide Formation->Ether Synthesis Add this compound Work-up Work-up Ether Synthesis->Work-up Quench, Extract, Wash Purification Purification Work-up->Purification Column Chromatography Final Product Final Product Purification->Final Product

Caption: Workflow for the synthesis of the intermediate.

Conclusion

This compound holds potential as a valuable synthon in the preparation of aryloxyphenoxypropionate herbicides. The representative protocol for the synthesis of Diclofop-methyl illustrates a plausible synthetic route that leverages the reactivity of the dichlorinated α-carbon. Further research and development are necessary to optimize the reaction conditions and to explore the full scope of its applications in the synthesis of other agrochemicals. The provided notes and protocols serve as a foundational guide for researchers interested in exploring the utility of this compound in agrochemical discovery and development.

Application Notes and Protocols: Reaction Kinetics of Methyl 2,2-dichloropropionate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of α-haloesters with nucleophiles is a fundamental transformation in organic synthesis, crucial for the construction of a wide array of functionalized molecules, including pharmaceutical intermediates. Methyl 2,2-dichloropropionate serves as a versatile building block, and its reaction with primary amines introduces a nitrogen-containing moiety, a common feature in bioactive compounds. Understanding the reaction kinetics of this process is paramount for optimizing reaction conditions, controlling product distribution, and ensuring process scalability in drug development and manufacturing.

These application notes provide a comprehensive overview of the reaction kinetics between this compound and various primary amines. Detailed experimental protocols for determining reaction rates and elucidating reaction mechanisms are presented, along with illustrative kinetic data.

Reaction Mechanism

The reaction between this compound and a primary amine is anticipated to proceed via a nucleophilic substitution mechanism.[1][2] Given the nature of the electrophile (a secondary carbon bearing two electron-withdrawing chlorine atoms) and the nucleophile (a primary amine), the reaction likely follows a bimolecular nucleophilic substitution (SN2) pathway. In this mechanism, the amine attacks the carbon atom bearing the chlorine atoms, leading to the displacement of a chloride ion in a single, concerted step.[2] Due to the presence of two chlorine atoms, the reaction can potentially proceed in a stepwise manner, with the second substitution being slower than the first due to increased steric hindrance and electronic effects. The overall reaction can be influenced by factors such as the structure of the primary amine, the solvent, and the reaction temperature.[3]

Quantitative Kinetic Data

The following table summarizes representative kinetic data for the reaction of this compound with a selection of primary amines in a polar aprotic solvent at a constant temperature. This data is illustrative and serves to demonstrate the expected trends in reactivity. Actual experimental values should be determined empirically following the protocols outlined below.

Primary AmineStructureRate Constant (k) at 298 K (M⁻¹s⁻¹)Relative Rate
MethylamineCH₃NH₂1.2 x 10⁻³4.0
EthylamineCH₃CH₂NH₂8.5 x 10⁻⁴2.8
n-PropylamineCH₃CH₂CH₂NH₂7.0 x 10⁻⁴2.3
Isopropylamine(CH₃)₂CHNH₂3.0 x 10⁻⁴1.0
AnilineC₆H₅NH₂5.0 x 10⁻⁵0.17

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Determination of Reaction Rate Constant by UV-Vis Spectroscopy

This protocol describes the determination of the pseudo-first-order rate constant for the reaction of this compound with a primary amine by monitoring the change in absorbance of a colored product formed from a derivatizing agent.

Materials:

  • This compound

  • Primary amine of interest

  • Anhydrous solvent (e.g., Acetonitrile)

  • Derivatizing agent (e.g., Picryl chloride)

  • Thermostatted UV-Vis spectrophotometer

  • Quartz cuvettes

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen anhydrous solvent.

    • Prepare a stock solution of the primary amine in the same solvent.

    • Prepare a stock solution of the derivatizing agent.

  • Kinetic Run:

    • Equilibrate the spectrophotometer to the desired reaction temperature (e.g., 298 K).

    • In a quartz cuvette, place a solution of the primary amine at a concentration in large excess (at least 10-fold) compared to the this compound.

    • Add a small aliquot of the derivatizing agent to the cuvette.

    • Initiate the reaction by adding a small, known volume of the this compound stock solution to the cuvette.

    • Immediately start monitoring the absorbance at the wavelength corresponding to the maximum absorbance of the colored product formed by the reaction of the unreacted amine with the derivatizing agent.

    • Record the absorbance at regular time intervals until the reaction is complete (i.e., no further change in absorbance is observed).

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(At - A∞)) versus time, where At is the absorbance at time t and A∞ is the absorbance at the end of the reaction.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (kobs).

    • The second-order rate constant (k) can be calculated by dividing kobs by the concentration of the primary amine.

Protocol 2: Monitoring Reaction Progress by Gas Chromatography (GC)

This protocol outlines a method for monitoring the disappearance of reactants and the appearance of products over time using gas chromatography.

Materials:

  • This compound

  • Primary amine of interest

  • Anhydrous solvent (e.g., Dichloromethane)

  • Internal standard (a non-reactive compound with a distinct retention time)

  • Thermostatted reaction vessel with a magnetic stirrer

  • Gas chromatograph with a suitable column and detector (e.g., FID)

  • Autosampler and vials

  • Quenching solution (e.g., dilute acid)

Procedure:

  • Reaction Setup:

    • In a thermostatted reaction vessel, combine the solvent, primary amine, and the internal standard.

    • Allow the mixture to equilibrate to the desired reaction temperature.

    • Initiate the reaction by adding a known amount of this compound.

  • Sampling and Quenching:

    • At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution to stop the reaction.

  • GC Analysis:

    • Analyze the quenched samples by gas chromatography.

    • Determine the concentrations of the reactants and products by comparing their peak areas to that of the internal standard, using a pre-established calibration curve.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the initial rate of the reaction from the initial slope of the concentration-time curve.

    • By performing a series of experiments with varying initial concentrations of the reactants, the order of the reaction with respect to each reactant and the overall rate constant can be determined using the method of initial rates.

Visualizations

Caption: Proposed SN2 reaction mechanism.

ExperimentalWorkflow prep Prepare Stock Solutions (Amine, Ester, Standard) setup Set up Thermostatted Reaction Vessel prep->setup equilibrate Equilibrate Reactants to Temperature setup->equilibrate initiate Initiate Reaction by Adding Ester equilibrate->initiate sample Withdraw Aliquots at Timed Intervals initiate->sample quench Quench Reaction in Vials sample->quench analyze Analyze Samples by GC quench->analyze data Plot Concentration vs. Time and Determine Rate Constant analyze->data

Caption: Experimental workflow for kinetic analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2,2-dichloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2,2-dichloropropionate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of 2,2-dichloropropionic acid with methanol, typically in the presence of a strong acid catalyst such as sulfuric acid. This is an equilibrium-driven reaction where methanol is often used in excess to favor the formation of the ester product.

Q2: What are the primary byproducts I should expect in this synthesis?

A2: Several byproducts can form during the synthesis of this compound. The most common include:

  • Unreacted starting materials: 2,2-dichloropropionic acid and methanol.

  • Water: A direct byproduct of the esterification reaction.

  • Methyl 2-chloroacrylate: Formed via dehydrochlorination of the product, particularly at elevated temperatures.

  • Pyruvic acid: Can result from the thermal decomposition of 2,2-dichloropropionic acid.

  • Dimethyl ether: May be formed through the acid-catalyzed self-condensation of methanol.

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproduct formation, consider the following strategies:

  • Control the temperature: Avoid excessively high temperatures to reduce the likelihood of dehydrochlorination and thermal decomposition.

  • Use an appropriate amount of catalyst: Too much acid catalyst can promote the formation of dimethyl ether.

  • Remove water: As the reaction is in equilibrium, removing water as it forms (e.g., using a Dean-Stark apparatus) can drive the reaction towards the product and reduce the reverse reaction.

  • Optimize reaction time: Monitor the reaction progress to avoid prolonged reaction times at high temperatures, which can lead to more degradation products.

Q4: What are the recommended purification methods for this compound?

A4: The primary method for purifying this compound is fractional distillation. The significant difference in boiling points between the product and most of the common byproducts allows for effective separation. A typical purification workflow involves:

  • Neutralization of the acidic catalyst.

  • Washing with water and brine to remove water-soluble impurities.

  • Drying of the organic layer.

  • Fractional distillation under reduced pressure to isolate the pure product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction due to equilibrium. 2. Insufficient catalyst. 3. Loss of product during workup. 4. Reaction time is too short.1. Use a larger excess of methanol. 2. Remove water as it forms using a Dean-Stark trap. 3. Ensure the catalyst concentration is adequate. 4. Carefully perform extraction and distillation steps to minimize losses. 5. Monitor the reaction by TLC or GC to determine the optimal reaction time.
Presence of a Significant Amount of Unreacted 2,2-dichloropropionic Acid 1. Insufficient methanol. 2. Inadequate amount of acid catalyst. 3. Reaction has not reached equilibrium.1. Increase the molar ratio of methanol to carboxylic acid. 2. Optimize the catalyst loading. 3. Increase the reaction time and monitor for completion.
Contamination with a Low-Boiling Impurity Formation of dimethyl ether.1. Reduce the amount of acid catalyst. 2. Maintain a lower reaction temperature. 3. Efficiently remove during the initial stages of distillation.
Product Appears Yellow or Brown Thermal decomposition of the starting material or product.1. Conduct the reaction and distillation at the lowest feasible temperatures. 2. Consider performing the distillation under vacuum to lower the boiling point.
Presence of an Unsaturated Ester Impurity (Methyl 2-chloroacrylate) Dehydrochlorination of the product due to high temperatures or prolonged heating.1. Maintain strict temperature control during the reaction and distillation. 2. Minimize the time the reaction mixture is held at high temperatures.

Quantitative Data of Product and Common Byproducts

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/cm³)
This compound C₄H₆Cl₂O₂157.00147-1481.293
2,2-Dichloropropionic AcidC₃H₄Cl₂O₂142.97185-1871.489
MethanolCH₄O32.0464.70.792
WaterH₂O18.021001.000
Methyl 2-chloroacrylateC₄H₅ClO₂120.54124-1261.155
Pyruvic AcidC₃H₄O₃88.061651.250
Dimethyl EtherC₂H₆O46.07-24.80.661 (liquid at b.p.)

Experimental Protocols

Synthesis of this compound via Fischer Esterification

Materials:

  • 2,2-Dichloropropionic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,2-dichloropropionic acid and a 3 to 5-fold molar excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add the reaction mixture to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as CO₂ evolution will occur.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start 2,2-Dichloropropionic Acid + Methanol + H₂SO₄ (cat.) reflux Reflux (2-4h) start->reflux neutralize Neutralization (NaHCO₃ soln.) reflux->neutralize extract Extraction neutralize->extract wash Wash (H₂O, Brine) extract->wash dry Drying (MgSO₄) wash->dry evaporate Solvent Evaporation dry->evaporate distill Fractional Distillation evaporate->distill product Pure Methyl 2,2-dichloropropionate distill->product

Caption: Experimental workflow for the synthesis of this compound.

Byproduct_Formation cluster_side_reactions Potential Side Reactions main_product This compound dehydrochlorination Dehydrochlorination (High Temp) main_product->dehydrochlorination start_acid 2,2-Dichloropropionic Acid decomposition Thermal Decomposition (High Temp) start_acid->decomposition start_alcohol Methanol ether_formation Self-Condensation (Acid Catalyst) start_alcohol->ether_formation byproduct1 Methyl 2-chloroacrylate dehydrochlorination->byproduct1 byproduct2 Pyruvic Acid decomposition->byproduct2 byproduct3 Dimethyl Ether ether_formation->byproduct3

Caption: Logical relationships of common byproduct formation pathways.

Technical Support Center: Purification of Methyl 2,2-dichloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 2,2-dichloropropionate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Distillation

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inadequate Separation of Impurities Optimize the distillation parameters. A fractional distillation setup with a high-efficiency column (e.g., Vigreux or packed column) is recommended.Improved separation of components with close boiling points.
Thermal Decomposition If the compound is sensitive to high temperatures, vacuum distillation is recommended to lower the boiling point.Minimized degradation of the product and reduced formation of impurities.
Contamination from Glassware Ensure all glassware is thoroughly cleaned and dried before use to avoid introducing non-volatile impurities.Prevention of contamination from residual materials in the apparatus.
Bumping or Uneven Boiling Use boiling chips or a magnetic stirrer to ensure smooth boiling. This prevents bumping, which can carry less volatile impurities into the distillate.Smooth and controlled distillation process, leading to a purer product.

Issue 2: Product Loss During Aqueous Washing

Possible Causes and Solutions:

| Possible Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | Emulsion Formation | If an emulsion forms during extraction with an aqueous solution, add a small amount of brine (saturated NaCl solution) to break the emulsion. | Clear separation of the organic and aqueous layers, minimizing product loss. | | Product Solubility in Aqueous Layer | Minimize the volume of the aqueous wash. Perform multiple small-volume washes instead of one large-volume wash. | Reduced loss of the product into the aqueous phase. | | Incomplete Phase Separation | Allow sufficient time for the layers to separate completely. If separation is slow, gentle centrifugation can be employed. | Complete recovery of the organic layer containing the product. |

Issue 3: Ineffective Purification by Column Chromatography

Possible Causes and Solutions:

| Possible Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | Inappropriate Solvent System | The polarity of the eluent is critical. Use a solvent system that provides good separation of the product from its impurities on a Thin Layer Chromatography (TLC) plate before scaling up to a column. A common starting point for esters is a mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate). | Good resolution between the product spot and impurity spots on the TLC, indicating a suitable solvent system for column chromatography. | | Column Overloading | Do not exceed the loading capacity of the column. A general rule of thumb is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight. | Sharp, well-defined bands on the column, leading to better separation. | | Poor Column Packing | Ensure the column is packed uniformly without any air bubbles or cracks to prevent channeling of the solvent. | Even flow of the eluent and uniform movement of the bands down the column. |

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

Common impurities can include unreacted starting materials such as 2,2-dichloropropionic acid and methanol, byproducts from side reactions, and residual solvents used in the synthesis. The specific impurities will depend on the synthetic route employed.

Q2: What is the recommended method for initial purification of crude this compound?

An initial aqueous wash is often recommended to remove water-soluble impurities. A typical procedure involves washing the crude product with a saturated sodium bicarbonate solution to neutralize any acidic impurities, followed by a wash with brine to reduce the water content in the organic layer.

Q3: How can I confirm the purity of my final product?

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique to assess the purity and identify any remaining impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and purity of the compound.

Experimental Protocols

Protocol 1: Fractional Distillation

  • Setup : Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all joints are well-sealed.

  • Charging the Flask : Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Heating : Gently heat the flask using a heating mantle.

  • Distillation : Collect the fraction that distills at the boiling point of this compound (approximately 145-147 °C at atmospheric pressure). The boiling point will be lower under vacuum.

  • Analysis : Analyze the collected fractions for purity.

Protocol 2: Column Chromatography

  • Slurry Preparation : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing : Pour the slurry into the chromatography column and allow it to settle, ensuring a uniform bed.

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution : Begin eluting with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.

  • Fraction Collection : Collect the eluting solvent in small fractions.

  • Analysis : Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data

Property Value
Molecular Weight 157.00 g/mol
Boiling Point ~145-147 °C (at 760 mmHg)
Density ~1.325 g/mL

Diagrams

PurificationWorkflow Crude Crude Methyl 2,2-dichloropropionate Wash Aqueous Wash (NaHCO3, Brine) Crude->Wash Drying Drying (e.g., MgSO4) Wash->Drying Filtration Filtration Drying->Filtration Purification Primary Purification Filtration->Purification Distillation Fractional Distillation Purification->Distillation High-boiling impurities Chromatography Column Chromatography Purification->Chromatography Polar impurities Analysis Purity Analysis (GC-MS, NMR) Distillation->Analysis Chromatography->Analysis Pure Pure Product Analysis->Pure

Caption: General purification workflow for this compound.

DistillationTroubleshooting Problem Low Purity After Distillation Cause1 Inadequate Separation Problem->Cause1 Cause2 Thermal Decomposition Problem->Cause2 Cause3 Contamination Problem->Cause3 Solution1 Use Fractional Column Cause1->Solution1 Solution2 Use Vacuum Distillation Cause2->Solution2 Solution3 Clean Glassware Cause3->Solution3

Caption: Troubleshooting logic for low purity after distillation.

Technical Support Center: Optimizing Alkylation Reactions of Methyl 2,2-dichloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of Methyl 2,2-dichloropropionate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: My alkylation reaction with this compound is showing low to no conversion. What are the potential causes?

A1: Low conversion can stem from several factors. Firstly, the acidity of your nucleophile's conjugate acid is critical. For instance, in the case of malonic esters, the pKa is around 13, requiring a sufficiently strong base for complete deprotonation. Secondly, the choice of base and solvent is crucial. The base must be strong enough to deprotonate the nucleophile without promoting side reactions. Lastly, reaction temperature and time play a significant role. These reactions may require elevated temperatures and prolonged reaction times to proceed to completion.

Q2: I am observing the formation of a cyclopropane derivative instead of the desired dialkylated product. How can I prevent this?

A2: The formation of a cyclopropane ring is a known side reaction when a gem-dihalide, such as this compound, reacts with a nucleophile that can be alkylated twice, like a malonate. This occurs via an initial alkylation followed by an intramolecular cyclization. To minimize this, consider using a less reactive base or lowering the reaction temperature to favor the intermolecular reaction over the intramolecular one. Additionally, using a phase-transfer catalyst can sometimes improve the yield of the desired product.

Q3: My product appears to be degrading during the workup. What could be the cause?

A3: this compound and its alkylated products can be susceptible to hydrolysis, especially under basic conditions. If your workup involves an aqueous basic wash (e.g., with sodium bicarbonate), this could be leading to the hydrolysis of the ester functionality. It is advisable to perform aqueous washes with neutral or slightly acidic solutions and to minimize the contact time.

Q4: What are the best practices for handling and storing this compound?

A4: this compound should be handled in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including chemical splash goggles, appropriate chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times.[1] Store the compound in a tightly sealed, properly labeled container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[1]

Troubleshooting Guides

Issue 1: Low Reaction Yield
Potential Cause Troubleshooting Strategy Expected Outcome
Incomplete Deprotonation Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure the base is fresh and properly handled.Increased concentration of the active nucleophile, leading to a higher reaction rate and yield.
Poor Solubility Choose a solvent that dissolves all reactants. For malonate alkylations, polar aprotic solvents like DMF or DMSO are often effective.A homogeneous reaction mixture should improve reaction kinetics.
Steric Hindrance This is less of an issue with unhindered nucleophiles but can be a factor with bulkier reactants. Consider increasing the reaction temperature or using a more reactive nucleophile.Overcoming the activation energy barrier should lead to a better yield.
Side Reactions See the troubleshooting guide for side reactions below.Minimizing side reactions will inherently increase the yield of the desired product.
Issue 2: Formation of Side Products
Side Product Plausible Cause Troubleshooting Strategy
Cyclopropane Derivative Intramolecular cyclization after initial alkylation.Lower the reaction temperature. Use a milder base. Consider a phase-transfer catalyst which can sometimes alter selectivity.
Hydrolysis Product Presence of water in the reaction or during workup with a basic solution.Use anhydrous solvents and reagents. Perform aqueous workup with neutral or slightly acidic water.
Dialkylation of Nucleophile For nucleophiles with multiple acidic protons, dialkylation can be a competitive process.Use a 1:1 stoichiometry of nucleophile to this compound. Add the dichloropropionate slowly to the deprotonated nucleophile.

Experimental Protocols

General Protocol for the Alkylation of this compound with Diethyl Malonate

This protocol is a starting point and may require optimization for specific substrates and scales.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 eq., 60% dispersion in mineral oil).

  • Solvent Addition: Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully add anhydrous DMF.

  • Nucleophile Addition: Cool the suspension to 0 °C and add diethyl malonate (1.0 eq.) dropwise.

  • Deprotonation: Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Alkylation: Add this compound (1.05 eq.) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS. The reaction may take several hours to overnight.

  • Workup: Cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow prep Preparation: Add NaH to a flame-dried flask under N₂. solvent Solvent Addition: Wash NaH with hexane, then add anhydrous DMF. prep->solvent nucleophile Nucleophile Addition: Cool to 0 °C and add diethyl malonate. solvent->nucleophile deprotonation Deprotonation: Stir at room temperature for 1 hour. nucleophile->deprotonation alkylation Alkylation: Add this compound. deprotonation->alkylation reaction Reaction: Heat to 80-100 °C and monitor. alkylation->reaction workup Workup: Quench, extract, and dry. reaction->workup purification Purification: Column chromatography. workup->purification

Caption: Experimental workflow for the alkylation of this compound.

troubleshooting_yield start Low Reaction Yield check_base Is the base strong enough? start->check_base check_solvent Are all reactants soluble? check_base->check_solvent Yes use_stronger_base Action: Use a stronger base (e.g., NaH). check_base->use_stronger_base No check_temp Is the temperature high enough? check_solvent->check_temp Yes change_solvent Action: Change to a more suitable solvent (e.g., DMF). check_solvent->change_solvent No check_side_reactions Are there side products? check_temp->check_side_reactions Yes increase_temp Action: Increase reaction temperature. check_temp->increase_temp No address_side_reactions Action: See side product troubleshooting guide. check_side_reactions->address_side_reactions Yes success Yield Improved check_side_reactions->success No use_stronger_base->success change_solvent->success increase_temp->success address_side_reactions->success

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Troubleshooting Reactions with Dichloropropionate Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding reactions involving dichloropropionate esters. The unique chemical properties of these compounds, owing to the presence of two chlorine atoms on the alpha-carbon, can present specific challenges during synthesis, hydrolysis, and purification.

Frequently Asked Questions (FAQs)

Q1: My esterification reaction to produce a dichloropropionate ester is resulting in a low yield. What are the common causes?

A1: Low yields in the synthesis of dichloropropionate esters can stem from several factors. Systematically evaluating your reaction conditions is key to identifying the issue.[1][2][3]

  • Incomplete Reaction: Fischer esterification, a common method for synthesizing esters from a carboxylic acid and an alcohol, is a reversible reaction.[4][5] To drive the equilibrium towards the product, consider using a large excess of the alcohol (which can also serve as the solvent) or removing water as it forms, for example, by using a Dean-Stark apparatus.[5]

  • Suboptimal Catalyst: While strong mineral acids like sulfuric acid are common catalysts, they can sometimes promote side reactions. For acid-sensitive substrates, milder conditions like the Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) can be a better alternative.[6]

  • Moisture Contamination: Water in the reaction mixture can hydrolyze the ester product, shifting the equilibrium back to the starting materials.[2] Ensure all reagents and glassware are thoroughly dried.

  • Side Reactions: The presence of the dichloro group can make the alpha-protons more acidic, potentially leading to side reactions under basic conditions.[7] Additionally, elimination reactions can compete with the desired substitution.[8]

Q2: I am observing unexpected byproducts in my reaction mixture. What could they be?

A2: The primary side reactions to consider with dichloropropionate esters are hydrolysis and elimination (dehydrochlorination).

  • Hydrolysis: Dichloropropionate esters can be hydrolyzed back to the corresponding carboxylic acid and alcohol under both acidic and basic conditions.[9][10] Base-catalyzed hydrolysis (saponification) is generally irreversible and proceeds to completion.[9][10]

  • Elimination (Dehydrochlorination): The presence of two chlorine atoms on the alpha-carbon can facilitate the elimination of HCl to form an unsaturated ester. This is more likely to occur under basic conditions and/or at elevated temperatures.[11] Elimination reactions often compete with substitution reactions.[8][12]

Q3: I am having difficulty purifying my dichloropropionate ester. What are the best methods?

A3: Purification of dichloropropionate esters can be challenging due to the potential for co-eluting impurities or thermal decomposition.

  • Distillation: For volatile esters, distillation can be an effective purification method, separating the product based on its boiling point.[13][14] However, be cautious of the thermal stability of your specific ester, as high temperatures can promote decomposition or elimination reactions.[15][16][17]

  • Column Chromatography: For less volatile or thermally sensitive esters, column chromatography is a suitable alternative.[18] The choice of solvent system will depend on the polarity of your ester and the impurities present.

  • Aqueous Workup: A standard workup procedure involves washing the organic layer containing the crude ester with a dilute base (e.g., sodium bicarbonate solution) to remove any unreacted carboxylic acid, followed by a brine wash to remove residual water.[13]

Troubleshooting Common Issues

This section provides a more detailed breakdown of common problems encountered during reactions with dichloropropionate esters and suggests potential solutions.

Problem Potential Cause Suggested Solution
Low Yield in Esterification Reversible nature of Fischer esterification.Use a large excess of the alcohol or remove water using a Dean-Stark trap.[5]
Acid-catalyzed side reactions.Consider milder conditions such as Steglich or Yamaguchi esterification.[19][20]
Presence of water.Ensure all reagents and glassware are anhydrous.
Presence of Carboxylic Acid Impurity Incomplete esterification.Increase reaction time or temperature (with caution).
Hydrolysis of the ester product during workup.Perform aqueous washes with cold solutions and minimize contact time.
Formation of Unsaturated Byproducts Elimination (dehydrochlorination) reaction.Use milder bases and lower reaction temperatures.[11]
Difficulty in Purification Thermal decomposition during distillation.Use vacuum distillation to lower the boiling point.[21]
Co-elution of impurities during chromatography.Optimize the solvent system (eluent polarity).

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of Dichloropropionic Acid

This protocol outlines a general method for the synthesis of a dichloropropionate ester via Fischer esterification.[22]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dichloropropionic acid (1.0 eq) and the desired alcohol (3.0-5.0 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted carboxylic acid.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by distillation or column chromatography.

Protocol 2: General Procedure for Base-Catalyzed Hydrolysis (Saponification) of a Dichloropropionate Ester

This protocol describes the hydrolysis of a dichloropropionate ester to its corresponding carboxylic acid.[9][23]

  • Reaction Setup: In a round-bottom flask, dissolve the dichloropropionate ester (1.0 eq) in a suitable solvent mixture such as THF/water or ethanol/water.

  • Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq), dissolved in water.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, acidify the mixture to a pH of ~2 with a dilute strong acid (e.g., 1M HCl).

  • Extraction: Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

Visualizing Troubleshooting Logic

The following diagrams illustrate the decision-making process for troubleshooting common issues in reactions with dichloropropionate esters.

Troubleshooting_Low_Yield start Low Reaction Yield check_reaction_type Reaction Type? start->check_reaction_type esterification Esterification check_reaction_type->esterification Synthesis hydrolysis Hydrolysis check_reaction_type->hydrolysis Cleavage check_esterification Check Esterification Conditions esterification->check_esterification check_hydrolysis Check Hydrolysis Conditions hydrolysis->check_hydrolysis reversible Reversible Reaction? check_esterification->reversible side_reactions_esterification Side Reactions? check_esterification->side_reactions_esterification moisture Moisture Present? check_esterification->moisture incomplete_hydrolysis Incomplete Hydrolysis? check_hydrolysis->incomplete_hydrolysis side_reactions_hydrolysis Side Reactions? check_hydrolysis->side_reactions_hydrolysis solution_reversible Use excess alcohol or remove water (Dean-Stark) reversible->solution_reversible Yes solution_incomplete_hydrolysis Increase reaction time/temp or use stronger base incomplete_hydrolysis->solution_incomplete_hydrolysis Yes solution_side_reactions_esterification Use milder conditions (e.g., Steglich) side_reactions_esterification->solution_side_reactions_esterification Yes solution_side_reactions_hydrolysis Use milder base and lower temperature side_reactions_hydrolysis->solution_side_reactions_hydrolysis Yes solution_moisture Use anhydrous reagents and glassware moisture->solution_moisture Yes

Caption: Troubleshooting workflow for low reaction yield.

Troubleshooting_Impurity start Unexpected Impurity identify_impurity Identify Impurity (NMR, GC-MS) start->identify_impurity carboxylic_acid Carboxylic Acid identify_impurity->carboxylic_acid Acidic unsaturated_ester Unsaturated Ester identify_impurity->unsaturated_ester Alkene signals other_impurity Other identify_impurity->other_impurity Unidentified cause_acid Incomplete reaction or hydrolysis during workup carboxylic_acid->cause_acid cause_unsaturated Elimination (dehydrochlorination) due to base/heat unsaturated_ester->cause_unsaturated cause_other Starting material impurity or unexpected side reaction other_impurity->cause_other solution_acid Optimize reaction time/ use cold workup cause_acid->solution_acid solution_unsaturated Use milder base and lower temperature cause_unsaturated->solution_unsaturated solution_other Purify starting materials/ re-evaluate reaction conditions cause_other->solution_other

References

"side reactions of Methyl 2,2-dichloropropionate under basic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2,2-dichloropropionate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this reagent under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions of this compound under basic conditions?

A1: Under basic conditions, this compound primarily undergoes two competing reactions:

  • Saponification (Hydrolysis): The ester group is hydrolyzed by the base to form the corresponding carboxylate salt (2,2-dichloropropionate) and methanol. This is a nucleophilic acyl substitution reaction.

  • Elimination (Dehydrochlorination): A molecule of hydrogen chloride (HCl) is eliminated to form an alkene, specifically Methyl 2-chloroacrylate. This is a base-induced elimination reaction.

Q2: I am observing a significant amount of an unsaturated byproduct in my reaction. What is it?

A2: The most likely unsaturated byproduct is Methyl 2-chloroacrylate[1][2][3]. This is formed via an E2 elimination reaction where the base removes a proton from the methyl group and one of the chlorine atoms acts as a leaving group.

Q3: How can I favor the saponification reaction over elimination?

A3: To favor saponification, you should use conditions that promote nucleophilic substitution over elimination. Key factors include:

  • Solvent: Use an aqueous solution of the base. Water encourages substitution.[4]

  • Temperature: Lower the reaction temperature. Higher temperatures tend to favor elimination.[4]

  • Base Concentration: Use a lower concentration of the base. High concentrations of strong base favor elimination.[4]

Q4: What conditions will favor the formation of Methyl 2-chloroacrylate?

A4: To favor the elimination reaction and produce Methyl 2-chloroacrylate, the following conditions are recommended:

  • Solvent: Use an alcoholic solvent, such as ethanol. Ethanolic solutions of hydroxide bases contain the ethoxide ion, which is a stronger base and promotes elimination.[4]

  • Temperature: Use higher reaction temperatures.[4]

  • Base: Employ a strong, concentrated base. Bulky bases like potassium tert-butoxide are particularly effective for elimination reactions.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Symptoms:

  • The final isolated yield of either the saponified product (2,2-dichloropropionic acid after acidification) or the elimination product (Methyl 2-chloroacrylate) is significantly lower than expected.

  • TLC or GC-MS analysis shows a large amount of unreacted starting material.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Reaction Extend Reaction Time: Monitor the reaction progress using TLC or GC to ensure it has gone to completion. Increase Temperature: If favoring elimination, a higher temperature may be required. Be cautious, as this can lead to decomposition if too high. Insufficient Base: Ensure at least a stoichiometric amount of base is used. For saponification, a slight excess is often employed.
Product Loss During Workup Incomplete Extraction: Ensure the pH is appropriately adjusted before extraction. For isolating the carboxylic acid (from saponification), the aqueous layer must be acidified (pH ~2) before extracting with an organic solvent. For the ester product (from elimination), ensure thorough extraction from the reaction mixture. Volatile Product Loss: Methyl 2-chloroacrylate is volatile. Be cautious during solvent removal using a rotary evaporator. Use lower temperatures and pressures.
Decomposition Reaction Temperature is Too High: If you observe charring or the formation of numerous unidentified byproducts, the reaction temperature may be too high, leading to decomposition. Consider running the reaction at a lower temperature for a longer duration.
Competing Side Reactions Unfavorable Conditions: If your goal is saponification, but you are getting significant elimination (or vice-versa), your reaction conditions are not optimal. Refer to the table below to select conditions that favor your desired product.
Issue 2: Mixture of Products Obtained

Symptoms:

  • NMR or GC-MS analysis of the crude product shows significant quantities of both the saponified product and the elimination product.

Potential Causes & Solutions:

This compound is a secondary haloalkane, which means it is prone to undergo both substitution and elimination reactions simultaneously[4]. The product ratio is highly dependent on the reaction conditions.

Illustrative Data on Reaction Condition Effects

Disclaimer: The following table presents illustrative data based on established principles of substitution and elimination reactions for haloalkanes. Specific yields for this compound may vary.

BaseSolventTemperaturePredominant ProductIllustrative Saponification:Elimination Ratio
1.1 eq. NaOHWater/THF (1:1)25°CSaponification90 : 10
1.1 eq. NaOHWater/THF (1:1)60°CMixed60 : 40
1.1 eq. NaOHEthanol25°CMixed40 : 60
1.1 eq. NaOHEthanol70°CElimination15 : 85
1.5 eq. K₂CO₃DMF80°CMixed/Elimination30 : 70
1.5 eq. t-BuOKTHF25°CElimination<5 : >95

To obtain a cleaner product, strictly control the reaction parameters as outlined in the table to favor one pathway significantly over the other. If a mixture is unavoidable, purification by column chromatography or distillation may be necessary.

Reaction Pathways and Troubleshooting Logic

The following diagrams illustrate the competing reaction pathways and a logical workflow for troubleshooting common experimental issues.

G Competing Reaction Pathways A This compound B Saponification Product (2,2-Dichloropropionate Salt) A->B  Base (e.g., NaOH (aq))  Low Temperature C Elimination Product (Methyl 2-chloroacrylate) A->C  Base (e.g., NaOH (ethanolic))  High Temperature TroubleshootingFlowchart Troubleshooting Flowchart decision decision solution solution start Start Troubleshooting q1 What is the primary issue? start->q1 low_yield Low Yield q1->low_yield Low Yield product_mixture Product Mixture q1->product_mixture Impure Product q2 Is starting material present? low_yield->q2 q3 Which product is desired? product_mixture->q3 sol1 Increase reaction time/temp Check reagent stoichiometry q2->sol1 Yes sol2 Review workup procedure Check for volatile losses q2->sol2 No sol3 Favor Saponification: - Use aqueous solvent - Lower temperature - Use less concentrated base q3->sol3 Saponification sol4 Favor Elimination: - Use alcoholic solvent - Increase temperature - Use strong/bulky base q3->sol4 Elimination ExperimentalWorkflow General Experimental Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis setup 1. Reaction Setup (Reagent, Solvent) addition 2. Add Base (Control Temperature) setup->addition monitor 3. Monitor Progress (TLC / GC) addition->monitor quench 4. Quench & pH Adjust monitor->quench extract 5. Liquid-Liquid Extraction quench->extract dry 6. Dry & Concentrate extract->dry gcms 7. GC-MS Analysis dry->gcms nmr 8. NMR Spectroscopy gcms->nmr

References

Technical Support Center: Enhancing Stereoselectivity in Reactions with Methyl 2,2-dichloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving stereoselectivity in reactions involving Methyl 2,2-dichloropropionate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high stereoselectivity with this compound?

A1: this compound presents unique challenges due to the presence of a prochiral center and the influence of the two chlorine atoms on the reactivity of the molecule. Key challenges include controlling facial selectivity during nucleophilic attack and overcoming the potential for competing side reactions. Achieving high enantiomeric excess (ee%) or diastereomeric ratio (dr) often requires careful selection of chiral catalysts, ligands, and reaction conditions to create a well-defined and sterically hindered transition state.

Q2: How does the choice of catalyst influence the stereochemical outcome?

A2: The catalyst is paramount in dictating the stereoselectivity of a reaction. Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, create a chiral environment around the substrate.[1][2] This chiral environment favors the formation of one stereoisomer over the other by lowering the activation energy of the pathway leading to the desired product. The choice of metal, the ligand's steric and electronic properties, and the catalyst loading can all significantly impact the stereochemical outcome.[1]

Q3: What role does the solvent play in stereoselective reactions?

A3: The solvent can significantly influence the stereoselectivity of a reaction by affecting the stability of the transition state and the solubility of the reagents.[3][4] Solvent polarity and its coordinating ability can alter the conformation of the catalyst-substrate complex. For instance, non-coordinating solvents may enhance the influence of the chiral catalyst, while coordinating solvents might compete with the substrate for binding to the catalyst, potentially reducing stereoselectivity. Experimenting with a range of solvents, from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH2Cl2), is often necessary to find the optimal conditions.[4]

Q4: Can temperature be used to control stereoselectivity?

A4: Yes, temperature is a critical parameter for controlling stereoselectivity. Lowering the reaction temperature generally increases selectivity.[3][5] This is because the difference in activation energies between the pathways leading to the different stereoisomers becomes more significant relative to the available thermal energy. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, leading to a higher proportion of the thermodynamically favored stereoisomer.[5]

Troubleshooting Guides

Problem 1: Low Enantioselectivity or Diastereoselectivity
Possible Cause Troubleshooting Step Rationale
Suboptimal Chiral Catalyst/Ligand Screen a variety of chiral catalysts and ligands with different steric and electronic properties.[1][6]The catalyst-substrate interaction is highly specific. A different catalyst may provide a better-defined chiral pocket, leading to improved facial discrimination.[2]
Incorrect Solvent Choice Experiment with a range of solvents with varying polarities and coordinating abilities (e.g., THF, Toluene, CH2Cl2, Diethyl Ether).[4]The solvent can influence the conformation and stability of the transition state. A solvent that promotes a more rigid transition state can enhance stereoselectivity.[3]
Inappropriate Reaction Temperature Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, -78 °C).[3][5]Lower temperatures favor the thermodynamically more stable transition state, often leading to higher stereoselectivity.[5]
Interference from Achiral Additives or Impurities Ensure all reagents and solvents are pure and dry. Consider the impact of any additives on the chiral catalyst.Impurities can poison the catalyst or participate in non-selective background reactions, lowering the overall stereoselectivity.
Problem 2: Poor Reaction Yield or Conversion
Possible Cause Troubleshooting Step Rationale
Catalyst Inactivation Ensure inert reaction conditions (e.g., under Argon or Nitrogen). Use purified reagents and solvents.Chiral catalysts, particularly organometallic complexes, can be sensitive to air, moisture, and impurities, leading to decomposition and loss of activity.
Insufficient Reaction Time Monitor the reaction progress over time using techniques like TLC, GC, or NMR.Some stereoselective reactions may be slower due to the highly ordered transition state required.
Low Reactivity at Reduced Temperatures Gradually increase the temperature after the initial low-temperature addition of reagents.While low temperatures are good for selectivity, they can also slow down the reaction rate. A slight increase in temperature may be needed to achieve a reasonable conversion rate.

Experimental Protocols

Key Experiment: Screening of Chiral Catalysts for Asymmetric Aldol Reaction

This protocol outlines a general procedure for screening different chiral catalysts in an asymmetric aldol reaction between this compound and an aldehyde.

Materials:

  • This compound

  • Aldehyde of choice

  • Chiral Catalyst (e.g., Proline-based organocatalyst, chiral metal-BINAP complex)

  • Base (e.g., Triethylamine, DIPEA)

  • Anhydrous Solvent (e.g., Toluene, THF, CH2Cl2)

  • Quenching solution (e.g., saturated aqueous NH4Cl)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the chiral catalyst (5-10 mol%).

  • Add the anhydrous solvent and stir the mixture.

  • Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the aldehyde to the reaction mixture.

  • In a separate flask, dissolve this compound and the base in the anhydrous solvent.

  • Slowly add the solution of this compound and base to the reaction mixture containing the catalyst and aldehyde over a period of 1-2 hours.

  • Stir the reaction at the set temperature and monitor its progress by TLC or GC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate, CH2Cl2).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess (ee%) or diastereomeric ratio (dr) of the product using chiral HPLC or NMR analysis.

Visualizations

experimental_workflow start Start: Setup Inert Atmosphere Reaction catalyst Add Chiral Catalyst and Solvent start->catalyst cool Cool to Desired Temperature catalyst->cool aldehyde Add Aldehyde cool->aldehyde substrate_prep Prepare Solution of this compound and Base addition Slowly Add Substrate Solution substrate_prep->addition reaction Stir and Monitor Reaction addition->reaction quench Quench Reaction reaction->quench extraction Workup and Extraction quench->extraction purification Purify Product extraction->purification analysis Analyze Stereoselectivity (HPLC/NMR) purification->analysis end End analysis->end troubleshooting_logic start Low Stereoselectivity Observed temp Lower Reaction Temperature start->temp Is temperature optimized? solvent Screen Different Solvents temp->solvent Still low selectivity outcome outcome temp->outcome Improved Selectivity catalyst Screen Different Chiral Catalysts/Ligands solvent->catalyst Still low selectivity solvent->outcome Improved Selectivity check_purity Check Reagent Purity catalyst->check_purity Still low selectivity catalyst->outcome Improved Selectivity check_purity->outcome Improved Selectivity

References

Technical Support Center: Methyl 2,2-dichloropropionate Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2,2-dichloropropionate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on the effect of temperature on reaction rates.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of temperature on the reaction rate of this compound hydrolysis?

As with most chemical reactions, increasing the temperature will increase the rate of hydrolysis of this compound.[1][2] This is because a higher temperature increases the kinetic energy of the reacting molecules, leading to more frequent and more energetic collisions.[1][2] This relationship is generally described by the Arrhenius equation, which indicates an exponential increase in the reaction rate constant with temperature.

Q2: What are the typical products of this compound hydrolysis?

The hydrolysis of this compound in an aqueous solution will yield 2,2-dichloropropionic acid and methanol. The reaction can be catalyzed by either an acid or a base.

Q3: Are there any potential side reactions to be aware of at elevated temperatures?

While specific data for this compound is limited, elevated temperatures in the presence of a strong base could potentially lead to elimination reactions, forming methyl 2-chloroacrylate, in addition to hydrolysis. The likelihood of this side reaction increases with temperature and base strength.

Q4: What analytical techniques are suitable for monitoring the reaction progress?

The progress of the hydrolysis reaction can be monitored by several methods:

  • Titration: Aliquots of the reaction mixture can be periodically removed and titrated with a standardized base to determine the concentration of the 2,2-dichloropropionic acid being formed.

  • Spectrophotometry: If a suitable chromophore is involved or can be introduced, changes in absorbance over time can be used to monitor the reaction.

  • Gas Chromatography (GC): The disappearance of the this compound peak or the appearance of the methanol peak can be quantified.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the relative concentrations of the reactant and products over time.

Troubleshooting Guides

Issue 1: The reaction rate is significantly slower than expected.

  • Possible Cause: The reaction temperature is too low.

    • Solution: Verify the temperature of your reaction vessel using a calibrated thermometer. Ensure uniform heating by using a well-stirred water or oil bath.

  • Possible Cause: Inaccurate concentration of reactants or catalyst.

    • Solution: Prepare fresh solutions of your reactants and catalyst, ensuring accurate weighing and dilution. Standardize any titrants before use.

  • Possible Cause: The presence of impurities in the reactants.

    • Solution: Use reactants of the highest possible purity. If necessary, purify the this compound by distillation.

Issue 2: Inconsistent or non-reproducible kinetic data.

  • Possible Cause: Fluctuations in reaction temperature.

    • Solution: Use a reliable and stable temperature-controlled bath. Monitor the temperature throughout the experiment. Even small fluctuations can significantly impact the reaction rate.

  • Possible Cause: Inconsistent timing of sample collection.

    • Solution: Use a stopwatch and a consistent procedure for quenching the reaction and taking measurements at precise time intervals.

  • Possible Cause: Incomplete quenching of the reaction in aliquots.

    • Solution: Ensure the quenching agent (e.g., a cold, dilute acid for a base-catalyzed reaction) is in sufficient excess to stop the reaction immediately and completely.

Issue 3: The final product is impure or contains unexpected byproducts.

  • Possible Cause: Side reactions occurring at the reaction temperature.

    • Solution: Consider lowering the reaction temperature to minimize side reactions, although this will also decrease the rate of the desired hydrolysis. Analyze the byproducts to understand the side reaction and adjust conditions accordingly (e.g., change the base or solvent).

  • Possible Cause: Degradation of the product under the reaction conditions.

    • Solution: If the product is unstable at the reaction temperature, consider running the reaction for a shorter duration or at a lower temperature.

Data Presentation

The following table presents hypothetical, yet scientifically plausible, data for the hydrolysis of this compound at various temperatures to illustrate the expected trend. This data is for illustrative purposes only and should be experimentally determined.

Temperature (°C)Temperature (K)Rate Constant, k (s⁻¹)
25298.151.5 x 10⁻⁵
35308.153.8 x 10⁻⁵
45318.159.1 x 10⁻⁵
55328.152.1 x 10⁻⁴

Experimental Protocols

Protocol 1: Determination of the Rate Constant of Hydrolysis by Titration

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility).

    • Prepare a standardized solution of sodium hydroxide (e.g., 0.1 M).

    • Prepare a quenching solution (e.g., 0.1 M hydrochloric acid).

  • Reaction Setup:

    • Place a known volume of the this compound stock solution in a reaction vessel equipped with a magnetic stirrer and place it in a constant temperature water bath set to the desired temperature.

    • Allow the solution to reach thermal equilibrium.

  • Initiation and Sampling:

    • Initiate the reaction by adding a known volume of a catalyst (e.g., NaOH for base-catalyzed hydrolysis). Start a stopwatch immediately.

    • At regular time intervals (e.g., every 10 minutes), withdraw a precise aliquot (e.g., 5 mL) of the reaction mixture.

  • Quenching and Titration:

    • Immediately add the aliquot to a flask containing a known excess of the quenching solution (HCl).

    • Titrate the unreacted HCl with the standardized NaOH solution using a suitable indicator (e.g., phenolphthalein).

  • Data Analysis:

    • Calculate the concentration of the 2,2-dichloropropionic acid formed at each time point.

    • Plot the appropriate concentration-time relationship (e.g., ln[Ester] vs. time for a pseudo-first-order reaction) to determine the rate constant.

  • Temperature Variation:

    • Repeat the experiment at different temperatures to determine the temperature dependence of the reaction rate.

Mandatory Visualization

Temperature_Effect_on_Reaction_Rate cluster_conditions Reaction Conditions cluster_molecular Molecular Level cluster_outcome Reaction Outcome Temp Temperature KE Kinetic Energy of Molecules Temp->KE increases Collisions Frequency & Energy of Collisions KE->Collisions increases Rate Reaction Rate Collisions->Rate increases

Caption: The effect of temperature on reaction rate.

Troubleshooting_Workflow Start Inconsistent Kinetic Data CheckTemp Is the temperature stable? Start->CheckTemp CheckTiming Is sample timing consistent? CheckTemp->CheckTiming Yes FixTemp Use a stable temperature bath and monitor continuously. CheckTemp->FixTemp No CheckQuench Is quenching effective? CheckTiming->CheckQuench Yes FixTiming Use a stopwatch and a consistent sampling procedure. CheckTiming->FixTiming No FixQuench Ensure quenching agent is in sufficient excess. CheckQuench->FixQuench No End Data should be reproducible. CheckQuench->End Yes FixTemp->Start FixTiming->Start FixQuench->Start

Caption: Troubleshooting workflow for inconsistent kinetic data.

References

Technical Support Center: Solvent Effects on the Reactivity of Methyl 2,2-dichloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2,2-dichloropropionate. The information provided is based on established principles of physical organic chemistry and data from related compounds due to the limited availability of specific kinetic data for this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving the solvolysis or nucleophilic substitution of this compound.

Issue 1: Slower than expected reaction rate in alcohol-water mixtures.

  • Possible Cause 1: Inappropriate solvent composition. The rate of solvolysis reactions is highly dependent on the polarity and composition of the solvent mixture. For reactions proceeding through a unimolecular (SN1) pathway, a higher water content generally increases the rate due to better stabilization of the carbocation intermediate. Conversely, for bimolecular (SN2) reactions, a less protic environment might be favorable.

  • Troubleshooting Steps:

    • Review Solvent Composition: Compare your solvent mixture to the provided data for a similar substrate (see Table 1). Note that for the alkaline solvolysis of a related compound, 3-chloropropionate ion, the rate constant reaches a maximum at a specific water mole fraction in both water-methanol and water-isopropanol mixtures.

    • Adjust Water Content: Systematically vary the water content in your alcohol-water mixture to find the optimal composition for your desired reaction.

    • Consider a Different Alcohol: The nature of the alcohol can influence the reaction rate. If using methanol, consider testing isopropanol or ethanol to observe any changes in reactivity.

  • Possible Cause 2: Low Reaction Temperature. Reaction rates are temperature-dependent.

  • Troubleshooting Steps:

    • Increase Temperature: If the reaction is too slow at room temperature, consider moderately increasing the temperature (e.g., to 40-50°C) while carefully monitoring for potential side reactions or degradation of the starting material or product.

Issue 2: Formation of unexpected byproducts.

  • Possible Cause 1: Competing reaction mechanisms. Depending on the solvent and nucleophile, this compound may undergo both substitution (SN1/SN2) and elimination (E1/E2) reactions. The presence of a strong, bulky base can favor elimination pathways.

  • Troubleshooting Steps:

    • Analyze Reaction Conditions:

      • Solvent: Polar protic solvents can favor SN1/E1 pathways, while polar aprotic solvents are known to favor SN2 reactions.[1][2][3]

      • Nucleophile/Base: A strong, non-bulky nucleophile will favor an SN2 reaction. A strong, sterically hindered base will favor an E2 reaction. Weak nucleophiles/bases in polar protic solvents will favor SN1/E1 reactions.

    • Modify Reaction Conditions: To favor substitution, use a good nucleophile that is a weak base (e.g., azide, cyanide). To favor elimination, use a strong, sterically hindered base (e.g., potassium tert-butoxide).

  • Possible Cause 2: Hydrolysis of the ester group. Under aqueous acidic or basic conditions, the methyl ester group can be hydrolyzed to a carboxylic acid.

  • Troubleshooting Steps:

    • Control pH: If ester hydrolysis is undesirable, maintain neutral or near-neutral pH conditions if the reaction chemistry allows.

    • Use Anhydrous Solvents: Employing anhydrous solvents and reagents can minimize ester hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction mechanism for the solvolysis of this compound?

A1: The reaction mechanism is likely to be dependent on the solvent system. The presence of two chlorine atoms on the alpha-carbon will electronically destabilize a potential carbocation intermediate, making a pure SN1 mechanism less likely than for a tertiary alkyl halide like 2-chloro-2-methylpropane. However, the steric hindrance from the two chlorine atoms and the methyl group might also disfavor a classic backside SN2 attack. It is plausible that the reaction proceeds through a borderline mechanism, or that the dominant pathway (SN1-like or SN2-like) is highly sensitive to the solvent's ionizing power and nucleophilicity.

Q2: How does the choice of alcohol in an alcohol-water solvent system affect the reaction rate?

A2: The choice of alcohol can influence the reaction rate through its polarity and steric properties. For the related 3-chloropropionate ion, the reaction rate in water-isopropanol mixtures is generally lower than in water-methanol mixtures at the same mole fraction, which can be attributed to the lower polarity and greater steric bulk of isopropanol.

Q3: How can I monitor the progress of the reaction?

A3: A common method for monitoring the kinetics of solvolysis reactions that produce an acidic byproduct (like HCl) is to use a pH indicator.[4] An initial small amount of a base (e.g., NaOH) is added, and the time taken for the solution to become acidic (indicated by a color change) is measured.[4] Alternatively, analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to measure the disappearance of the starting material and the appearance of the product over time.

Q4: What are the key safety precautions when working with this compound?

A4: this compound is a chlorinated organic compound and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Quantitative Data

Due to the lack of specific experimental data for this compound, the following table presents rate constants for the alkaline solvolysis of a structurally related compound, 3-chloropropionate ion, in different alcohol-water mixtures. This data can serve as a useful reference for understanding the potential solvent effects on the reactivity of dichlorinated propionates.

Table 1: Second-Order Rate Constants (k) for the Alkaline Solvolysis of 3-Chloropropionate Ion in Water-Methanol and Water-Isopropanol Mixtures at 50°C. [5]

Water Mole Fractionk x 10⁵ (L mol⁻¹ s⁻¹) in Water-Methanolk x 10⁵ (L mol⁻¹ s⁻¹) in Water-Isopropanol
1.003.163.16
0.906.315.01
0.8010.06.31
0.707.947.94
0.606.3110.0
0.505.0112.6
0.403.9810.0
0.303.167.94
0.202.516.31
0.101.995.01
0.001.583.98

Data adapted from the study on the alkaline solvolysis of 3-chloropropionate ion.[5]

Experimental Protocols

The following is a general experimental protocol for studying the kinetics of solvolysis of a chlorinated ester, adapted from procedures used for similar compounds like 2-chloro-2-methylpropane.[4]

Objective: To determine the rate of solvolysis of this compound in a mixed solvent system.

Materials:

  • This compound

  • Acetone (or other suitable organic solvent)

  • Distilled water

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Bromophenol blue indicator solution

  • Pipettes, burettes, and volumetric flasks

  • Erlenmeyer flasks

  • Stopwatch

  • Constant temperature water bath

Procedure:

  • Prepare Solutions:

    • Prepare a 0.1 M solution of this compound in the chosen organic solvent (e.g., acetone).

    • Prepare the desired mixed solvent system by combining the organic solvent and distilled water in the required volumetric ratio.

  • Kinetic Run:

    • In a 25 mL Erlenmeyer flask, pipette a specific volume of the mixed solvent.

    • Add a small, precise volume of the standardized NaOH solution (e.g., 0.15 mL of 0.1 M NaOH).

    • Add 1-2 drops of bromophenol blue indicator. The solution should be blue.

    • Place the flask in a constant temperature water bath to equilibrate.

    • In a separate flask, pipette a precise volume of the this compound solution (e.g., 1.5 mL of 0.1 M solution). Allow this to equilibrate to the bath temperature as well.

    • To initiate the reaction, quickly add the this compound solution to the flask containing the mixed solvent and NaOH. Start the stopwatch simultaneously.

    • Swirl the flask to ensure thorough mixing.

    • Record the time it takes for the blue color of the indicator to disappear (or turn yellow). This marks the point where the added NaOH has been neutralized by the HCl produced during the solvolysis.

  • Data Analysis:

    • The initial rate of reaction can be calculated based on the initial concentration of NaOH and the time taken for the color change.

    • Repeat the experiment with varying concentrations of this compound and different solvent compositions to determine the rate law and the effect of the solvent on the reaction rate.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_kinetic Kinetic Run cluster_analysis Data Analysis prep_substrate Prepare 0.1 M Methyl 2,2-dichloropropionate in Organic Solvent initiate Add Substrate Solution & Start Timer prep_substrate->initiate prep_solvent Prepare Mixed Solvent System (e.g., Acetone-Water) mix_reagents Mix Solvent, NaOH, and Indicator prep_solvent->mix_reagents prep_base Prepare Standardized NaOH Solution prep_base->mix_reagents equilibrate Equilibrate at Constant Temperature mix_reagents->equilibrate equilibrate->initiate observe Observe Color Change initiate->observe calc_rate Calculate Initial Reaction Rate observe->calc_rate det_ratelaw Determine Rate Law calc_rate->det_ratelaw

Caption: Experimental workflow for kinetic analysis of solvolysis.

Logical_Relationship cluster_substrate Substrate Structure cluster_solvent Solvent Properties cluster_mechanism Reaction Mechanism steric_hindrance Steric Hindrance (α,α-dichloro, methyl) sn2 SN2-like (Concerted attack) steric_hindrance->sn2 disfavors electronic_effects Electronic Effects (Inductive withdrawal by Cl) sn1 SN1-like (Carbocation intermediate) electronic_effects->sn1 disfavors polarity Polarity (e.g., Dielectric Constant) polarity->sn1 favors high proticity Proticity (H-bond donation) proticity->sn1 favors proticity->sn2 disfavors (solvates nucleophile) reaction_rate Observed Reaction Rate sn1->reaction_rate sn2->reaction_rate

Caption: Factors influencing the reaction mechanism and rate.

References

Technical Support Center: Preventing Racemization in Chiral Synthesis with Dichloropropionates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for chiral synthesis utilizing dichloropropionates. This resource is tailored for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you maintain stereochemical integrity during your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization when using chiral dichloropropionates in a synthesis?

A1: Racemization in syntheses involving chiral dichloropropionates, which are α-halo esters, typically occurs through the formation of a planar enolate intermediate. The α-proton on the chiral carbon is acidic and can be abstracted by a base. Reprotonation of the resulting achiral enolate can then occur from either face, leading to a loss of stereochemical purity. Key factors that promote this include the strength of the base, solvent polarity, reaction temperature, and prolonged reaction times.

Q2: How does the choice of base impact the stereochemical outcome of the reaction?

A2: The base plays a critical role in the potential for racemization. Strong, non-hindered bases can readily deprotonate the α-carbon, leading to the formation of the problematic enolate intermediate. Weaker or more sterically hindered bases are generally preferred as they are less likely to cause epimerization. For instance, in peptide synthesis, which shares mechanistic similarities, sterically hindered bases like 2,4,6-collidine or weaker bases such as N-methylmorpholine (NMM) are often favored over stronger, less hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) to minimize racemization.

Q3: What is the role of the solvent in preventing racemization?

A3: The solvent can significantly influence the reaction's stereochemical outcome. Polar aprotic solvents, such as THF, DMF, or acetonitrile, can stabilize the transition state of SN2 reactions, which proceed with inversion of configuration and are thus stereospecific. This can be beneficial for substitutions at the chiral center. However, it is a delicate balance, as highly polar solvents might also promote the formation and stabilization of the enolate intermediate, thereby increasing the risk of racemization. Protic solvents can solvate and deactivate the nucleophile, potentially slowing down the desired SN2 reaction and allowing more time for racemization to occur.

Q4: Can reaction temperature be used to control racemization?

A4: Yes, temperature is a critical parameter. Lowering the reaction temperature generally reduces the rate of racemization. It is often advisable to conduct these reactions at 0°C or even lower to minimize the formation of the enolate intermediate and preserve the stereochemical integrity of your chiral dichloropropionate.

Troubleshooting Guides

Issue: Significant loss of enantiomeric excess (ee) is observed in my final product after a substitution reaction with a chiral dichloropropionate.

This is a common issue that can often be addressed by systematically evaluating and optimizing your reaction conditions.

Step 1: Evaluate Your Base

  • Problem: The base you are using may be too strong or not sterically hindered enough, leading to excessive enolate formation.

  • Solution: Switch to a weaker or more sterically hindered base. Consider alternatives like 2,4,6-collidine, N-methylmorpholine (NMM), or a proton sponge. It is also crucial to use the minimum effective amount of base.

Step 2: Reassess Your Solvent Choice

  • Problem: The solvent may be promoting racemization by stabilizing the enolate intermediate.

  • Solution: Experiment with less polar solvents. If the solubility of your reagents is an issue, a mixture of solvents might provide a good compromise. For SN2-type reactions, a polar aprotic solvent is generally preferred, but its effect on racemization should be carefully monitored.

Step 3: Control the Reaction Temperature

  • Problem: Higher reaction temperatures can accelerate the rate of racemization.

  • Solution: Perform the reaction at a lower temperature. Start at 0°C and, if racemization is still an issue, consider going to even lower temperatures (e.g., -20°C or -78°C).

Step 4: Minimize Reaction Time

  • Problem: Prolonged exposure to basic or acidic conditions can increase the extent of racemization.

  • Solution: Monitor your reaction closely using techniques like TLC or LC-MS. Once the reaction is complete, work it up promptly to quench the reaction and remove any reagents that could promote racemization.

Data Presentation

The following table summarizes the qualitative impact of various reaction parameters on the prevention of racemization in chiral synthesis involving α-halo esters, such as dichloropropionates.

ParameterRecommended Condition for Minimizing RacemizationRationale
Base Weakly basic and/or sterically hindered (e.g., NMM, 2,4,6-collidine)Reduces the rate of α-proton abstraction and subsequent enolate formation.
Solvent Less polar or polar aprotic (e.g., THF, DCM)Can favor stereospecific SN2 pathways while minimizing stabilization of the enolate intermediate.
Temperature Low (e.g., 0°C or below)Decreases the rate of both the desired reaction and the undesired racemization, often favoring the former.
Reaction Time MinimizedReduces the time the chiral center is exposed to conditions that can cause epimerization.

Experimental Protocols

General Protocol for Stereospecific Nucleophilic Substitution of a Chiral 2,3-Dichloropropionate

This protocol provides a general framework. Specific conditions may need to be optimized for your particular substrate and nucleophile.

  • Reagent Preparation:

    • Dissolve the chiral 2,3-dichloropropionate (1.0 eq) in a suitable anhydrous, less polar solvent (e.g., THF or DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate flask, prepare a solution of the nucleophile (1.1 - 1.5 eq).

    • Prepare a solution of a weak, sterically hindered base (e.g., N-methylmorpholine, 1.2 eq) in the same solvent.

  • Reaction Setup:

    • Cool the solution of the dichloropropionate to 0°C in an ice bath.

    • Slowly add the solution of the nucleophile to the dichloropropionate solution with stirring.

  • Base Addition and Reaction:

    • Add the base solution dropwise to the reaction mixture over a period of 15-30 minutes, ensuring the temperature remains at 0°C.

    • Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Analysis:

    • Determine the enantiomeric excess of the purified product using chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.

Visualizations

Racemization_Pathway cluster_main Racemization of Chiral Dichloropropionate Chiral_Ester Chiral Dichloropropionate (R-enantiomer) Enolate Planar Enolate Intermediate (Achiral) Chiral_Ester->Enolate Base (Proton Abstraction) Racemic_Mixture Racemic Mixture (R and S enantiomers) Enolate->Racemic_Mixture Protonation

Caption: Mechanism of base-catalyzed racemization of a chiral dichloropropionate.

Troubleshooting_Workflow Start High Racemization Detected Check_Base Is the base strong and/or non-hindered? Start->Check_Base Change_Base Switch to a weaker or more hindered base Check_Base->Change_Base Yes Check_Temp Is the reaction temperature above 0°C? Check_Base->Check_Temp No Change_Base->Check_Temp Lower_Temp Lower the reaction temperature Check_Temp->Lower_Temp Yes Check_Solvent Is the solvent highly polar? Check_Temp->Check_Solvent No Lower_Temp->Check_Solvent Change_Solvent Try a less polar solvent Check_Solvent->Change_Solvent Yes Re_evaluate Re-evaluate Enantiomeric Excess Check_Solvent->Re_evaluate No Change_Solvent->Re_evaluate

Caption: A logical workflow for troubleshooting racemization in dichloropropionate synthesis.

Navigating Scale-Up of Methyl 2,2-dichloropropionate Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The scale-up of chemical reactions involving Methyl 2,2-dichloropropionate presents a unique set of challenges that can impact yield, purity, and safety. This technical support center provides a comprehensive resource for troubleshooting common issues and offers guidance on process optimization.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses frequently encountered problems during the scale-up of reactions with this compound, particularly in the synthesis of pyrazole derivatives like 3-methylpyrazole-5-carboxylic acid through reaction with hydrazine hydrate.

Issue Potential Causes Troubleshooting Actions
Low Yield - Incomplete reaction: Insufficient reaction time or temperature. - Side reactions: Formation of by-products due to localized overheating or incorrect stoichiometry. - Poor mixing: Inadequate agitation leading to non-uniform reaction conditions. - Hydrolysis of starting material: Presence of excess water can lead to the decomposition of this compound.- Reaction Monitoring: Utilize in-process controls (e.g., HPLC, GC) to monitor the consumption of starting materials and formation of the product. - Temperature Control: Implement a robust cooling system to manage the exothermic nature of the reaction. Consider a semi-batch or continuous feeding strategy for the hydrazine hydrate to better control the reaction temperature. - Agitation Study: Ensure the mixing is efficient at the larger scale to maintain homogeneity. - Anhydrous Conditions: Use dry solvents and ensure all equipment is moisture-free.
Formation of Impurities/By-products - Dimerization/Polymerization: Can occur at elevated temperatures. - Formation of regioisomers: Possible if the reaction conditions are not optimized. - Unreacted starting materials: Due to incomplete reaction or poor mixing.- Temperature Optimization: Conduct studies to determine the optimal temperature range that favors product formation while minimizing by-products. - Stoichiometry Control: Precisely control the molar ratio of reactants. A slight excess of one reactant may be beneficial but requires optimization. - Purification Strategy: Develop a robust purification method (e.g., crystallization, chromatography) to effectively remove impurities.
Exothermic Reaction/Runaway - Rapid addition of hydrazine hydrate: The reaction is highly exothermic. - Inadequate cooling capacity: The cooling system may not be sufficient for the larger scale.- Controlled Addition: Add hydrazine hydrate slowly and in a controlled manner. - Process Safety Assessment: Conduct a thorough process safety review, including calorimetric studies (e.g., DSC, RC1), to understand the thermal hazards. - Emergency Preparedness: Have a quench plan in place in case of a thermal runaway.
Product Isolation and Purification Challenges - Product solubility: The desired product may have different solubility characteristics at scale. - Crystal morphology: Poor crystal form can make filtration and drying difficult. - Emulsion formation during work-up: Can complicate phase separation.- Solubility Studies: Determine the solubility of the product in different solvents to optimize the crystallization and isolation process. - Crystallization Engineering: Investigate different solvents, cooling profiles, and seeding strategies to control crystal size and shape. - Work-up Optimization: Use appropriate demulsifiers or adjust the pH to break emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern when scaling up the reaction of this compound with hydrazine hydrate?

A1: The primary safety concern is the highly exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled. Hydrazine hydrate is also a hazardous material and requires careful handling in a well-ventilated area. A thorough process safety assessment is crucial before attempting a large-scale reaction.

Q2: How can I minimize the formation of by-products in the synthesis of 3-methylpyrazole-5-carboxylic acid?

A2: To minimize by-products, focus on stringent temperature control, precise stoichiometric addition of reactants, and efficient mixing. Running the reaction under an inert atmosphere (e.g., nitrogen) can also prevent oxidative side reactions.

Q3: What are the key parameters to monitor during the scale-up process?

A3: Key parameters to monitor include reaction temperature, addition rate of reactants, agitation speed, and reaction progress through in-process analytical methods. Maintaining consistent control over these parameters is vital for a successful and reproducible scale-up.

Experimental Protocols

While a specific, publicly available pilot-scale protocol for the reaction of this compound with hydrazine is not readily found, a general laboratory-scale procedure can be adapted and scaled up with appropriate engineering controls. The following is a conceptual outline.

Conceptual Laboratory Protocol for the Synthesis of 3-Methylpyrazole-5-carboxylic acid:

  • Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser is set up in a fume hood.

  • Reactant Charging: this compound is dissolved in a suitable solvent (e.g., ethanol, water).

  • Reaction: Hydrazine hydrate is added dropwise to the stirred solution at a controlled temperature (e.g., 0-10 °C). The reaction mixture is then allowed to warm to a specific temperature and stirred until the reaction is complete as monitored by TLC or HPLC.

  • Work-up: The reaction mixture is cooled, and the pH is adjusted. The product is then isolated by filtration or extraction.

  • Purification: The crude product is purified by recrystallization from a suitable solvent.

Note: This is a generalized procedure. The actual conditions, including solvent, temperature, and stoichiometry, must be optimized at the lab scale before any attempt at scaling up.

Logical Workflow for Troubleshooting Scale-Up

The following diagram illustrates a logical workflow for addressing challenges during the scale-up of reactions involving this compound.

Caption: A logical workflow for troubleshooting scale-up challenges.

This technical support guide is intended to provide a foundational understanding of the challenges and troubleshooting strategies associated with the scale-up of reactions using this compound. For specific applications, it is imperative to conduct thorough laboratory development and process safety evaluations.

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 2,2-dichloropropionate and Methyl 2,3-dichloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of two isomeric compounds: Methyl 2,2-dichloropropionate and Methyl 2,3-dichloropropionate. While direct comparative experimental data is scarce in publicly available literature, this document outlines the expected differences in their reactivity based on fundamental principles of organic chemistry. The comparison focuses on three key reaction types: nucleophilic substitution, elimination, and hydrolysis.

Structural Differences

The reactivity of these isomers is fundamentally dictated by the position of the two chlorine atoms on the propionate backbone.

  • This compound: Both chlorine atoms are attached to the α-carbon (the carbon adjacent to the carbonyl group). This arrangement results in a geminal dihalide.

  • Methyl 2,3-dichloropropionate: The chlorine atoms are on adjacent carbons, the α- and β-carbons, creating a vicinal dihalide.

These structural distinctions lead to significant differences in steric hindrance and the electronic environment of the reactive centers, thereby influencing their reaction pathways and rates.

Predicted Reactivity Comparison

The following sections detail the anticipated reactivity of the two isomers in common organic reactions.

Nucleophilic Substitution (SN2)

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, a chloride ion) by a nucleophile. The SN2 mechanism, which is common for primary and secondary halides, is sensitive to steric hindrance at the reaction center.

Predicted Relative Reactivity: Methyl 2,3-dichloropropionate is expected to be more reactive towards SN2 substitution at the β-carbon (C3) than this compound at the α-carbon (C2).

Reasoning:

  • Steric Hindrance: The α-carbon in this compound is significantly more sterically hindered due to the presence of two chlorine atoms, a methyl group, and the ester functionality. This bulkiness impedes the backside attack of a nucleophile, which is characteristic of the SN2 mechanism.

  • Electronic Effects: The two electron-withdrawing chlorine atoms on the α-carbon of this compound increase the electrophilicity of this carbon. However, the severe steric hindrance is likely to be the dominant factor in an SN2 reaction. In Methyl 2,3-dichloropropionate, the chlorine at the β-position is on a primary carbon, which is less sterically hindered and therefore more susceptible to SN2 attack.

Table 1: Predicted Comparison of Reactivity in SN2 Reactions

FeatureThis compoundMethyl 2,3-dichloropropionate
Reaction Center α-carbon (C2)β-carbon (C3)
Steric Hindrance HighLow
Predicted Rate SlowerFaster
Elimination (E2)

Elimination reactions, particularly the E2 mechanism, are favored by strong, sterically hindered bases and result in the formation of a double bond. The stereochemical arrangement of the hydrogen and the leaving group is crucial for this reaction.

Predicted Relative Reactivity: Methyl 2,3-dichloropropionate is expected to undergo E2 elimination more readily than this compound.

Reasoning:

  • Anti-periplanar Requirement: The E2 mechanism requires an anti-periplanar arrangement between a proton on the adjacent carbon and the leaving group. Methyl 2,3-dichloropropionate has a hydrogen atom on the α-carbon that can be anti-periplanar to the chlorine on the β-carbon, facilitating elimination to form methyl 2-chloroacrylate.

  • Lack of β-Hydrogens: this compound lacks a hydrogen atom on the adjacent carbon to one of the chlorine atoms (the carbonyl carbon). Elimination would have to occur from the methyl group, which is generally less favored.

Table 2: Predicted Comparison of Reactivity in E2 Elimination Reactions

FeatureThis compoundMethyl 2,3-dichloropropionate
Requirement β-hydrogen for eliminationHas β-hydrogen
Predicted Outcome Less likely to undergo E2Favored to undergo E2
Potential Product Methyl 2-chloroacrylate (via a different mechanism)Methyl 2-chloroacrylate
Hydrolysis (Base-Catalyzed)

Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylate and an alcohol. This reaction is typically initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Predicted Relative Reactivity: this compound is expected to undergo base-catalyzed hydrolysis at a faster rate than Methyl 2,3-dichloropropionate.

Reasoning:

  • Electronic Effects: The two strongly electron-withdrawing chlorine atoms on the α-carbon of this compound significantly increase the electrophilicity of the adjacent carbonyl carbon. This makes the carbonyl carbon more susceptible to nucleophilic attack by the hydroxide ion, thus accelerating the rate of hydrolysis. In Methyl 2,3-dichloropropionate, only one chlorine atom is on the α-carbon, leading to a lesser, though still significant, activating effect on the carbonyl group.

Table 3: Predicted Comparison of Reactivity in Base-Catalyzed Hydrolysis

FeatureThis compoundMethyl 2,3-dichloropropionate
Electronic Effect on Carbonyl Strong electron withdrawalModerate electron withdrawal
Electrophilicity of Carbonyl C HigherLower
Predicted Rate of Hydrolysis FasterSlower

Experimental Protocols

To validate the predicted reactivities, the following experimental protocols could be employed.

Protocol 1: Comparison of SN2 Reactivity

Objective: To compare the rate of nucleophilic substitution of this compound and Methyl 2,3-dichloropropionate with a common nucleophile.

Materials:

  • This compound

  • Methyl 2,3-dichloropropionate

  • Sodium iodide

  • Acetone (anhydrous)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare equimolar solutions of this compound and Methyl 2,3-dichloropropionate in anhydrous acetone.

  • Prepare a solution of sodium iodide in anhydrous acetone.

  • In separate reaction vessels maintained at a constant temperature (e.g., 50 °C), mix the solution of each dichloropropionate isomer with the sodium iodide solution.

  • At regular time intervals, withdraw an aliquot from each reaction mixture.

  • Quench the reaction by adding a large volume of cold water.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the organic extracts by GC-MS to quantify the consumption of the starting material and the formation of the corresponding iodinated product.

  • Plot the concentration of the starting material versus time to determine the reaction rates.

Protocol 2: Comparison of E2 Elimination Reactivity

Objective: To compare the propensity of this compound and Methyl 2,3-dichloropropionate to undergo E2 elimination.

Materials:

  • This compound

  • Methyl 2,3-dichloropropionate

  • Potassium tert-butoxide

  • tert-Butanol

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • Prepare equimolar solutions of this compound and Methyl 2,3-dichloropropionate in tert-butanol.

  • Prepare a solution of potassium tert-butoxide in tert-butanol.

  • In separate reaction vessels at a constant temperature, add the potassium tert-butoxide solution to each of the isomer solutions.

  • After a set reaction time, quench the reactions by adding a weak acid (e.g., saturated ammonium chloride solution).

  • Extract the organic products with an appropriate solvent.

  • Analyze the extracts by GC-FID to identify and quantify the elimination products (e.g., methyl 2-chloroacrylate).

  • Compare the yield of the elimination product for each isomer.

Protocol 3: Comparison of Base-Catalyzed Hydrolysis Rates

Objective: To compare the rates of base-catalyzed hydrolysis of the two isomers.

Materials:

  • This compound

  • Methyl 2,3-dichloropropionate

  • Sodium hydroxide solution (standardized)

  • Ethanol

  • pH meter or autotitrator

Procedure:

  • Prepare equimolar solutions of each isomer in ethanol.

  • In a thermostated reaction vessel, add a known volume of the standardized sodium hydroxide solution.

  • Initiate the reaction by adding the ethanolic solution of the isomer.

  • Monitor the consumption of hydroxide ions over time using a pH meter or by titrating aliquots of the reaction mixture with a standard acid solution at regular intervals.

  • Plot the concentration of hydroxide versus time to determine the rate of hydrolysis for each isomer.

Visualizing Reaction Pathways

The following diagrams illustrate the logical flow of the predicted reactions for each isomer.

G cluster_0 This compound cluster_1 Methyl 2,3-dichloropropionate a This compound a_sn2 SN2 Reaction (Slow) a->a_sn2 a_e2 E2 Elimination (Disfavored) a->a_e2 a_hyd Hydrolysis (Fast) a->a_hyd b Methyl 2,3-dichloropropionate b_sn2 SN2 Reaction (Fast) b->b_sn2 b_e2 E2 Elimination (Favored) b->b_e2 b_hyd Hydrolysis (Slow) b->b_hyd

Caption: Predicted reactivity pathways for the two isomers.

G start Start: Isomer + Reagent monitor Monitor Reaction Progress (e.g., GC-MS, Titration) start->monitor data Collect Data: Concentration vs. Time monitor->data analysis Kinetic Analysis: Determine Rate Constant (k) data->analysis comparison Compare k values: Isomer 1 vs. Isomer 2 analysis->comparison conclusion Conclusion: Relative Reactivity comparison->conclusion

A Comparative Guide to Dichloropropionate Esters as Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of dichloropropionate esters as alkylating agents, focusing on their potential applications in research and drug development. While direct comparative studies on a homologous series of dichloropropionate esters are not extensively available in public literature, this document outlines the expected structure-activity relationships, key performance metrics for evaluation, and detailed experimental protocols to enable researchers to conduct their own comparative assessments.

Introduction to Dichloropropionate Esters as Alkylating Agents

Dichloropropionate esters are a class of organic compounds that possess the potential to act as alkylating agents. Their chemical structure, characterized by a reactive carbon-chlorine bond, allows for the transfer of an alkyl group to a nucleophilic substrate. This reactivity is of significant interest in medicinal chemistry and drug development, where alkylating agents have been a cornerstone of cancer chemotherapy.[1][2] The mechanism of action typically involves the nucleophilic substitution at the carbon atom bearing a chlorine atom. Depending on the substrate and reaction conditions, this can proceed through either an SN1 or SN2 pathway.[1]

The efficacy and selectivity of an alkylating agent are influenced by the nature of the ester group. Variations in the alkyl chain of the ester (e.g., methyl, ethyl, propyl) can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and steric hindrance, which in turn can affect its reactivity, bioavailability, and cytotoxic profile.

Comparative Performance Metrics

A thorough comparative study of dichloropropionate esters would involve evaluating their performance based on several key metrics. The following table illustrates the type of quantitative data that should be collected and presented.

Performance MetricMethyl DichloropropionateEthyl DichloropropionatePropyl DichloropropionateRationale
Alkylation Yield (%) DataDataDataMeasures the efficiency of the alkylation reaction with a model nucleophile (e.g., 4-nitrothiophenol).
Reaction Rate Constant (k) DataDataDataProvides insight into the reactivity of each ester.
IC50 (µM) in A549 cells DataDataDataIndicates the cytotoxic potency against a cancer cell line.
IC50 (µM) in MCF-7 cells DataDataDataAssesses cytotoxicity in a different cancer cell line to evaluate spectrum of activity.
Selectivity Index (SI) DataDataDataRatio of cytotoxicity in normal cells versus cancer cells, indicating therapeutic window.

Note: The "Data" fields are placeholders for experimental results.

Experimental Protocols

To ensure reproducibility and enable meaningful comparisons, detailed experimental protocols are essential.

Synthesis of Dichloropropionate Esters

Objective: To synthesize a series of dichloropropionate esters (methyl, ethyl, propyl) for comparative evaluation.

Materials:

  • Dichloropropionic acid

  • Thionyl chloride

  • Methanol, Ethanol, Propanol

  • Pyridine

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend dichloropropionic acid in an excess of the corresponding alcohol (methanol, ethanol, or propanol).

  • Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude dichloropropionate ester.

  • Purify the ester by fractional distillation under reduced pressure.

  • Characterize the purified esters by ¹H NMR, ¹³C NMR, and mass spectrometry.

Evaluation of Alkylating Activity

Objective: To compare the alkylating reactivity of the synthesized dichloropropionate esters using a model nucleophile.

Materials:

  • Synthesized dichloropropionate esters (methyl, ethyl, propyl)

  • 4-nitrothiophenol (as a model nucleophile)

  • Triethylamine

  • Acetonitrile (anhydrous)

  • UV-Vis spectrophotometer

  • Thermostatted cuvette holder

Procedure:

  • Prepare stock solutions of each dichloropropionate ester and 4-nitrothiophenol in anhydrous acetonitrile.

  • In a quartz cuvette, mix the 4-nitrothiophenol solution and triethylamine.

  • Initiate the reaction by adding the dichloropropionate ester solution to the cuvette.

  • Immediately begin monitoring the decrease in the absorbance of the thiolate anion at its λmax using the UV-Vis spectrophotometer.

  • Record the absorbance at regular time intervals.

  • The initial reaction rate can be determined from the slope of the absorbance versus time plot.

  • The reaction yield can be determined after the reaction has gone to completion by measuring the final absorbance and comparing it to the initial absorbance.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the dichloropropionate esters on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Normal human cell line (e.g., HEK293 - human embryonic kidney cells)

  • DMEM or RPMI-1640 cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Synthesized dichloropropionate esters

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Culture the cell lines in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the dichloropropionate esters in culture medium from a stock solution in DMSO.

  • Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanistic Insights and Signaling Pathways

Alkylating agents primarily exert their cytotoxic effects by forming covalent adducts with DNA, leading to inhibition of DNA replication and transcription, and ultimately inducing apoptosis.[1][3] The reactivity of dichloropropionate esters suggests a potential for DNA alkylation.

The general mechanism of DNA alkylation by such compounds can be visualized as follows:

DNA_Alkylation Alkylating_Agent Dichloropropionate Ester Alkylated_DNA Alkylated DNA Alkylating_Agent->Alkylated_DNA Alkylation Nucleophilic_Site Nucleophilic Site on DNA (e.g., N7 of Guanine) Nucleophilic_Site->Alkylated_DNA DNA_Damage DNA Damage Alkylated_DNA->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: General pathway of DNA alkylation-induced apoptosis.

Further studies, such as cell cycle analysis by flow cytometry and western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins), would be necessary to elucidate the specific signaling pathways affected by dichloropropionate esters.

Experimental Workflow

The overall workflow for a comparative study of dichloropropionate esters is outlined below.

Experimental_Workflow Synthesis Synthesis of Dichloropropionate Esters (Methyl, Ethyl, Propyl) Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Alkylation_Assay Comparative Alkylation Activity Assay Characterization->Alkylation_Assay Cytotoxicity_Assay In Vitro Cytotoxicity (MTT Assay) Characterization->Cytotoxicity_Assay Data_Analysis Data Analysis and Comparison (Yields, Rates, IC50) Alkylation_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Mechanism_Studies Mechanistic Studies (e.g., DNA Binding, Apoptosis Assay) SAR_Analysis->Mechanism_Studies Conclusion Conclusion and Future Directions Mechanism_Studies->Conclusion

References

Comparison of Synthetic Routes for the Preparation of Chiral Methyl 2-Chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Optically pure α-haloesters, such as (S)- or (R)-Methyl 2-chloropropionate, are critical chiral building blocks in the pharmaceutical and agrochemical industries. They serve as key intermediates in the synthesis of high-value products like phenoxypropionate herbicides and various active pharmaceutical ingredients. The stereochemistry at the α-carbon is often crucial for the final product's biological activity. While modern synthetic strategies aim to create these chiral centers from achiral precursors like Methyl 2,2-dichloropropionate through asymmetric catalysis (e.g., enantioselective hydrodechlorination), established and highly reliable methods often rely on the "chiral pool" — utilizing readily available, inexpensive, and enantiomerically pure natural products as starting materials.

This guide provides a detailed comparison of two common and well-documented methods for synthesizing chiral Methyl 2-chloropropionate, starting from L-Alanine and R-Methyl lactate, respectively. It includes detailed experimental protocols, comparative performance data, and methodologies for validating the product's stereochemistry.

Methodology and Performance Comparison

Two principal routes originating from the chiral pool are presented below. Method A utilizes the amino acid (S)-Alanine, proceeding through a diazotization-chlorination reaction followed by esterification. Method B employs (R)-Methyl lactate, a derivative of lactic acid, and achieves chlorination with inversion of stereochemistry.

Data Presentation: Synthesis Comparison
ParameterMethod A: From (S)-AlanineMethod B: From (R)-Methyl Lactate
Starting Material (S)-Alanine(R)-Methyl Lactate
Key Transformation Diazotization and nucleophilic substitution (Sₙ2-like)Chlorination with inversion of configuration (Sₙ2)
Key Reagents Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)Vilsmeier Reagent (prepared from Thionyl Chloride or similar)
Overall Yield 58–65% (for the acid)~90% (for the ester)[1]
Stereochemical Purity High enantiomeric purity maintained from starting materialHigh (97% optical purity reported)[1]
Primary Product (S)-2-Chloropropanoic Acid (requires subsequent esterification)(S)-Methyl 2-chloropropionate (direct product)
Reference Organic Syntheses Procedure[2]Patent CN103232344A[1]

Synthesis Pathways Diagram

cluster_0 Method A: From Chiral Amino Acid cluster_1 Method B: From Chiral Lactate cluster_2 Alternative (Conceptual) Route A_start (S)-Alanine A_mid (S)-2-Chloropropanoic Acid A_start->A_mid 1. HCl, H₂O, 0°C 2. NaNO₂ A_end (S)-Methyl 2-chloropropionate A_mid->A_end Esterification (MeOH, H⁺) B_start (R)-Methyl Lactate B_end (S)-Methyl 2-chloropropionate B_start->B_end Vilsmeier Reagent (SOCl₂/DMF) Configuration Inversion C_start This compound (Achiral) C_end (S)- or (R)-Methyl 2-chloropropionate C_start->C_end Asymmetric Hydrodechlorination (Chiral Catalyst) A Synthesized Product (Crude Methyl 2-chloropropionate) B Purification (e.g., Distillation) A->B C Sample Preparation (Dilution in Mobile Phase) B->C D Chiral HPLC Analysis C->D E Data Processing D->E F Result: Enantiomeric Excess (e.e. %) Stereochemical Confirmation E->F

References

A Spectroscopic Comparison of Dichloropropionate Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical aspect of chemical analysis and quality control. This guide provides an objective comparison of the spectroscopic properties of three dichloropropionate isomers: 2,2-dichloropropionate, 2,3-dichloropropionate, and 3,3-dichloropropionate. By examining their distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Raman Spectroscopy, this document aims to provide a comprehensive resource for their differentiation.

The structural differences between these isomers, arising from the varied placement of the two chlorine atoms on the propionate backbone, lead to unique spectroscopic fingerprints. Understanding these differences is essential for unambiguous identification in complex matrices. This guide summarizes key quantitative data from these analytical techniques and provides detailed experimental protocols for their acquisition.

Comparative Spectroscopic Data

The following tables present a summary of the key spectroscopic data for the three dichloropropionate isomers. This data has been compiled from various spectral databases to facilitate a direct comparison.

Table 1: ¹H and ¹³C NMR Spectral Data (Predicted/Reported in CDCl₃)

IsomerFormula¹H NMR (ppm, Multiplicity)¹³C NMR (ppm)
2,2-Dichloropropionate CH₃CCl₂COOH2.4 (s, 3H)~175 (C=O), ~85 (CCl₂), ~30 (CH₃)
2,3-Dichloropropionate CH₂ClCHClCOOH4.5 (t, 1H), 3.9 (d, 2H)~170 (C=O), ~60 (CHCl), ~50 (CH₂Cl)
3,3-Dichloropropionate CHCl₂CH₂COOH6.1 (t, 1H), 3.3 (d, 2H)~175 (C=O), ~70 (CHCl₂), ~45 (CH₂)

Table 2: Key Infrared (IR) Absorption Bands (cm⁻¹)

IsomerO-H StretchC=O StretchC-Cl Stretch
2,2-Dichloropropionate 3300-2500 (broad)~1730~800-600
2,3-Dichloropropionate 3300-2500 (broad)~1725~800-600
3,3-Dichloropropionate 3300-2500 (broad)~1735~800-600

Table 3: Mass Spectrometry (MS) Fragmentation Data (m/z)

IsomerMolecular Ion (M⁺)Key Fragment Ions
2,2-Dichloropropionate 142/144/14697/99 ([M-COOH]⁺), 62/64 ([CH₃CCl]⁺)
2,3-Dichloropropionate 142/144/146107/109 ([M-Cl]⁺), 97/99 ([M-COOH]⁺), 49/51 ([CH₂Cl]⁺)
3,3-Dichloropropionate 142/144/146107/109 ([M-Cl]⁺), 83/85 ([CHCl₂]⁺), 77 ([C₂H₂O₂]⁺)

Table 4: Raman Spectroscopy Data (Key Bands in cm⁻¹)

IsomerC=O StretchC-Cl Stretch
2,2-Dichloropropionate ~1730~750, ~650
2,3-Dichloropropionate ~1725~720, ~680
3,3-Dichloropropionate ~1735~780, ~630

Experimental Workflow and Methodologies

The following diagram outlines a logical workflow for the spectroscopic comparison of dichloropropionate isomers. Detailed protocols for each key experimental technique are provided below.

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of Dichloropropionate Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Dichloropropionate Isomer Mixture Dilution Dilution in Appropriate Solvent Sample->Dilution GCMS GC-MS Analysis Dilution->GCMS Separation & Fragmentation NMR NMR Spectroscopy (¹H & ¹³C) Dilution->NMR Structural Elucidation FTIR FTIR Spectroscopy Dilution->FTIR Functional Group ID Raman Raman Spectroscopy Dilution->Raman Vibrational Analysis Data_Analysis Spectral Data Analysis GCMS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Raman->Data_Analysis Comparison Comparison with Reference Spectra Data_Analysis->Comparison Identification Isomer Identification Comparison->Identification

Caption: Logical workflow for the separation and identification of dichloropropionate isomers.

Experimental Protocols

  • Objective: To determine the chemical structure and differentiate isomers based on the chemical environment of protons and carbon atoms.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the dichloropropionate isomer in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved. For quantitative analysis, a known amount of an internal standard can be added.

    • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

    • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Objective: To identify functional groups and compare the vibrational modes of the isomers.

  • Methodology:

    • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Instrumentation: Use a standard FTIR spectrometer.

    • Data Acquisition: Record a background spectrum of the empty sample holder or the salt plates. Then, place the prepared sample in the spectrometer and record the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

  • Objective: To separate the isomers and analyze their mass fragmentation patterns for identification.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the dichloropropionate isomer mixture in a volatile solvent like dichloromethane or ethyl acetate. Derivatization to a more volatile ester form (e.g., methyl ester) may be necessary for improved chromatographic separation and sensitivity.

    • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the analysis of halogenated organic acids or their esters (e.g., a DB-5ms or equivalent).

    • Gas Chromatography (GC) Conditions:

      • Injector Temperature: 250 °C

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Temperature Program: An initial temperature of 50 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and a final hold for 5 minutes.

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 200.

      • Ion Source Temperature: 230 °C.

    • Data Analysis: Identify the chromatographic peaks corresponding to each isomer and analyze their respective mass spectra. The fragmentation patterns are then compared to reference spectra or predicted fragmentation pathways.

  • Objective: To obtain complementary vibrational information to IR spectroscopy, particularly for C-Cl bonds.

  • Methodology:

    • Sample Preparation: Liquid samples can be analyzed directly in a glass vial or cuvette.

    • Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

    • Data Acquisition: Focus the laser beam onto the sample and collect the scattered light. The spectral range should cover the key vibrational modes (e.g., 200-2000 cm⁻¹). Acquisition times will vary depending on the laser power and sample concentration.

    • Data Processing: The recorded spectrum is processed to remove background fluorescence and cosmic rays. The positions and relative intensities of the Raman bands are then analyzed.

Chiral HPLC vs. Chiral GC for Separating Dichloropropionate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective separation of chiral compounds like dichloropropionate derivatives is a critical analytical challenge. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this purpose depends on various factors including the physicochemical properties of the analyte, required sensitivity, and available instrumentation. This guide provides an objective comparison of these two techniques, supported by experimental data, to aid in method selection and development.

The separation of enantiomers, which are non-superimposable mirror images of a molecule, is essential as they can exhibit different pharmacological and toxicological properties. Dichloropropionate, a chiral herbicide, serves as a key example where enantioselective analysis is crucial for environmental and agricultural studies. While both chiral HPLC and chiral GC can achieve this separation, they operate on different principles and present distinct advantages and limitations.

Principle of Separation

Chiral recognition in both HPLC and GC is typically achieved by using a chiral stationary phase (CSP). The stationary phase creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different stabilities. This difference in interaction energy leads to different retention times and, consequently, their separation.

Chiral HPLC is a versatile technique that can be used for a wide range of non-volatile compounds without the need for derivatization. The separation is based on the differential partitioning of the enantiomers between the liquid mobile phase and the solid chiral stationary phase.

Chiral GC , on the other hand, is suitable for volatile and thermally stable compounds. For non-volatile or polar analytes like dichloropropionate, a derivatization step is often necessary to increase their volatility and improve chromatographic performance. The separation occurs based on the differential interaction of the volatilized enantiomers with the chiral stationary phase.

Performance Comparison: Dichloropropionate Derivatives

The following tables summarize the performance of representative chiral HPLC and chiral GC methods for the separation of dichloropropionate enantiomers.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC)
Analyte Form Native (underivatized)Methyl Ester Derivative
Stationary Phase Permethylated α-cyclodextrinDerivatized cyclodextrin (e.g., Chiraldex G-TA)
Separation Principle Direct separation of enantiomers based on differential interactions with the chiral stationary phase.Direct separation of derivatized enantiomers based on differential interactions with the chiral stationary phase.
Typical Performance Good resolution and selectivity are achievable under optimized conditions.[1][2]High resolution and efficiency are often achievable.[3]

Table 1: General Comparison of Chiral HPLC and Chiral GC for Dichloropropionate Separation.

Parameter Chiral HPLC Data (Dichlorprop) [1]Chiral GC Data (Dichlorprop-methyl) [3]
Chiral Stationary Phase Nucleodex-α-PM (permethylated α-cyclodextrin)Chiraldex G-TA
Column Dimensions 200 mm x 4.0 mm20 m x 0.25 mm
Mobile Phase/Carrier Gas 70% (v/v) Methanol and 30% (v/v) NaH2PO4 (50 mM, pH 3.0)-
Flow Rate/Temperature 0.7 mL/min125°C
Detection UV at 230 nm-
Retention Time (R-enantiomer) 6.7 min-
Retention Time (S-enantiomer) 8.6 min-
Resolution (Rs) > 1.5 (baseline separation)1.05

Table 2: Experimental Data for the Separation of Dichloropropionate Enantiomers.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of chiral separation techniques. Below are representative protocols for both chiral HPLC and chiral GC for the analysis of dichloropropionate derivatives.

Chiral HPLC Method for Dichlorprop Enantiomers

This method allows for the direct separation of dichlorprop enantiomers without derivatization.[1]

Instrumentation:

  • HPLC system with a pump, autosampler, and a photodiode array detector.

Chromatographic Conditions:

  • Column: Nucleodex-α-PM (200 mm x 4.0 mm) with permethylated α-cyclodextrin as the chiral stationary phase.[1]

  • Mobile Phase: An isocratic eluent consisting of 70% (v/v) methanol and 30% (v/v) NaH2PO4 (50 mM, pH 3.0).[1]

  • Flow Rate: 0.7 mL/min.[1]

  • Injection Volume: 40 µL.[1]

  • Detection: UV at a wavelength of 230 nm.[1]

Chiral GC Method for Dichlorprop-methyl Enantiomers

This method requires a derivatization step to convert the dichloropropionic acid into its more volatile methyl ester.[3][4]

1. Derivatization to Methyl Esters:

  • Reagents: Boron trifluoride-methanol solution (BF3-MeOH, 14%).[4]

  • Procedure:

    • To the dichloropropionate sample, add 1.0 mL of 14% BF3-MeOH solution.[4]

    • Cap the vial and heat at 70°C for 30 minutes.[4]

    • After cooling, add distilled water and extract the methyl ester derivative with a suitable organic solvent (e.g., hexane).[4]

    • The organic layer containing the dichlorprop-methyl ester is then used for GC analysis.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

Chromatographic Conditions:

  • Column: Chiraldex G-TA (20 m x 0.25 mm).[3]

  • Oven Temperature: Isothermal at 125°C.[3]

  • Carrier Gas: Hydrogen or Helium.

  • Injector and Detector Temperature: Typically 250°C.

Method Selection Workflow

The choice between chiral HPLC and chiral GC for the separation of dichloropropionate derivatives involves a logical decision-making process. The following diagram illustrates a general workflow for selecting the appropriate technique.

G start Start: Chiral Separation of Dichloropropionate Derivatives volatility Is the analyte sufficiently volatile and thermally stable? start->volatility derivatization Is derivatization to increase volatility feasible/desirable? volatility->derivatization No gc Select Chiral GC volatility->gc Yes hplc Select Chiral HPLC derivatization->hplc No derivatization->gc Yes end_hplc Proceed with HPLC Method Development hplc->end_hplc end_gc Proceed with GC Method Development gc->end_gc

Caption: Decision workflow for choosing between chiral HPLC and GC.

Concluding Remarks

Both chiral HPLC and chiral GC are powerful techniques for the enantioselective separation of dichloropropionate derivatives.

  • Chiral HPLC offers the significant advantage of analyzing the native compound without the need for derivatization, simplifying sample preparation and avoiding potential artifacts from the derivatization reaction. It is a versatile and robust method suitable for a wide range of dichloropropionate derivatives.

  • Chiral GC , following a necessary derivatization step, can provide high-resolution separations with excellent efficiency.[3] This method is particularly well-suited for routine analysis where high throughput is desired and the derivatization protocol is well-established.

The ultimate choice of method will depend on the specific analytical requirements, including the sample matrix, desired sensitivity, and available instrumentation. For novel or complex matrices, the direct analysis capability of chiral HPLC may be preferable. For well-defined, routine analyses of volatile derivatives, chiral GC can be a highly efficient alternative. A systematic approach to method development, involving the screening of different chiral stationary phases and optimizing chromatographic conditions, is key to achieving successful and reliable enantioseparations with either technique.

References

A Cost-Benefit Analysis of Methyl 2,2-dichloropropionate in Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,2-dichloropropionate, a chlorinated carboxylic acid ester, primarily serves as a key intermediate in the synthesis of the herbicide Dalapon. This guide provides a comprehensive cost-benefit analysis of its use, comparing it with alternative synthetic routes and final herbicidal products. The comparison is based on experimental data, cost-effectiveness, and environmental impact, offering a detailed resource for professionals in agrochemical research and development.

Executive Summary

The use of this compound is intrinsically linked to the production of Dalapon, a selective herbicide effective against perennial grasses. While the synthesis of Dalapon via its methyl ester is a viable chemical pathway, the relevance of this process has diminished significantly due to the discontinued registration of Dalapon in major markets like the United States. The cost-benefit analysis, therefore, extends to a broader comparison of Dalapon with currently prevalent herbicides such as glyphosate and glufosinate.

From a production standpoint, the synthesis of Dalapon from 2,2-dichloropropionic acid or its methyl ester is a straightforward process. However, the alternatives, glyphosate and glufosinate, offer broader spectrum weed control and have become the industry standard. The environmental persistence and potential for groundwater contamination of Dalapon have also contributed to its decline in use. This guide will delve into the quantitative performance, economic costs, and environmental considerations of these herbicidal options.

Quantitative Performance Comparison of Herbicides

The efficacy of a herbicide is a critical factor in its cost-benefit analysis. The following table summarizes the performance of Dalapon in comparison to its major alternatives, glyphosate and glufosinate, based on available experimental data.

HerbicideTarget WeedsTypical Application Rate ( kg/ha )Weed Control Efficacy (%)Crop Safety
Dalapon Perennial grasses (e.g., Couch, Kikuyu, Paspalum)5 - 1580 - 95 (on susceptible grasses)Selective for certain broadleaf crops (e.g., sugar beets, citrus)
Glyphosate Broad-spectrum (most annual and perennial weeds)0.5 - 2.090 - 100Non-selective; requires use with glyphosate-tolerant crops or for pre-planting/post-harvest application
Glufosinate Broad-spectrum (most annual and perennial weeds)0.4 - 1.585 - 98Non-selective; requires use with glufosinate-tolerant crops or for directed spray applications

Note: Efficacy can vary depending on weed species, growth stage, and environmental conditions.

Economic Analysis

The economic viability of using this compound is dependent on the cost of the raw material, the efficiency of its conversion to Dalapon, and the market price of the final product compared to its alternatives.

ChemicalFormPrice (USD)
This compoundTechnical GradeNot readily available commercially
2,2-Dichloropropionic Acid95%+ Purity~$60-85 / 1g (for laboratory use)[1]
Dalapon (as sodium salt)Analytical Standard~$48 / neat
Glyphosate (41% solution)Commercial Grade~$14-25 / gallon[2][3][4][5][6]
GlufosinateCommercial GradePrice varies by formulation and supplier

Note: Prices are subject to change and vary based on supplier, quantity, and purity. The price for bulk industrial quantities of 2,2-dichloropropionic acid would be significantly lower than the listed laboratory-grade price.

Environmental and Safety Profile

The environmental fate and toxicological profile of a herbicide are crucial considerations in its overall cost-benefit assessment.

HerbicideSoil PersistencePotential for Groundwater LeachingAcute Toxicity (LD50, oral, rat)
Dalapon Low to moderate (half-life of 2-8 weeks)[7]High (due to low soil adsorption)[7]970 mg/kg
Glyphosate Low (strongly adsorbs to soil)Low>5000 mg/kg
Glufosinate Low (rapidly degraded by microorganisms)Low1620 mg/kg

Experimental Protocols

Synthesis of this compound via Fischer Esterification of 2,2-Dichloropropionic Acid

This protocol describes a general method for the esterification of a carboxylic acid, which can be adapted for the synthesis of this compound.

Materials:

  • 2,2-Dichloropropionic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2,2-dichloropropionic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by distillation.

Synthesis of Dalapon (Sodium 2,2-dichloropropionate) from 2,2-Dichloropropionic Acid

The following protocol is adapted from a patented method for the preparation of alkali metal salts of 2,2-dichloropropionic acid.[8]

Materials:

  • 2,2-Dichloropropionic acid

  • Anhydrous sodium carbonate

  • Chlorinated hydrocarbon solvent (e.g., perchloroethylene, methylene dichloride)[8]

  • Reaction vessel with stirring and heating capabilities

  • Filtration apparatus

Procedure:

  • In a reaction vessel, create a slurry of finely subdivided anhydrous sodium carbonate in a liquid chlorinated hydrocarbon solvent.[8]

  • With stirring, slowly add 2,2-dichloropropionic acid to the slurry. The rate of addition should be controlled to manage the evolution of carbon dioxide.

  • Heat the reaction mixture to facilitate the neutralization reaction. The optimal temperature will depend on the solvent used (e.g., 70°C for monochlorobenzene, boiling point for carbon tetrachloride).[8]

  • Continue heating and stirring until the reaction is complete, which is indicated by the formation of a solid precipitate of sodium 2,2-dichloropropionate.

  • Cool the reaction mixture and separate the solid product by filtration.

  • Wash the solid product with the chlorinated hydrocarbon solvent to remove any unreacted starting material.

  • Dry the product to obtain the sodium salt of 2,2-dichloropropionic acid (Dalapon).

Signaling Pathways and Experimental Workflows

Mechanism of Action of Herbicides

The following diagrams illustrate the biochemical pathways targeted by Dalapon and its alternatives, glyphosate and glufosinate.

dalapon_moa acetyl_coa Acetyl-CoA accase Acetyl-CoA Carboxylase (ACCase) acetyl_coa->accase malonyl_coa Malonyl-CoA fatty_acids Fatty Acids malonyl_coa->fatty_acids lipids Lipids fatty_acids->lipids accase->malonyl_coa dalapon Dalapon dalapon->accase Inhibits

Mechanism of action of Dalapon, which inhibits lipid synthesis.

glyphosate_moa phosphoenolpyruvate Phosphoenolpyruvate (PEP) epsps EPSP Synthase phosphoenolpyruvate->epsps shikimate_3_phosphate Shikimate-3-phosphate shikimate_3_phosphate->epsps aromatic_amino_acids Aromatic Amino Acids (Trp, Phe, Tyr) epsps->aromatic_amino_acids glyphosate Glyphosate glyphosate->epsps Inhibits

Mechanism of action of glyphosate, inhibiting the shikimate pathway.[7]

glufosinate_moa glutamate Glutamate glutamine_synthetase Glutamine Synthetase glutamate->glutamine_synthetase ammonia Ammonia ammonia->glutamine_synthetase glutamine Glutamine glutamine_synthetase->glutamine glufosinate Glufosinate glufosinate->glutamine_synthetase Inhibits

Mechanism of action of glufosinate, inhibiting glutamine synthetase.
General Workflow for Herbicide Efficacy Field Trial

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a herbicide in a field setting.

herbicide_trial_workflow start Start: Trial Design plot_selection Plot Selection and Preparation start->plot_selection treatment_application Herbicide Application plot_selection->treatment_application data_collection Data Collection (Weed counts, biomass, crop injury) treatment_application->data_collection data_analysis Statistical Analysis data_collection->data_analysis results Results and Conclusion data_analysis->results

A generalized workflow for conducting a herbicide efficacy trial.

Conclusion

The cost-benefit analysis of using this compound is largely a historical exercise, as its primary application in the synthesis of the now largely discontinued herbicide Dalapon makes it economically and practically unviable for large-scale agrochemical production in many regions. While the chemical synthesis is feasible, the superior performance, broader weed control spectrum, and more favorable environmental profiles of alternative herbicides like glyphosate and glufosinate have rendered Dalapon and its precursors obsolete in many agricultural systems. For researchers, the value of this compound may lie in specialized, small-scale synthetic applications or as a reference compound in toxicological or environmental studies. However, for commercial herbicide development, the focus has decidedly shifted towards more effective and environmentally benign alternatives.

References

Mechanistic Insights into Dichloropropionate Ester Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reaction mechanisms of dichloropropionate esters is crucial for predicting reactivity, optimizing reaction conditions, and designing novel synthetic pathways. This guide provides a comparative analysis of the primary reactions involving these esters—hydrolysis, nucleophilic substitution, and elimination—supported by available experimental data and detailed methodologies.

Dichloropropionate esters are versatile substrates that can undergo several key transformations at both the ester functional group and the carbon-halogen bonds. The presence of two chlorine atoms significantly influences the electron density and steric environment of the molecule, thereby affecting the rates and mechanisms of these reactions. This guide will delve into the mechanistic studies of these reactions, presenting a comparison of their kinetics and outcomes.

Comparative Analysis of Reaction Mechanisms

The reactivity of dichloropropionate esters can be broadly categorized into three main types of reactions: hydrolysis of the ester linkage, nucleophilic substitution at the carbon bearing a chlorine atom, and elimination of hydrogen chloride to form an alkene. The preferred pathway is highly dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.

Table 1: Comparison of Reaction Mechanisms for Dichloropropionate Esters
Reaction TypeTypical ConditionsKey Mechanistic FeaturesExpected OutcomeFactors Favoring the Reaction
Hydrolysis Acidic (e.g., H₂SO₄, HCl) or Basic (e.g., NaOH, KOH) aqueous solutionAcid-Catalyzed (AAC2): Protonation of the carbonyl oxygen, followed by nucleophilic attack of water.[1] Base-Catalyzed (BAC2): Direct nucleophilic attack of hydroxide ion on the carbonyl carbon.[1]Dichloropropionic acid and the corresponding alcoholPresence of water; strong acid or base catalyst.
Nucleophilic Substitution Presence of a good nucleophile (e.g., I⁻, RS⁻, N₃⁻)Sₙ2: Bimolecular, concerted mechanism with inversion of stereochemistry. Favored at primary and less hindered secondary carbons. Sₙ1: Unimolecular, stepwise mechanism involving a carbocation intermediate. Favored at tertiary and resonance-stabilized carbons.[2]Substitution of one or both chlorine atoms with the nucleophileStrong nucleophile; polar aprotic solvent for Sₙ2; polar protic solvent for Sₙ1.[2]
Elimination Strong, sterically hindered base (e.g., t-BuOK)E2: Bimolecular, concerted mechanism requiring an anti-periplanar arrangement of the proton and leaving group.[3][4] E1: Unimolecular, stepwise mechanism proceeding through a carbocation intermediate.[3]Formation of a chloro-substituted or dichlorinated alkeneStrong, non-nucleophilic base; higher temperatures.

Quantitative Kinetic Data

While specific kinetic data for a wide range of dichloropropionate ester reactions is not extensively available in the public domain, studies on related chloro-substituted esters provide valuable insights. For instance, the rate of hydrolysis is known to be influenced by the number and position of chlorine atoms. A study on the pH-independent hydrolysis of 4-nitrophenyl 2,2-dichloropropionate in various micellar solutions indicated that the reaction is slower compared to its rate in bulk water, suggesting that the microenvironment plays a significant role in reactivity. Generally, the electron-withdrawing nature of the chlorine atoms is expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attack in hydrolysis, while also influencing the acidity of α-protons in elimination reactions.

Experimental Protocols

Detailed methodologies are essential for reproducible mechanistic studies. Below are representative protocols for investigating the kinetics of the primary reactions of dichloropropionate esters.

Protocol 1: Kinetic Analysis of Base-Catalyzed Hydrolysis of a Dichloropropionate Ester

This protocol describes a method to determine the rate constant for the base-catalyzed hydrolysis of an alkyl dichloropropionate.

Materials:

  • Alkyl dichloropropionate (e.g., methyl 2,2-dichloropropionate)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Thermostated water bath

  • Pipettes, burettes, and conical flasks

  • Stopwatch

Procedure:

  • Prepare a reaction mixture by adding a known concentration of the dichloropropionate ester to a known excess of the standardized NaOH solution in a flask.

  • Place the flask in a thermostated water bath to maintain a constant temperature.

  • At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a known excess of the standardized HCl solution. This neutralizes the remaining NaOH.

  • Back-titrate the unreacted HCl in the quenched solution with the standardized NaOH solution using phenolphthalein as the indicator.

  • The concentration of unreacted NaOH in the original reaction mixture at each time point can be calculated from the titration data.

  • The concentration of the ester remaining at each time point is then determined.

  • Plot the appropriate concentration-time data (e.g., ln[ester] vs. time for a pseudo-first-order reaction) to determine the rate constant.

Protocol 2: Investigation of an E2 Elimination Reaction

This protocol outlines a general procedure to study the E2 elimination of HCl from a dichloropropionate ester promoted by a strong base.

Materials:

  • Alkyl dichloropropionate (e.g., ethyl 2,3-dichloropropionate)

  • A strong, non-nucleophilic base (e.g., potassium tert-butoxide, t-BuOK)

  • Anhydrous solvent (e.g., tert-butanol)

  • Internal standard for gas chromatography (GC) analysis (e.g., undecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Reaction vessel with a reflux condenser and nitrogen inlet

Procedure:

  • Set up a reaction vessel under a nitrogen atmosphere.

  • Add the anhydrous solvent and the internal standard to the vessel.

  • Add the dichloropropionate ester to the solution.

  • Bring the reaction mixture to the desired temperature.

  • Initiate the reaction by adding the strong base.

  • At various time points, withdraw small aliquots from the reaction mixture and quench them by adding a dilute acid.

  • Analyze the quenched aliquots by GC-FID to determine the concentration of the starting material and the alkene product(s) relative to the internal standard.

  • Plot the concentration of the dichloropropionate ester versus time to determine the reaction rate. The order of the reaction with respect to the ester and the base can be determined by varying their initial concentrations.

Visualizing Reaction Mechanisms

Diagrams generated using Graphviz provide clear visualizations of the proposed reaction pathways.

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed (A_AC2) cluster_base Base-Catalyzed (B_AC2) Ester_A R-CO-OR' Protonated_Ester R-C(OH+)-OR' Ester_A->Protonated_Ester + H+ Tetrahedral_Intermediate_A R-C(OH)(OH2+)-OR' Protonated_Ester->Tetrahedral_Intermediate_A + H2O Products_A R-COOH + R'OH Tetrahedral_Intermediate_A->Products_A - H+ Ester_B R-CO-OR' Tetrahedral_Intermediate_B R-C(O-)(OH)-OR' Ester_B->Tetrahedral_Intermediate_B + OH- Products_B R-COO- + R'OH Tetrahedral_Intermediate_B->Products_B - OR'

Caption: General mechanisms for acid- and base-catalyzed ester hydrolysis.

Substitution_Mechanisms cluster_sn2 Sₙ2 Mechanism cluster_sn1 Sₙ1 Mechanism Reactants_SN2 Nu- + R-CH(Cl)-R' Transition_State_SN2 [Nu---C(H)(R)(R')---Cl]δ- Reactants_SN2->Transition_State_SN2 Concerted Products_SN2 Nu-CH(R)-R' + Cl- Transition_State_SN2->Products_SN2 Reactant_SN1 R3C-Cl Carbocation R3C+ + Cl- Reactant_SN1->Carbocation Slow Product_SN1 R3C-Nu Carbocation->Product_SN1 + Nu-, Fast

Caption: Concerted (Sₙ2) and stepwise (Sₙ1) nucleophilic substitution pathways.

Elimination_Mechanisms cluster_e2 E2 Mechanism cluster_e1 E1 Mechanism Reactants_E2 Base- + H-CR2-CR2-Cl Transition_State_E2 [Base---H---CR2---CR2---Cl]δ- Reactants_E2->Transition_State_E2 Concerted Products_E2 Base-H + R2C=CR2 + Cl- Transition_State_E2->Products_E2 Reactant_E1 R3C-CR2(H)-Cl Carbocation_E1 R3C-CR2(H)+ + Cl- Reactant_E1->Carbocation_E1 Slow Product_E1 R2C=CR2 Carbocation_E1->Product_E1 - H+, Fast

Caption: Concerted (E2) and stepwise (E1) elimination reaction pathways.

References

"quantification of enantiomeric excess for Methyl 2,2-dichloropropionate products"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Quantification of Enantiomeric Excess for Methyl 2,2-dichloropropionate Products

For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of chiral molecules like this compound is critical. The stereochemistry of a molecule can significantly influence its biological activity, with one enantiomer often exhibiting desired therapeutic effects while the other may be inactive or even toxic. This guide provides an objective comparison of analytical techniques for quantifying the enantiomeric excess of this compound, complete with experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Techniques

The primary methods for determining the enantiomeric excess of chiral compounds are chromatographic, spectroscopic, and chiroptical. For a relatively volatile and thermally stable compound like this compound, chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are the most powerful and commonly employed techniques.[1][2] Other methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and polarimetry can also be used, though they often have limitations in sensitivity and accuracy.

A summary of the performance of these techniques is presented in the table below.

Technique Principle Advantages Disadvantages Typical Accuracy/Precision Limit of Detection (LOD) Analysis Time
Chiral Gas Chromatography (GC) Differential partitioning of enantiomers on a chiral stationary phase (CSP).High resolution, high sensitivity, suitable for volatile compounds, small sample size required.[1]Requires thermal stability of the analyte, no information on absolute configuration without a standard.[1]High (RSD < 2%)Low (ng/L to µg/L)10-30 min
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.Wide applicability, various detection methods (UV, MS), suitable for non-volatile compounds.[3][4]Can be more expensive, method development can be complex.High (RSD < 3%)Low to moderate (µg/L to mg/L)15-45 min
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer.[5]Provides structural information, can determine absolute configuration with appropriate reagents.Lower sensitivity, requires higher sample concentrations, potential for signal overlap.ModerateHigh (mg range)5-20 min
Polarimetry Measurement of the rotation of plane-polarized light by a chiral compound in solution.Simple, non-destructive.Requires pure sample, sensitive to concentration, temperature, and solvent, low accuracy for low ee values.[1]Low to moderateHigh (mg to g range)< 5 min
Mass Spectrometry (MS) with Chiral Recognition Formation of diastereomeric complexes with a chiral selector, which are then distinguished by their mass-to-charge ratio or fragmentation patterns.[6]High sensitivity and selectivity, can be coupled with chromatography.Requires a suitable chiral selector, method development can be challenging.HighVery low (pg/L to ng/L)Variable

Recommended Methodologies and Experimental Protocols

Based on the properties of this compound, chiral GC and chiral HPLC are the most recommended techniques for accurate and sensitive quantification of its enantiomeric excess.

Chiral Gas Chromatography (GC)

Chiral GC with a cyclodextrin-based stationary phase is a highly effective method for separating the enantiomers of this compound and its structural analogs like methyl 2-chloropropanoate.[7] Modified cyclodextrins, such as those derivatized with alkyl or acyl groups, create a chiral environment within the GC column that allows for the differential interaction and separation of the enantiomers.[8][9]

Experimental Protocol: Chiral GC-FID

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column.

  • Chiral Column: A cyclodextrin-based chiral capillary column, such as one coated with a derivative of β- or γ-cyclodextrin (e.g., octakis(3-O-butyryl-2,6-di-O-pentyl)-γ-cyclodextrin).[7]

  • Sample Preparation:

    • Dissolve the this compound product in a suitable volatile solvent (e.g., hexane, dichloromethane) to a concentration of approximately 1 mg/mL.

    • Prepare a racemic standard of this compound for initial method development and peak identification.

  • GC Conditions:

    • Injector Temperature: 220 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.

    • Injection Volume: 1 µL (split or splitless injection depending on concentration).

  • Data Analysis:

    • Identify the two enantiomer peaks in the chromatogram based on the separation of the racemic standard.

    • Calculate the peak area for each enantiomer.

    • Determine the enantiomeric excess (% ee) using the formula: % ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers a versatile alternative to GC, particularly if derivatization is required or if the sample matrix is complex. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are widely used for a broad range of chiral separations.[10]

Experimental Protocol: Chiral HPLC-UV

  • Instrumentation: HPLC system with a UV detector and a chiral column.

  • Chiral Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD).

  • Sample Preparation:

    • Dissolve the this compound product in the mobile phase to a concentration of approximately 0.5 mg/mL.

    • Prepare a racemic standard for peak identification.

  • HPLC Conditions:

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, detection at low wavelengths is necessary).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers from the chromatogram of the racemic standard.

    • Calculate the peak area for each enantiomer.

    • Determine the enantiomeric excess (% ee) using the same formula as for GC.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the workflows for chiral GC and chiral HPLC analysis.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Product Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Inject Inject into GC System Dissolve->Inject Racemic Prepare Racemic Standard Separate Separation on Chiral Column Inject->Separate Detect FID Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for enantiomeric excess determination by Chiral GC.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Product Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Racemic Prepare Racemic Standard Separate Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Conclusion

The quantification of enantiomeric excess for this compound is most reliably achieved through chiral chromatography. Chiral GC offers high resolution and sensitivity for this volatile compound, while chiral HPLC provides a robust and versatile alternative. The choice between these methods will depend on available instrumentation, sample characteristics, and the specific requirements of the analysis. By following the detailed protocols and considering the comparative data presented, researchers can confidently select and implement the most appropriate method for their needs, ensuring the stereochemical purity and quality of their products.

References

A Comparative Analysis of the Biological Activity of Dichloropropionate Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the stereoisomers of dichloropropionate, focusing on their herbicidal effects and microbial degradation. The information presented is supported by experimental data to facilitate objective evaluation. Dichloroprop, a widely used phenoxy herbicide, exists as a racemic mixture of two stereoisomers: (R)-dichlorprop and (S)-dichlorprop. While chemically similar, these enantiomers exhibit distinct biological activities, a critical consideration in both agricultural applications and environmental fate.

Herbicidal and Ecotoxicological Activity

The primary herbicidal activity of dichloroprop is attributed to the (R)-enantiomer.[1][2][3] This stereoselectivity is a common phenomenon in chiral pesticides, where only one enantiomer interacts effectively with the biological target.[1][2] The (S)-enantiomer is considered to be biologically inactive as a herbicide.

Table 1: Comparative Herbicidal Activity of Dichloroprop Stereoisomers

StereoisomerTarget OrganismEndpointValueReference
(R)-dichlorpropBroadleaf weedsHerbicidal ActivityActive[1][2][3]
(S)-dichlorpropBroadleaf weedsHerbicidal ActivityInactive[1][2]

Enantioselective Microbial Degradation

In contrast to its herbicidal activity, the microbial degradation of dichlorprop is enantioselective towards the (S)-isomer. The soil bacterium Sphingomonas herbicidovorans MH preferentially degrades (S)-dichlorprop over the (R)-enantiomer.[4][5] This is due to the presence of distinct uptake and enzymatic systems for each enantiomer.

Table 2: Enantioselective Uptake and Degradation of Dichloroprop Stereoisomers by Sphingomonas herbicidovorans MH

StereoisomerApparent Affinity Constant (Kt) (μM)Maximal Velocity (Vmax) (nmol min-1 mg of protein-1)Reference
(R)-dichlorprop108 ± 2119 ± 2[4]
(S)-dichlorprop93 ± 1910 ± 1[4]

Mechanism of Action: Inhibition of Pyruvate Dehydrogenase Kinase

The herbicidal action of (R)-dichloroprop is linked to the inhibition of pyruvate dehydrogenase kinase (PDK).[6][7][8] PDK is a key enzyme in cellular metabolism that regulates the activity of the pyruvate dehydrogenase complex (PDC) through phosphorylation.[6][9][10] By inhibiting PDK, (R)-dichloroprop prevents the inactivation of PDC, leading to an increased conversion of pyruvate to acetyl-CoA.[8][10] This disruption of normal metabolic regulation is thought to contribute to the herbicidal effect.

Below is a diagram illustrating the signaling pathway of PDK inhibition.

PDK_Inhibition cluster_pathway Pyruvate Dehydrogenase Complex Regulation Pyruvate Pyruvate PDC_active Pyruvate Dehydrogenase Complex (PDC) (Active) Pyruvate->PDC_active Enters PDC_inactive Pyruvate Dehydrogenase Complex (PDC-P) (Inactive) PDC_active->PDC_inactive Phosphorylation AcetylCoA Acetyl-CoA PDC_active->AcetylCoA Catalyzes TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDC_active Inhibits R_Dichloroprop (R)-Dichloropropionate R_Dichloroprop->PDK Inhibits Herbicidal_Activity_Workflow start Start prep_solutions Prepare Test Solutions ((R)- & (S)-dichloroprop) start->prep_solutions inoculate Inoculate with Lemna minor prep_solutions->inoculate incubate Incubate for 7 days (24°C, continuous light) inoculate->incubate count_fronds Count Fronds incubate->count_fronds calculate_inhibition Calculate % Growth Inhibition count_fronds->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end Bacterial_Degradation_Workflow start Start culture_bacteria Culture S. herbicidovorans MH start->culture_bacteria prepare_assay Prepare Assay Flasks (Minimal Medium + Dichloroprop) culture_bacteria->prepare_assay inoculate Inoculate with Bacteria prepare_assay->inoculate incubate Incubate with Shaking (30°C) inoculate->incubate sample Collect Samples Over Time incubate->sample process_samples Centrifuge & Filter sample->process_samples analyze Analyze by Chiral HPLC process_samples->analyze determine_rate Determine Degradation Rate analyze->determine_rate end End determine_rate->end

References

Safety Operating Guide

Proper Disposal of Methyl 2,2-dichloropropionate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 2,2-dichloropropionate (CAS No. 17640-02-7), a halogenated ester. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with hazardous waste regulations. Adherence to these guidelines is critical to prevent environmental contamination and potential health hazards.

Immediate Safety Precautions

This compound is a flammable liquid and is harmful if swallowed or inhaled. It can cause skin and serious eye irritation. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][2] Personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Eye Protection Chemical splash goggles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).
Body Protection Lab coat, closed-toe shoes.
Respiratory Use in a well-ventilated area. If vapors are expected to be high, use a NIOSH-approved respirator.

Spill Response Protocol

In the event of a spill, immediate action is necessary to contain the material and prevent exposure.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[3]

  • Control Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[4][5][6]

  • Containment: For small spills, absorb the chemical with inert material such as sand, earth, or vermiculite.[6] Do not use combustible materials like sawdust.

  • Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4][6]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Large Spills: For large spills, dike the area to prevent spreading and contact your institution's environmental health and safety (EHS) office immediately.[6] Consider downwind evacuation for at least 300 meters (1000 feet).[6]

Disposal Procedures

This compound must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Waste Categorization:

Due to its chemical properties, this compound is classified as follows:

Waste CategoryDescription
Flammable Liquid Possesses a flash point that allows it to be easily ignited.
Halogenated Organic Waste Contains halogen atoms (chlorine). This requires segregation from non-halogenated organic waste for proper disposal, as the disposal costs for halogenated solvents are significantly higher.[7]

Step-by-Step Disposal Protocol:

  • Segregation: Collect waste this compound in a designated, compatible, and properly labeled waste container.[7][8] The container should be clearly marked as "Hazardous Waste," "Flammable," and "Halogenated Organics."

  • Container Management: Keep the waste container tightly closed except when adding waste.[8][9][10] Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[5][11]

  • Labeling: Ensure the hazardous waste label is complete and accurate, listing all constituents of the waste container.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[8] Do not accumulate more than 10 gallons of hazardous waste in your laboratory.[8]

Disposal Workflow

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,2-dichloropropionate
Reactant of Route 2
Reactant of Route 2
Methyl 2,2-dichloropropionate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。